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  • Product: Diallyl pentaerythritol
  • CAS: 2590-16-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Diallyl Pentaerythritol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of diallyl pentaerythritol, a versatile chemical compound with significant potential in various scientific and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diallyl pentaerythritol, a versatile chemical compound with significant potential in various scientific and industrial applications. We will delve into its chemical structure, molecular weight, physicochemical properties, synthesis methodologies, and potential applications relevant to research and development.

Chemical Structure and Molecular Identity

Diallyl pentaerythritol, also known as pentaerythritol diallyl ether, is an organic compound characterized by a central pentaerythritol core functionalized with two allyl ether groups.

The systematic IUPAC name for this compound is 2,2-bis(prop-2-enoxymethyl)propane-1,3-diol.[1] Its chemical structure features a quaternary carbon atom at the center of a neopentyl skeleton, to which two allyloxymethyl groups and two hydroxymethyl groups are attached.

The presence of both reactive allyl groups and hydroxyl functionalities makes diallyl pentaerythritol a valuable building block in polymer chemistry and organic synthesis.

Below is a 2D representation of the diallyl pentaerythritol molecule.

Caption: 2D Chemical Structure of Diallyl Pentaerythritol.

Molecular Formula and Weight

The molecular formula for diallyl pentaerythritol is C11H20O4.[1][2][3] Based on this formula, the calculated molecular weight is approximately 216.27 g/mol .[1][2][3]

Physicochemical Properties

Understanding the physical and chemical properties of diallyl pentaerythritol is crucial for its handling, application, and integration into various chemical processes.

PropertyValueSource
Molecular Formula C11H20O4[1][2][3]
Molecular Weight 216.27 g/mol [1][2][3]
Appearance Colorless liquid[3]
CAS Number 92714-07-3, 2590-16-1[1][3][4]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 10[1]
Topological Polar Surface Area 58.9 Ų[1]

These properties indicate a molecule with moderate polarity due to the presence of hydroxyl and ether groups, and significant conformational flexibility owing to the number of rotatable bonds. The presence of two hydrogen bond donors and four acceptors suggests its potential for intermolecular interactions, which can influence its solubility and material properties.

Synthesis of Diallyl Pentaerythritol

The synthesis of diallyl pentaerythritol typically involves the partial allylation of pentaerythritol. A common method is the reaction of pentaerythritol with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.[5] Controlling the stoichiometry of the reactants is key to selectively obtaining the diallyl ether derivative over mono-, tri-, or tetra-allylated products.

A general synthetic approach involves the following steps:

  • Deprotonation: Pentaerythritol is treated with a base, such as sodium hydroxide, to deprotonate two of its four hydroxyl groups, forming a dialkoxide intermediate.

  • Nucleophilic Substitution: The resulting dialkoxide then acts as a nucleophile, attacking the allyl halide in a Williamson ether synthesis to form the diallyl ether.

  • Workup and Purification: The reaction mixture is then neutralized, and the product is isolated and purified, typically through distillation or chromatography.

The use of a phase transfer catalyst can facilitate the reaction between the aqueous base and the organic reactants.[6][7]

Caption: General workflow for the synthesis of diallyl pentaerythritol.

Applications in Research and Drug Development

The unique bifunctional nature of diallyl pentaerythritol, possessing both polymerizable allyl groups and reactive hydroxyl groups, makes it a valuable monomer and crosslinking agent in the development of advanced materials.

  • Polymer Synthesis: The allyl groups can undergo polymerization, making diallyl pentaerythritol a useful monomer for creating crosslinked polymers with tailored properties.[3] These polymers can find applications in coatings, adhesives, and sealants.[3]

  • Hydrogel Formation: The hydroxyl groups can be further functionalized, allowing for the creation of biocompatible hydrogels. Such materials are of great interest in drug delivery systems, tissue engineering, and as scaffolds for cell culture.

  • Drug Carrier Systems: While direct applications of diallyl pentaerythritol in drug formulations are not extensively documented, its derivatives and the polymers it forms hold promise. For instance, pentaerythritol-based structures have been explored as carriers in solid dispersions to enhance the solubility and dissolution of poorly water-soluble drugs.[8] The ability to create crosslinked networks could be leveraged for controlled-release formulations.

  • Bioconjugation: The hydroxyl groups provide sites for conjugation with bioactive molecules, such as peptides or small molecule drugs, to create targeted delivery systems or functionalized biomaterials. Pentaerythritol-derived glycoconjugates have been synthesized and studied for their potential as supramolecular gelators.[9]

Characterization Techniques

The identity and purity of synthesized diallyl pentaerythritol can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure by identifying the characteristic peaks of the allyl and pentaerythritol moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present, such as the O-H stretch of the hydroxyl groups, the C=C stretch of the allyl groups, and the C-O-C stretch of the ether linkages.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the product and to separate it from any unreacted starting materials or byproducts.

Conclusion

Diallyl pentaerythritol is a molecule with a rich chemical functionality that offers a wide range of possibilities for the synthesis of novel polymers and materials. Its combination of reactive allyl and hydroxyl groups makes it a versatile platform for researchers in materials science and drug development. A thorough understanding of its chemical structure, properties, and synthesis is fundamental to harnessing its full potential in creating innovative solutions for various scientific challenges.

References

  • PubChem. Diallyl pentaerythritol | C11H20O4 | CID 13955027. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. DIALLYL PENTAERYTHRITOL. National Center for Advancing Translational Sciences. [Link]

  • AUB ScholarWorks. Diethers of pentaerythritol. [Link]

  • Google Patents.
  • Google Patents. Production of pentaerythritol allyl ether.
  • National Center for Biotechnology Information. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin. [Link]

  • Digital Commons @ ODU. Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators. [Link]

Sources

Exploratory

Diallyl Pentaerythritol: A Strategic Cross-linking Agent and Monomer for Advanced Applications

An In-depth Technical Guide This guide provides a comprehensive technical overview of Diallyl Pentaerythritol (DAPE), a tetra-functional monomer of significant interest to researchers in polymer science, materials engine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

This guide provides a comprehensive technical overview of Diallyl Pentaerythritol (DAPE), a tetra-functional monomer of significant interest to researchers in polymer science, materials engineering, and drug development. We will move beyond basic data to explore the causality behind its synthesis, reactivity, and application, providing the field-proven insights necessary for successful experimental design and innovation.

PART 1: Core Identity and Physicochemical Properties

Diallyl pentaerythritol is a unique molecule whose structure is key to its function. As a derivative of pentaerythritol, it possesses a central quaternary carbon, which imparts thermal stability. It features two reactive allyl ether groups and two available hydroxyl groups, making it a versatile building block for a wide range of chemical modifications and polymerizations.

Chemical Abstract Service (CAS) Number

The definitive CAS number for the diallyl ether of pentaerythritol is 92714-07-3 .[1] This identifier is crucial for accurate sourcing, regulatory compliance, and literature searches. It is important to distinguish this from related compounds like pentaerythritol triallyl ether (CAS 1471-17-6)[2][3][4] or diallylidene pentaerythritol (CAS 78-19-3)[5], which have different structures and reactivity profiles.

Molecular Structure and Properties

The structure consists of a neopentyl core with two allyloxy arms and two hydroxymethyl arms. This configuration allows DAPE to act both as a cross-linker via its allyl groups and as a polyol for reactions like esterification or urethane formation.

DAPE_Structure C_central C CH2OH_1 —CH₂OH C_central->CH2OH_1 CH2OH_2 —CH₂OH C_central->CH2OH_2 CH2OAllyl_1 —CH₂O—CH₂—CH=CH₂ C_central->CH2OAllyl_1 CH2OAllyl_2 —CH₂O—CH₂—CH=CH₂ C_central->CH2OAllyl_2

Caption: Molecular structure of Diallyl Pentaerythritol (DAPE).

Table 1: Physicochemical Data for Diallyl Pentaerythritol

PropertyValue
IUPAC Name 2,2-bis(allyloxymethyl)propane-1,3-diol
Synonyms Pentaerythritol diallyl ether
Molecular Formula C₁₁H₂₀O₄[1][6]
Molecular Weight 216.27 g/mol [6]
Appearance Typically a liquid
Functionality 2 Allyl groups, 2 Hydroxyl groups

PART 2: Material Safety and Handling Protocols

A self-validating protocol begins with an uncompromising approach to safety. While a specific, universally adopted Safety Data Sheet (SDS) for DAPE is not as common as for bulk chemicals, data from structurally related compounds and general principles of handling allyl ethers provide a robust framework for safe laboratory practice.

Hazard Identification and Mitigation

Allyl-containing compounds can be irritants and sensitizers. The primary hazards are associated with direct contact and inhalation.

  • Skin and Eye Contact : Expected to cause skin and eye irritation. Prolonged contact should be avoided.

  • Inhalation : Vapors or mists may cause respiratory irritation. Operations should be conducted in a well-ventilated area or a chemical fume hood.

  • Ingestion : Assumed to be harmful if swallowed.

Experimental Workflow: Safe Handling Protocol

This protocol outlines the mandatory steps for handling Diallyl Pentaerythritol to ensure operator safety and experimental integrity.

Safe_Handling_Workflow Start Begin Task PPE Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Ventilation Verify Fume Hood Operation PPE->Ventilation Dispense Dispense DAPE (Use secondary containment) Ventilation->Dispense Reaction Perform Reaction Dispense->Reaction Cleanup Decontaminate Glassware & Surfaces Reaction->Cleanup Waste Dispose of Waste (Follow institutional guidelines) Cleanup->Waste End End Task Waste->End

Caption: Mandatory workflow for the safe handling of DAPE.

Step-by-Step Handling Methodology:

  • Risk Assessment : Before any new procedure, review potential reactions and thermal hazards. DAPE can undergo exothermic polymerization.

  • Engineering Controls : Always handle Diallyl Pentaerythritol inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection : A flame-resistant lab coat should be worn and kept fastened.

  • Spill Response : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for proper waste disposal.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.

    • Eye Contact : Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.

PART 3: Synthesis Pathway and Mechanistic Insight

The synthesis of Diallyl Pentaerythritol is a classic example of a Williamson ether synthesis. The primary challenge is not in the reaction itself, but in controlling the degree of substitution to maximize the yield of the desired diallyl product over mono-, tri-, and tetra-allyl ethers.

Reaction Mechanism

The process involves the deprotonation of the hydroxyl groups on pentaerythritol by a strong base to form alkoxides, which then act as nucleophiles, attacking an electrophilic allyl source like allyl chloride or allyl bromide.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Penta Pentaerythritol (C(CH₂OH)₄) Solvent Solvent (e.g., DMSO) Penta->Solvent Reaction Medium Allyl_Halide Allyl Halide (CH₂=CHCH₂-X) Allyl_Halide->Solvent Reaction Medium Base Strong Base (e.g., NaOH) Base->Solvent Reaction Medium DAPE Diallyl Pentaerythritol (DAPE) Solvent->DAPE SN2 Reaction Byproducts Other Allyl Ethers + Salt (NaX) + H₂O DAPE->Byproducts Side Products

Caption: Generalized synthesis pathway for Diallyl Pentaerythritol.

Protocol: Controlled Synthesis of Diallyl Pentaerythritol

This protocol is based on methods described for preparing pentaerythritol allyl ethers.[7][8][9] The key to success is the careful control of stoichiometry and reaction temperature.

  • Reactor Setup : Charge a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet with pentaerythritol and a suitable solvent like dimethyl sulfoxide (DMSO).[7]

  • Base Addition : Add a strong base, such as sodium hydroxide, to the mixture. The amount of base is critical; approximately two molar equivalents are needed to favor the diallyl product.

  • Allylation : Slowly add approximately two molar equivalents of an allyl halide (e.g., allyl chloride) dropwise while maintaining the reaction temperature between 65°C and 85°C.[7] Temperatures that are too high can lead to side reactions and decreased yield.

  • Reaction Monitoring : Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to observe the disappearance of starting material and the formation of the product mixture.

  • Workup and Purification :

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine to remove the salt and residual DMSO.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, a mixture of allyl ethers, is then purified using vacuum distillation or column chromatography to isolate the Diallyl Pentaerythritol.

Expert Insight: The choice of solvent is critical. DMSO is effective because it readily dissolves both the pentaerythritol and the resulting alkoxide.[7] Phase transfer catalysis, using agents like tetrabutylammonium bromide (TBAB), can also be employed to enhance the reaction rate between the aqueous base phase and the organic allyl halide phase.[8]

PART 4: Applications in Research and Development

The bifunctional nature of DAPE (allyl and hydroxyl groups) makes it a highly valuable component in the synthesis of advanced materials.

  • Cross-linking Agent : DAPE is used as a cross-linker for radical polymerization. It can be incorporated into acrylic polymer systems, such as superabsorbent polymers and thickeners, to improve network strength and performance.[10]

  • Unsaturated Polyester Resins : It serves as a reactive diluent and cross-linker in unsaturated polyester (UPR) and UV-curable resins, improving properties like surface hardness and thermal resistance.[2][10]

  • Coatings and Adhesives : The incorporation of DAPE into polymer backbones for coatings and adhesives can enhance chemical resistance, thermal stability, and adhesion. The residual hydroxyl groups can be used for secondary cross-linking reactions, for example, with isocyanates in polyurethane systems.[11][12]

  • Drug Development : In drug delivery, polymers and hydrogels synthesized with DAPE can be used to create biocompatible matrices for controlled release applications. The cross-link density can be tuned to control the diffusion rate of encapsulated therapeutics.

References

  • Preparation of pentaerythritol allyl ethers in dimethylsulfoxide.
  • MATERIAL SAFETY DATA SHEET . EMD Millipore. [Link]

  • Allyl Pentaerythritol data base . primaryinfo. [Link]

  • Diallylidene pentaerythritol . PubChem, National Institutes of Health. [Link]

  • Diethers of Pentaerythritol . AUB ScholarWorks. [Link]

  • Safety Data Sheet Dipentaerythritol . Silver Fern Chemical, Inc. [Link]

  • Safety Data Sheet - PENTAERYTHRITOL . LCY Chemical Corp. [Link]

  • Diallyl pentaerythritol . PubChem, National Institutes of Health. [Link]

  • Pentaerythritol . Organic Syntheses Procedure. [Link]

  • Pentaerythritol . TER Chemicals. [Link]

  • DIALLYL PENTAERYTHRITOL . Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

  • Safety Data Sheet Pentaerythritol . Redox. [Link]

  • LCY's Guide to Pentaerythritol and Dipentaerythritol Application and Properties . LCY Group. [Link]

Sources

Foundational

The Chemical and Physical Dynamics of Pentaerythritol Diallyl Ether (PDAE): A Comprehensive Guide for Advanced Polymer Synthesis and Drug Development

Introduction: The Dual-Functionality Paradigm Pentaerythritol diallyl ether (PDAE), frequently referred to in industrial contexts as diallyl pentaerythritol, is a highly specialized aliphatic monomer that serves as a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Functionality Paradigm

Pentaerythritol diallyl ether (PDAE), frequently referred to in industrial contexts as diallyl pentaerythritol, is a highly specialized aliphatic monomer that serves as a foundational building block in modern macromolecular engineering. In the realm of drug development and materials science, PDAE is primarily leveraged as a crosslinking agent for the synthesis of superabsorbent polymers (SAPs), carbomer resins, and pH-responsive hydrogels[1],[2].

Unlike traditional crosslinkers such as divinylbenzene, PDAE possesses a unique dual-functionality: it contains two reactive allyl groups capable of participating in free-radical polymerization, alongside two free hydroxyl groups that impart hydrophilicity and offer active sites for secondary functionalization[3],[4]. This whitepaper dissects the physicochemical properties, synthesis methodologies, and mechanistic applications of PDAE, providing a self-validating framework for researchers utilizing this monomer in advanced formulations.

Molecular Architecture and Physicochemical Profiling

The molecular architecture of PDAE (CAS: 2590-16-1) is defined by a rigid neopentyl core. This steric bulk is critical; it spatially separates the two allyl ether groups, thereby minimizing the probability of intramolecular cyclization during polymerization and heavily favoring the formation of intermolecular crosslinks[3].

Causality in Design: The presence of the two unreacted hydroxyl groups natively increases the topological polar surface area of the resulting polymer network. In drug delivery systems, this built-in hydrophilicity enhances the swelling capacity of the hydrogel matrix in aqueous physiological environments, facilitating the diffusion-controlled release of encapsulated active pharmaceutical ingredients (APIs)[5].

Table 1: Physicochemical Properties of Diallyl Pentaerythritol
PropertyValueStructural Significance
IUPAC Name 2,2-bis(prop-2-enoxymethyl)propane-1,3-diolDefines the neopentyl core and functional group positions.
CAS Number 2590-16-1Standard identifier for regulatory and sourcing compliance.
Molecular Formula C₁₁H₂₀O₄Dictates the stoichiometric ratios for synthesis.
Molecular Weight 216.27 g/mol Utilized for precise molar calculations in crosslinking.
Topological Polar Surface Area 58.9 ŲIndicates moderate polarity, driving hydrogel swelling.
Hydrogen Bond Donors / Acceptors 2 / 4Facilitates non-covalent interactions with aqueous media.
Refractive Index (n20/D) ~1.468Used for purity validation via refractometry.
Density (25°C) ~0.985 g/cm³Essential for volumetric dosing in continuous flow reactors.

Data synthesized from authoritative computational chemical databases and industrial specifications,[2].

Synthesis Methodology: Controlled Williamson Etherification

The industrial and laboratory-scale synthesis of PDAE relies on a highly controlled 6[6]. Pentaerythritol is reacted with allyl chloride in the presence of a strong base (typically sodium hydroxide).

Causality behind Experimental Choices: Because pentaerythritol has four identical hydroxyl groups, the stoichiometric ratio of NaOH and allyl chloride must be strictly limited to a 1:2 molar equivalent to prevent exhaustive alkylation (which would yield unwanted triallyl or tetraallyl ethers)[1],[6]. Furthermore, degassing and dehydration are critical prior to the addition of allyl chloride. If water remains in the system, it will hydrolyze the allyl chloride into allyl alcohol, drastically reducing the yield of the target ether and introducing volatile side reactions[6].

Step-by-Step Protocol: Synthesis of PDAE
  • Alkaline Activation: Charge a reaction vessel with 1 molar equivalent of pentaerythritol and 2 molar equivalents of aqueous sodium hydroxide.

  • Degassing and Dehydration: Heat the mixture to 90°C–120°C under vacuum for 3–7 hours. This removes water and drives the formation of the reactive pentaerythritol dialkoxide intermediate[6].

  • Controlled Alkylation: Slowly add 2 molar equivalents of allyl chloride dropwise over 2–4 hours while strictly maintaining the temperature.

  • Phase Separation: Cool the mixture below 35°C. Add a calculated volume of water to dissolve the sodium chloride (NaCl) byproduct.

    • Self-Validation Check: The reaction's progress is self-validating through this phase separation. As the reaction proceeds, the formation of NaCl in the aqueous layer increases the ionic strength of the aqueous phase, naturally forcing the hydrophobic PDAE to separate into a distinct, visible upper organic layer[6].

  • Purification: Isolate the upper organic layer (crude PDAE) and subject it to vacuum distillation to isolate the pure diallyl fraction from any residual mono- or tri-allyl byproducts.

Synthesis A Pentaerythritol + Aqueous NaOH B Degassing & Dehydration (90°C - 120°C, Vacuum) A->B Heat & Vacuum C Allyl Chloride Addition (Controlled Dropwise) B->C Alkoxide Formation D Phase Separation (Saturated NaCl Wash) C->D Neutralization E Pentaerythritol Diallyl Ether (Crude Product) D->E Isolate Organic Layer F Vacuum Distillation (Purification) E->F Remove Byproducts

Caption: Workflow for the Williamson ether synthesis of pentaerythritol diallyl ether.

Mechanistic Role in Macromolecular Engineering and Drug Delivery

In pharmaceutical formulations, PDAE is copolymerized with acrylic acid to form3[3]. These networks are highly sensitive to pH changes. At low pH (e.g., in the stomach), the carboxyl groups of the acrylic acid remain protonated, keeping the hydrogel collapsed. At higher pH (e.g., in the intestines), the carboxyl groups ionize, causing electrostatic repulsion that rapidly expands the PDAE-crosslinked network, releasing the drug payload[4],[7].

Causality behind Tethering: The unreacted hydroxyl groups on the PDAE crosslinker serve a secondary, highly advanced purpose. Researchers frequently utilize these hydroxyls to tether poly(ethylene glycol) (PEG) chains to the hydrogel matrix via esterification. This PEGylation enhances the mucoadhesive properties of the hydrogel, allowing it to interpenetrate the mucosal layers of the gastrointestinal tract, thereby increasing the bioavailability of the delivered drug[4],[7].

Crosslinking M Acrylic Monomers (Main Chain) N 3D Polymer Network (Hydrogel) M->N Propagation I Free Radical Initiator (e.g., Persulfate) I->M Initiation C PDAE Crosslinker (Diallyl Groups) C->N Covalent Crosslinking

Caption: Free-radical polymerization mechanism forming a 3D hydrogel network using PDAE.

Self-Validating Experimental Protocol: Hydrogel Network Validation

To guarantee that the synthesized PDAE is functioning efficiently as a structural crosslinker, the molecular weight between crosslinks ( Mc​ ) must be quantified using the 4[4].

Step-by-Step Methodology: Equilibrium Swelling Analysis
  • Polymerization: Synthesize a poly(acrylic acid) hydrogel by mixing acrylic acid, 0.75 mol% PDAE, and potassium persulfate in an aqueous solution. Heat to 60°C for 4 hours[4].

  • Purification: Wash the hydrogel in distilled water for 72 hours (exchanging the water daily) to extract any unreacted monomers.

  • Lyophilization: Freeze-dry the hydrogel to obtain the absolute dry weight ( Wd​ ).

    • Causality: Lyophilization is strictly chosen over thermal drying to preserve the porous architecture of the hydrogel. Thermal drying would cause capillary forces to collapse the internal pores, artificially lowering the subsequent swelling ratio and invalidating the Flory-Rehner calculation[4].

  • Equilibrium Swelling: Immerse the dry hydrogel in a pH 7.4 buffer solution at 37°C. Weigh the hydrogel at regular intervals until it reaches a constant swollen weight ( Ws​ ).

    • Self-Validation Check: The swelling experiment is self-validating when plotted as a function of time. A structurally sound, PDAE-crosslinked network will reach a horizontal asymptote (equilibrium swelling plateau). If the mass continues to decrease after an initial peak, it indicates polymer dissolution rather than swelling, exposing a failure in the crosslinking step[4].

  • Data Analysis: Calculate the equilibrium swelling ratio ( Q=Ws​/Wd​ ). Apply the Flory-Rehner equation utilizing the Flory-Huggins polymer-solvent interaction parameter ( χ ). A lower Mc​ mathematically validates a higher, more efficient crosslinking density provided by the PDAE[4].

References

  • PubChem. "Diallyl pentaerythritol | C11H20O4 | CID 13955027". National Institutes of Health. [Link]

  • Patsnap. "Preparation method of pentaerythritol triallyl ether". Patsnap Patent Database.[Link]

  • ResearchGate. "FT-IR spectrum of crosslinked PAA". ResearchGate Publications. [Link]

  • Kerton Chemical. "Allyl Pentaerythritol; Pentaerythritol triallyl ether (APE) CAS 1471-17-6". Kerton Industry.[Link]

  • Prechems. "PREC APE Monomer | Pentaerythritol Triallyl Ether". Prechems Monomer Specifications. [Link]

  • Google Patents. "CROSSLINKED ACRYLIC COPOLYMERS - European Patent Office - EP 2611412 B2". Googleapis.[Link]

  • ResearchGate. "Molecular structure of the crosslinked PEG-tethered polyacid hydrogel". ResearchGate Publications. [Link]

  • Google Patents. "Absorbent Structures Comprising Post-Crosslinked Water-Absorbent Articles".

Sources

Exploratory

Architectural Mastery in Polymer Networks: The Mechanism of Diallyl Pentaerythritol Cross-Linking in Polyacrylic Acids

Executive Summary In the landscape of pharmaceutical excipients and advanced rheology modifiers, the structural integrity of hydrogel networks dictates formulation success. Diallyl pentaerythritol (DAPE)—often referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical excipients and advanced rheology modifiers, the structural integrity of hydrogel networks dictates formulation success. Diallyl pentaerythritol (DAPE)—often referred to commercially as allyl pentaerythritol (APE)—serves as a critical cross-linking agent in the synthesis of high-performance polyacrylic acid (PAA) polymers, such as modern Carbomers (e.g., Carbopol® 71G, 971P, and 974P)[1]. By transitioning from legacy cross-linkers like allyl sucrose polymerized in benzene to DAPE cross-linked in 2[2], polymer scientists have achieved superior toxicological profiles and precise control over drug release kinetics. This whitepaper deconstructs the chemical kinetics, hydrodynamic swelling causality, and self-validating experimental workflows underlying DAPE-cross-linked networks.

Chemical Foundations & Cross-Linking Kinetics

The selection of a cross-linker in polymer synthesis is never arbitrary; it is an exercise in kinetic control and chemical resilience. DAPE is characterized by a central pentaerythritol core functionalized with multiple allyl ether groups. This specific molecular architecture provides two non-negotiable advantages for pharmaceutical hydrogels:

  • Hydrolytic Stability: Unlike ester-based cross-linkers (e.g., ethylene glycol dimethacrylate), which are susceptible to base-catalyzed hydrolysis during the neutralization phase of hydrogel formulation, the ether linkages in DAPE are highly stable across a broad pH spectrum[3]. This ensures the polymer network does not degrade over the shelf-life of the formulated drug.

  • Kinetic Delay via Degradative Chain Transfer: The allyl double bonds in DAPE polymerize significantly slower than the acrylic acid double bonds due to degradative chain transfer. This disparity in reactivity ratios is a functional advantage. It prevents localized, premature gelation (microgel formation) during the early stages of synthesis, allowing the primary polymer chains to grow before being covalently bridged into a uniform, macroscopic three-dimensional network.

Synthesis Workflow

The synthesis of these polymers relies on free-radical precipitation polymerization. The monomers are soluble in the reaction solvent (typically ethyl acetate), but as the polymer chain grows and cross-links, it becomes insoluble and precipitates out as tightly coiled primary particles averaging 0.2 µm in diameter[2].

Synthesis N1 Acrylic Acid Monomer + Diallyl Pentaerythritol N4 Precipitation Polymerization (70-80°C under N2) N1->N4 N2 Solvent System (Ethyl Acetate) N2->N4 N3 Free Radical Initiator (e.g., Peroxide) N3->N4 N5 Primary Polymer Particles (~0.2 µm diameter) N4->N5 N6 Flocculation & Agglomeration (2-7 µm diameter) N5->N6 N7 Drying & Purification (Cross-linked Powder) N6->N7

Caption: Workflow of DAPE-cross-linked PAA precipitation polymerization.

The Hydrodynamic Swelling Mechanism

The defining characteristic of DAPE-cross-linked polyacrylic acid is its extraordinary capacity to modify rheology. In its dry powder state, the polymer chains are tightly coiled. When dispersed in water, the polymer hydrates but remains in an acidic, coiled state (pH ≈ 3) due to extensive intramolecular hydrogen bonding[4].

The true thickening mechanism is hydrodynamic and pH-triggered. When a base (such as sodium hydroxide, potassium hydroxide, or triethanolamine) is introduced, the carboxylic acid groups along the polymer backbone are neutralized and ionized into carboxylate (-COO⁻) anions[1]. The sudden influx of negative charges creates massive internal electrostatic repulsion. Because the DAPE cross-links prevent the polymer from dissolving entirely, the network is forced to uncoil and expand its radius of gyration up to 1,000 times its original volume, resulting in a highly viscous, yield-stress hydrogel[5].

Swelling S1 Dry Cross-linked Polymer (Tightly Coiled Network) S2 Dispersion in Water (pH ~3, Hydrogen Bonding) S1->S2 S3 Addition of Base (NaOH, KOH, or TEA) S2->S3 S4 Ionization of Carboxyl Groups (Generation of -COO⁻) S3->S4 S5 Electrostatic Repulsion (Chain Uncoiling) S4->S5 S6 Extended Hydrogel Network (Maximum Viscosity & Yield Stress) S5->S6

Caption: pH-triggered hydrodynamic swelling mechanism of DAPE-cross-linked networks.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every procedural step.

Protocol A: Synthesis of DAPE-Cross-Linked Polyacrylic Acid

Objective: Synthesize a controlled-density cross-linked network via precipitation polymerization.

  • Monomer Preparation: In a jacketed reactor, dissolve acrylic acid (98% w/w) and DAPE (0.5% - 2.0% w/w depending on desired cross-link density) in ethyl acetate. Causality: Ethyl acetate acts as a solvent for the monomers but a non-solvent for the resulting polymer, driving the precipitation mechanism[6].

  • Deoxygenation: Sparge the solution with high-purity Nitrogen ( N2​ ) for 30 minutes. Causality: Oxygen acts as a radical scavenger; its removal is critical to prevent premature termination of the polymerization kinetics.

  • Initiation: Add a free-radical initiator (e.g., di(2-ethylhexyl) peroxydicarbonate) and gradually heat the reactor to 70°C under continuous agitation.

  • Precipitation & Agglomeration: As the reaction proceeds, the polymer precipitates as fine primary particles (~0.2 µm), which naturally flocculate into 2-7 µm agglomerates[2].

  • Recovery: Filter the resulting slurry. Wash the filter cake with fresh ethyl acetate to remove unreacted species, then dry under vacuum at 80°C.

  • Self-Validation Check: Perform High-Performance Liquid Chromatography (HPLC) on the final powder extract. Residual acrylic acid must be < 100 ppm to validate the reaction completion and ensure pharmaceutical-grade safety.

Protocol B: Hydrogel Activation and Rheological Profiling

Objective: Hydrate and neutralize the polymer to validate its hydrodynamic volume expansion.

  • Dispersion: Sift 0.5% w/w of the synthesized polymer powder slowly into a vortex of deionized water to prevent "fish-eye" agglomerates (dry polymer encapsulated by a hydrated outer gel layer).

  • Hydration: Allow the dispersion to mix under low shear for 2 hours to ensure complete solvent penetration into the coiled network.

  • Neutralization: Add 18% w/w NaOH dropwise while using a low-shear paddle mixer until the pH reaches 6.5 - 7.5. Causality:4, as the extended polymer chains are highly susceptible to mechanical degradation, which permanently destroys viscosity[4].

  • Equilibration: Rest the hydrogel for 24 hours at ambient temperature to allow entrapped air to escape and the network to reach thermodynamic equilibrium.

  • Self-Validation Check: Titrate the pH past 10.0. A sudden, drastic drop in viscosity validates the electrostatic mechanism, as excess base ions ( Na+ ) screen the negative charges on the polymer backbone, dampening the internal repulsion and causing the network to collapse[4].

Quantitative Data: Cross-Linker Density vs. Rheological Performance

The concentration of DAPE directly dictates the distance between cross-links ( Mc​ ), which in turn governs the macroscopic rheology of the hydrogel. By modulating the DAPE concentration, formulators can engineer polymers tailored for specific drug delivery mechanisms.

Polymer GradeCross-Linker DensityPolymerization SolventRheology ProfilePrimary Pharmaceutical Application
Carbopol® 971P Light (DAPE)Ethyl AcetatePseudoplastic, Long FlowOral controlled-release matrix tablets[2]
Carbopol® 974P High (DAPE)Ethyl AcetateHighly structured, Short FlowTopical gels, mucosal bioadhesives[1]
Carbopol® 934P High (Allyl Sucrose)BenzeneHighly structured, Short FlowLegacy formulations (phasing out due to solvent)[6]
Polycarbophil High (Divinyl Glycol)Benzene / Ethyl AcetateExtremely high yield stressGastrointestinal and vaginal bioadhesives[1]

Data Summary: Lightly cross-linked polymers (e.g., 971P) are highly efficient in controlling drug release because their longer inter-cross-link chains allow for greater chain entanglement and a more flexible matrix. Conversely, highly cross-linked variants (e.g., 974P) create rigid, tightly bound networks ideal for suspending insoluble active pharmaceutical ingredients (APIs) in topical formulations[2].

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Diallyl Pentaerythritol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the solubility characteristics of diallyl pentaerythritol, a molecule with increasing importance in polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of diallyl pentaerythritol, a molecule with increasing importance in polymer chemistry and materials science. As a Senior Application Scientist, the following sections synthesize theoretical knowledge with practical, field-proven insights to offer a thorough understanding of this compound's behavior in various organic solvents.

Introduction to Diallyl Pentaerythritol

Diallyl pentaerythritol, with the IUPAC name 2,2-bis(prop-2-enoxymethyl)propane-1,3-diol, is a polyfunctional monomer containing two allyl ether groups and two hydroxyl groups.[1] This unique structure makes it a valuable crosslinking agent and building block in the synthesis of a wide range of polymers, including resins, coatings, and adhesives. Its ability to participate in both free-radical polymerization via the allyl groups and esterification or urethane formation through the hydroxyl groups allows for the creation of materials with tailored properties.

Understanding the solubility of diallyl pentaerythritol is critical for its effective use in various applications. Proper solvent selection is paramount for achieving homogeneous reaction mixtures, controlling reaction kinetics, and ensuring the quality of the final product.

Predicted Solubility Profile of Diallyl Pentaerythritol

The diallyl pentaerythritol molecule possesses both polar and non-polar characteristics. The two primary hydroxyl groups are capable of forming hydrogen bonds, suggesting an affinity for polar solvents. Conversely, the two allyl ether groups and the neopentane backbone are non-polar, which will influence its solubility in non-polar media.

Table 1: Predicted Qualitative Solubility of Diallyl Pentaerythritol in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolSoluble to Moderately SolubleThe hydroxyl groups of diallyl pentaerythritol can form hydrogen bonds with protic solvents. Solubility is expected to be lower than the parent compound, pentaerythritol, due to the presence of the non-polar allyl groups.[2][3][4]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)SolubleThe polarity of these solvents can interact with the polar hydroxyl groups of diallyl pentaerythritol, while their organic nature can accommodate the non-polar allyl groups.
Non-Polar Hexane, Toluene, Benzene, Diethyl EtherSparingly Soluble to InsolubleThe dominant non-polar nature of these solvents will have limited interaction with the polar hydroxyl groups of diallyl pentaerythritol. The parent compound, pentaerythritol, is insoluble in these solvents.[2][3]
Chlorinated Dichloromethane, ChloroformModerately SolubleThese solvents have a moderate polarity that can offer a balance for solvating both the polar and non-polar parts of the molecule.

Experimental Determination of Solubility

Given the lack of quantitative data, experimental determination of the solubility of diallyl pentaerythritol is essential for any research or development application. The following is a detailed, step-by-step methodology for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • Diallyl pentaerythritol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of diallyl pentaerythritol into a series of vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from several hours to a few days, depending on the compound and solvent. A preliminary time-course study is recommended to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, carefully remove an aliquot of the supernatant (the clear liquid above the undissolved solid) using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered aliquot with a known volume of the solvent.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of diallyl pentaerythritol.

    • Prepare a calibration curve using standard solutions of diallyl pentaerythritol of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of diallyl pentaerythritol in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quantify 4. Quantification cluster_calc 5. Calculation weigh Weigh excess diallyl pentaerythritol add_solvent Add known volume of solvent weigh->add_solvent incubate Incubate at constant temperature with agitation add_solvent->incubate aliquot Take aliquot of supernatant incubate->aliquot filter Filter through syringe filter aliquot->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility from concentration analyze->calculate

Caption: Experimental workflow for determining the solubility of diallyl pentaerythritol.

Factors Influencing Solubility

Several factors can influence the solubility of diallyl pentaerythritol in organic solvents:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is an important consideration for processes that involve heating.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that can effectively solvate both the hydroxyl and allyl ether moieties will exhibit the highest dissolving power.

  • Presence of Impurities: The purity of both the diallyl pentaerythritol and the solvent can affect solubility.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if used in a mixed aqueous-organic system, the pH could influence the ionization state of the hydroxyl groups and thus affect solubility.

Conclusion

While specific quantitative solubility data for diallyl pentaerythritol is not widely published, a qualitative understanding of its solubility can be derived from its chemical structure and by analogy to related compounds. It is predicted to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, and less soluble in non-polar solvents. For any practical application, it is strongly recommended to experimentally determine the solubility of diallyl pentaerythritol in the specific solvent system of interest using a robust and validated method as outlined in this guide. This will ensure the development of reliable and reproducible processes in research, development, and manufacturing.

References

  • PubChem. Pentaerythritol. National Center for Biotechnology Information. [Link]

  • Koyon. How does pentaerythritol react with organic solvents? Koyon. [Link]

  • News. The solubility of dipentaerythritol is an important parameter used in various industrial applications. [Link]

  • Sciencemadness Wiki. Pentaerythritol. Sciencemadness. [Link]

  • Propylene-glycol-diacetate.com. Pentaerythritol triallyl ether CAS 1471-17-6 manufacturer supplier. [Link]

  • Autech Industry. Pentaerythritol triallyl ether(Allyl Pentaerythritol) with CAS 1471-17-6 china factory/manufacturer. [Link]

  • Sinocure. Sinocrsl® APE - Pentaerythritol triallyl ether for SAP & UV Resins. [Link]

  • National Center for Advancing Translational Sciences. DIALLYL PENTAERYTHRITOL. [Link]

  • Prechems. Pentaerythritol triallyl ether | APE. [Link]

  • Nakhl Asmari Group. Dipentaerythritol. [Link]

  • ResearchGate. (PDF) Crystallization of Pentaerythritol I. Solubility, Density and Metastable Zone Width. [Link]

  • PubChem. Diallyl pentaerythritol. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Synthesis Pathways and Reaction Kinetics of Diallyl Pentaerythritol: A Technical Guide

Executive Summary Diallyl pentaerythritol (commonly referred to as pentaerythritol diallyl ether, or PDE) is a critical cross-linking monomer utilized in the synthesis of 1[1], inherently rapid 2[2], and advanced hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diallyl pentaerythritol (commonly referred to as pentaerythritol diallyl ether, or PDE) is a critical cross-linking monomer utilized in the synthesis of 1[1], inherently rapid 2[2], and advanced hydrogels. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the thermodynamic principles, kinetic bottlenecks, and self-validating experimental protocols required to synthesize PDE with high purity and reproducible yield.

Mechanistic Overview & Kinetic Network

The synthesis of PDE relies on the Williamson ether synthesis, coupling pentaerythritol (PE) with allyl chloride in the presence of an 3[3]. Because PE possesses four sterically equivalent hydroxyl groups, the allylation proceeds via a consecutive, competitive second-order nucleophilic substitution ( SN​2 ) network.

KineticPathway PE Pentaerythritol (PE) PME Monoallyl Ether (PME) PE->PME k1 (SN2) PDE Diallyl Ether (PDE) PME->PDE k2 (SN2) PTE Triallyl Ether (PTE) PDE->PTE k3 (SN2) PTAE Tetraallyl Ether (PTAE) PTE->PTAE k4 (SN2)

Caption: Consecutive SN2 reaction network for pentaerythritol allylation.

Due to the consecutive nature of the reaction, PDE is an intermediate species. The statistical probability of isolating the diallyl ether is inherently limited by the relative rate constants ( k1​>k2​>k3​>k4​ ). As successive allyl groups are added, the intermediate becomes increasingly hydrophobic, altering its phase behavior and slightly increasing steric hindrance. Historical optimization by Evans and Gallaghan demonstrated that the maximum theoretical yield for the4[4].

Table 1: Kinetic Parameters and Product Distribution in PE Allylation
Reaction StepRelative Rate Constant ( kn​/k1​ )Steric Hindrance FactorMax Achievable Yield (%)
PE → PME ( k1​ )1.00MinimalN/A (Transient)
PME → PDE ( k2​ )~0.75Low35.0%
PDE → PTE ( k3​ )~0.50Moderate45.0% - 50.0%
PTE → PTAE ( k4​ )~0.25High> 90.0% (with excess)

Note: Yields are based on stoichiometric control without continuous flow separation.

Synthesis Pathways: PTC vs. PTC-Free Methodologies

The fundamental challenge in PDE synthesis is the phase disparity between the water-soluble PE alkoxide and the organic allyl chloride.

Pathway A: Phase Transfer Catalysis (PTC) Traditional methods utilize a phase transfer catalyst (e.g., tetramethylammonium bromide) to shuttle the alkoxide into the organic phase, enabling the reaction to 3[3]. While effective at reducing the reaction time, PTCs are difficult to remove completely from the final product and can interfere with downstream photopolymerization kinetics.

Pathway B: PTC-Free High-Temperature Dehydration Modern industrial protocols favor a PTC-free approach. This involves intense degassing and dehydration of the PE/NaOH mixture at 90–120°C prior to the 5[5]. By removing water, the system prevents the competitive hydrolysis of allyl chloride 3[3]. The reaction relies on the in-situ formation of a pseudo-melt of the sodium alkoxide, followed by the strictly controlled, dropwise addition of the electrophile.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol integrates causality-driven steps and in-line quality control (QC) to maximize PDE yield while suppressing tri- and tetra-allyl byproducts.

ExperimentalWorkflow S1 Step 1: Alkoxide Formation Mix PE + Aqueous NaOH S2 Step 2: Dehydration Vacuum Distillation (90-120°C) S1->S2 Remove H2O S3 Step 3: Controlled Allylation Dropwise Allyl Chloride (4-7h) S2->S3 Add Electrophile S4 Step 4: Quench & Wash Saturated NaCl Phase Separation S3->S4 Remove Salts S5 Step 5: Fractionation Vacuum Distillation for PDE Isolation S4->S5 Purify QC In-line QC: GC-FID & 1H-NMR S5->QC

Caption: Self-validating experimental workflow for PDE synthesis and purification.

Step-by-Step Methodology:

1. Alkoxide Formation & Dehydration:

  • Procedure: Charge a reaction vessel with 1.0 molar equivalent of pentaerythritol and 2.0 molar equivalents of sodium hydroxide (aqueous). Heat the mixture to 90–120°C under vacuum (degassing) 5[5].

  • Causality: The 1:2 stoichiometry targets the diallyl intermediate. Vacuum dehydration is critical; residual water will hydrolyze allyl chloride, generating allyl alcohol and lowering the effective concentration of the electrophile.

2. Controlled Allylation:

  • Procedure: Maintain the temperature at 90–120°C. Introduce 2.05 molar equivalents of allyl chloride dropwise over a period of 2 to 4 hours. Following the addition, maintain thermal insulation (heat preservation) for an additional5[5].

  • Causality: The dropwise addition controls the highly exothermic SN​2 reaction. By keeping the instantaneous concentration of allyl chloride low, the reaction favors the more nucleophilic, less sterically hindered mono-allyl alkoxide over the diallyl alkoxide, thereby maximizing PDE yield.

3. Phase Separation & Quenching:

  • Procedure: Cool the reactor to below 35°C. Add water to dissolve the precipitated sodium chloride byproduct, forming a saturated aqueous NaCl solution. Allow the mixture to stand for 1 hour to induce 5[5].

  • Causality: Saturated NaCl increases the density and ionic strength of the aqueous phase, forcing the organic PDE into the upper layer via the "salting-out" effect, ensuring a crisp phase boundary.

4. Fractional Distillation (Purification):

  • Procedure: Isolate the upper organic layer. Perform fractional distillation under high vacuum.

  • Causality: Because the reaction mixture contains a statistical distribution of mono-, di-, tri-, and tetra-allyl ethers, precise temperature control under vacuum is required to isolate the PDE fraction based on its specific boiling point.

Self-Validation Loop: The protocol is inherently self-validating. If the vacuum dehydration in Step 1 is incomplete, the residual water will hydrolyze the allyl chloride into allyl alcohol during Step 2. This byproduct will alter the phase separation dynamics in Step 3 and appear as a distinct low-boiling fraction during Step 4, immediately alerting the operator to a dehydration failure before downstream applications are compromised.

Analytical Validation (QC)

To validate the protocol, the isolated fraction must be subjected to Gas Chromatography-Flame Ionization Detection (GC-FID) to quantify the ratios of the allyl ether derivatives. Furthermore, 1 H-NMR spectroscopy is required to confirm the integration ratio of the allyl vinyl protons ( δ 5.8-6.0 ppm) to the unreacted hydroxyl protons, ensuring the average degree of substitution is exactly 2.0.

References

  • Preparation method of pentaerythritol triallyl ether - Eureka | Patsnap. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-tERZxjM5urPrOv99fvyLa3C9Vh1H1lPwnTX2cdjUpKNGAd7qxakxjzD89dzbR8cV528pB6vkwFHcvKBSu8kPu-0XZkZexKXadYxIZfAXnpeoTozYzbz1BJ1LyXJ6DS5JmbDYwQLA_Y=
  • JPS63162640A - Production of pentaerythritol allyl ether - Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8qunsN1UIiq5AU99HIgrduGzOboh--FkyG1XWga90mrm6f_EqPZyLGLTEY1XPooB5GIm8bP0LRe5cxnYTvxIYEZP6UyphorJrhkk6i_6VfID37AFAgx2fd96H3DcZ2wAK_Yq_Z7UlDD7EbbQ=
  • pentaerythritol - AUB ScholarWorks. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB9IHV1a2UsP5sHdwg1rOh6k9tz3TCxH_Z16E-oIyu1bKzTx5zlAChY8tCPjBbXlJNum3KdZ9pXLA83tU9ir2wI_GRUHmLVPW6q39X9NoWGw81hz2EmdomwUwMPVjO20x5HoWF-pp6FdoWnCtN2EDUY82uX_-IF0h2r1bWCo2ZsxweGqPmI5poukveLdTQi69VZ7A=
  • US20090004396A1 - Highly-Branched, Allyl Ether-Functionalized, Unsaturated Polyester Resins - Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8gJAhXakERFAN5ba0QtcK0DcjjFqhdSuC63X61ZN8-tQpvYpnFRUA26Zdz5GOP2s7AHt3DolFHAiMil2M0GNSelJYU9KviW2gJgl-MQwQSe4jeT64jzBNv_ancTU994nzOih99gKu4hIOeMtTvEQ=
  • WO 2012/126695 A1 - Thiol-ene polymerization - Googleapis.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcKcNRyOcGS7h35gDuQCqJOjh1YuVqkOT-n-WMcRaxHem5ys0MgkcgaF2tA9lmJi9sGuV0dH8chqNNHbl46x3a-Gpip22so7dTlF-ZovNg0dhjCHT4j-C3NdWb9hhlosOWxKov5FikhErQnnqocM6SyjQLIjo3ZN0cuJuZ7b9ANUnvO5Lkd7RbAO_OzV-GkBce

Sources

Foundational

Thermal Stability and Degradation Kinetics of Diallyl Pentaerythritol (DAPE): A Comprehensive Technical Guide

Executive Summary Diallyl pentaerythritol (DAPE), often supplied as a mixture of pentaerythritol allyl ethers (APE), is a highly versatile polyunsaturated crosslinking agent. It is a critical structural component in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diallyl pentaerythritol (DAPE), often supplied as a mixture of pentaerythritol allyl ethers (APE), is a highly versatile polyunsaturated crosslinking agent. It is a critical structural component in the synthesis of superabsorbent polymers, thiol-ene composites, and pharmaceutical-grade polyacrylic acid excipients (e.g., Carbomers). For drug development professionals and materials scientists, understanding the thermal stability and degradation temperature of DAPE is paramount, particularly when these polymers are subjected to high-temperature processing (such as hot-melt extrusion) or thermal sterilization.

This whitepaper provides an in-depth analysis of the mechanistic basis of DAPE's thermal stability, empirical thermogravimetric data, and standardized protocols for evaluating its degradation kinetics.

Mechanistic Basis of Thermal Stability

The thermal behavior of DAPE is dictated by the dichotomy of its molecular structure: a highly stable neopentyl core juxtaposed with thermally and oxidatively labile allyl ether linkages.

The Neopentyl Core: Structural Rigidity

Pentaerythritol derivatives are renowned for their thermal stability. This resilience is fundamentally due to the neopentyl polyol structure, which lacks a labile hydrogen on the β -carbon (the central quaternary carbon)[1]. In standard aliphatic esters and ethers, thermal degradation predominantly occurs via a cyclic six-membered transition state leading to β -elimination. Because DAPE lacks β -hydrogens, this low-energy degradation pathway is entirely blocked, forcing the molecule to undergo much higher-energy homolytic cleavage to degrade[1].

The Allyl Ether Linkages: The Weak Link

While the core is stable, the allyl ether branches ( −O−CH2​−CH=CH2​ ) introduce specific vulnerabilities. The allylic C−H bonds have a relatively low bond dissociation energy (~88 kcal/mol). At elevated temperatures, especially in the presence of oxygen, these sites are highly susceptible to radical abstraction, leading to the formation of peroxide intermediates and subsequent chain scission[2]. Consequently, while the bulk network remains infusible at lower temperatures, the onset of thermal degradation is usually triggered by the cleavage of these ether linkages.

G A DAPE Molecule (Neopentyl Core + Allyl Ethers) B Allylic C-H Radical Abstraction A->B Heat / O2 C Ether Bond Homolytic Cleavage A->C High Heat (>300°C) D Peroxide Intermediate (Oxidative) B->D +O2 E Volatile Fragments (Aldehydes, Acrolein) C->E Fragmentation F Crosslinked Char (Anaerobic) C->F Radical Recombination D->E Scission

Figure 1: Mechanistic pathways of DAPE thermal and oxidative degradation.

Thermal Properties and Degradation Profile

As a monomer, DAPE must be handled carefully to avoid premature thermal decomposition. It is typically distilled under reduced pressure (e.g., 100 °C at 0.1 mmHg) because heating it to its boiling point at atmospheric pressure induces the formation of toxic degradation gases[2],[3].

However, once incorporated into a crosslinked polymer matrix (such as a thiol-ene composite or polyacrylic acid hydrogel), the thermal stability increases significantly. Thermogravimetric analysis (TGA) of neat thiol-ene networks crosslinked with pentaerythritol allyl ether demonstrates an onset degradation temperature ( T5wt%​ ) of approximately 345.7 °C[4].

Table 1: Physical and Thermal Data Summary
PropertyValueContext / Condition
Density 0.985 g/mLAt 25 °C (Monomer)[3]
Boiling Point 100 °CAt 0.1 mmHg (Vacuum Distillation)[3]
Flash Point 113 °CClosed Cup[3]
Onset Degradation ( T5wt%​ ) ~345.7 °CIn crosslinked thiol-ene networks ( N2​ atm)[4]
Peak Degradation ( Tmax​ ) > 350 °CMaximum rate of weight loss[4]

Experimental Protocol: Evaluating Degradation Kinetics

To accurately determine the thermal stability and activation energy ( Ea​ ) of DAPE-crosslinked polymers, researchers must employ multi-heating-rate Thermogravimetric Analysis (TGA). By utilizing the Kissinger and Flynn-Wall-Ozawa (FWO) methods, the kinetic parameters can be extracted without assuming a specific solid-state reaction model[4].

Step-by-Step TGA Methodology

1. Sample Preparation:

  • Isolate 5 to 10 mg of the DAPE-crosslinked polymer.

  • Ensure the sample is thoroughly dried (vacuum oven at 60 °C for 24 hours) to remove residual solvents or moisture that could mask the true onset of thermal degradation.

  • Place the sample into a platinum (Pt) or alumina ( Al2​O3​ ) TGA crucible.

2. Environmental Control:

  • Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Causality Note: An inert atmosphere is strictly required to isolate pure thermal homolytic cleavage from oxidative degradation (which occurs at much lower temperatures).

3. Dynamic Heating Runs:

  • Equilibrate the sample at 50 °C.

  • Perform separate dynamic heating runs on fresh samples at four distinct heating rates ( β ): 5, 10, 20, and 40 °C/min , ramping up to 600 °C[4].

  • Causality Note: Varying the heating rate shifts the peak degradation temperature ( Tmax​ ). This shift is the mathematical basis for calculating the activation energy.

4. Data Extraction & Kinetic Modeling:

  • Extract the Tmax​ from the derivative thermogravimetry (DTG) curve for each heating rate.

  • Apply the Kissinger Equation :

    ln(Tmax2​β​)=ln(Ea​AR​)−RTmax​Ea​​
  • Plot ln(β/Tmax2​) versus 1/Tmax​ . The slope of the resulting linear fit yields −Ea​/R , providing a self-validating metric of the network's thermal robustness[4].

Workflow S1 1. Sample Preparation (5-10 mg, Pt Pan, Dried) S2 2. Purge Environment (N2 Gas at 50 mL/min) S1->S2 S3 3. Dynamic Heating (5, 10, 20, 40 °C/min up to 600°C) S2->S3 S4 4. Data Acquisition (Extract T_max from DTG Curves) S3->S4 S5 5. Kinetic Modeling (Apply Kissinger & FWO Equations) S4->S5

Figure 2: Standardized TGA workflow for extracting degradation kinetics of DAPE networks.

Strategies to Enhance Thermal Stability

In applications where DAPE-crosslinked polymers must endure extreme thermal stress, formulators can employ specific additives to delay the onset of degradation:

  • Incorporation of Phosphorous/Silicon Flame Retardants: The addition of reactive flame retardants, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) or silicone-based agents (e.g., PMDA), significantly alters the degradation pathway. For instance, adding just 5 wt% DOPO to a DAPE thiol-ene network reduces the peak heat release rate (PHRR) by 40.9% and promotes early char formation, which insulates the underlying polymer from further thermal breakdown[5],[4].

  • Radical Scavenging: Because the initial degradation step often involves allylic radical formation, the integration of primary antioxidants (hindered phenols) can trap these radicals before they initiate auto-oxidative chain scission, thereby pushing the practical degradation temperature higher.

Conclusion

Diallyl pentaerythritol (DAPE) offers an exceptional balance of reactivity and thermal stability, anchored by its neopentyl core. While the monomer requires vacuum distillation to prevent decomposition[3], its crosslinked networks exhibit robust thermal resistance, with degradation onsets frequently exceeding 340 °C[4]. By utilizing standardized multi-rate TGA methodologies, researchers can accurately map the degradation kinetics of DAPE-based systems, ensuring structural integrity across rigorous pharmaceutical and industrial applications.

References

  • Material Safety Data Sheet APE(Pentaerythritol Triallyl Ether). LookChem.
  • Thermal Decomposition Kinetics of Polyol Ester Lubricants. National Institute of Standards and Technology (NIST).
  • Pentaerythritol allyl ether technical grade, 70 91648-24-7. Sigma-Aldrich.
  • Fire Retardancy and Thermogravimetric Kinetics of Thiol-Ene Degradation as Affected by Added 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO). Taylor & Francis.
  • Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. PMC / MDPI.

Sources

Exploratory

Toxicity profile and safe handling guidelines for diallyl pentaerythritol

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of Diallyl Pentaerythritol Section 1: Introduction and Executive Summary Diallyl pentaerythritol (DAPE), a molecule with the chemical form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of Diallyl Pentaerythritol

Section 1: Introduction and Executive Summary

Diallyl pentaerythritol (DAPE), a molecule with the chemical formula C11H20O4, is a polyfunctional ether combining a central pentaerythritol core with reactive allyl groups[1]. While its specific applications are niche, its structure makes it a potential monomer or cross-linking agent in polymer synthesis. This guide is intended for researchers, scientists, and drug development professionals who may handle DAPE or structurally similar compounds.

A thorough review of publicly available toxicological literature reveals a significant lack of direct studies on diallyl pentaerythritol itself. Therefore, this document employs a structure-activity relationship (SAR) and read-across approach to construct a predictive toxicity profile. This methodology is grounded in analyzing the known toxicological profiles of DAPE's core structural components: the pentaerythritol backbone and the allyl ether functional groups.

Executive Summary of Anticipated Hazards: The primary toxicological concerns for DAPE are predicted to stem from its allyl ether moieties. The pentaerythritol core is known for its low toxicity profile[2][3]. In contrast, allyl ethers as a class are associated with skin and eye irritation, skin sensitization, and toxicity upon ingestion, inhalation, or dermal contact[4]. A critical, mechanism-based concern is the potential for in vivo metabolic activation of the allyl groups to form acrolein, a known genotoxic and cytotoxic α,β-unsaturated aldehyde[5][6]. Furthermore, like other ethers, DAPE may form explosive peroxides upon storage and exposure to oxygen[7].

Consequently, diallyl pentaerythritol should be handled as a hazardous substance. Safe handling requires stringent adherence to a hierarchy of controls, including the mandatory use of engineering controls (e.g., chemical fume hoods), appropriate personal protective equipment (PPE), and specific procedures to prevent and test for peroxide formation.

Section 2: Physicochemical Properties

Understanding the basic physicochemical properties of a compound is the foundation of a robust safety assessment.

PropertyValueSource
IUPAC Name 2,2-bis(prop-2-enoxymethyl)propane-1,3-diolPubChem[1]
Molecular Formula C11H20O4PubChem[1]
Molecular Weight 216.27 g/mol PubChem[1]
Synonyms Pentaerythritol diallyl etherPubChem[1]
CAS Number 2590-16-1PubChem[1]

Section 3: Anticipated Toxicological Profile

This section details the predicted toxicological profile of DAPE based on a read-across analysis of its structural components.

The Structural Basis for Toxicity Assessment

The toxicity of DAPE can be logically deconstructed by examining its two primary structural motifs. The central scaffold is pentaerythritol, a compound generally recognized for its low toxicity and lack of irritation or sensitization potential[3][8][9]. The toxicity is therefore overwhelmingly dictated by the two allyl ether functional groups.

DAPE Diallyl Pentaerythritol (DAPE) Pentaerythritol Pentaerythritol Core (Low Intrinsic Toxicity) DAPE->Pentaerythritol Backbone AllylEthers Two Allyl Ether Groups (Primary Drivers of Toxicity) DAPE->AllylEthers Functional Groups

Caption: Structural deconstruction of DAPE for toxicity assessment.

Acute Toxicity (Oral, Dermal, Inhalation)

Safety data for various allyl ethers consistently indicate a potential for significant acute toxicity. Allyl ethyl ether and similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled[4].

  • Oral: Harmful if swallowed.

  • Dermal: Expected to be toxic in contact with skin. The lipophilicity of the allyl groups may facilitate dermal absorption.

  • Inhalation: Harmful if inhaled. Vapors or aerosols may cause respiratory irritation[4].

Skin and Eye Irritation

Based on data from analogous allyl ethers and pentaerythritol acrylates, DAPE is predicted to be an irritant.

  • Skin Irritation: Causes skin irritation. Prolonged contact may lead to erythema and inflammation[4][10].

  • Eye Irritation: Causes serious eye irritation. Direct contact can result in significant damage[4].

Sensitization

A primary concern for compounds containing reactive functional groups like allyl ethers or acrylates is their potential to act as haptens, inducing allergic contact dermatitis. Diallyl phthalate is a known skin sensitizer in animal models[6][11], and pentaerythritol triacrylate is a strong sensitizing agent[12][13]. Therefore, there is a high probability that diallyl pentaerythritol is a skin sensitizer . Researchers with a known allergy to acrylates or other reactive monomers should exercise extreme caution.

Genotoxicity and Carcinogenicity: A Mechanistic Perspective

The potential for genotoxicity is a significant concern for allyl compounds. This is not typically due to the parent molecule but rather its metabolic products. The proposed pathway involves the enzymatic oxidation of the allyl group to allyl alcohol, which is then further oxidized to acrolein[5][6]. Acrolein is a highly reactive α,β-unsaturated aldehyde that can readily form adducts with DNA, leading to mutations.

cluster_0 In Vivo Metabolism DAPE Diallyl Pentaerythritol AA Allyl Alcohol Intermediate DAPE->AA CYP450 Oxidation Acrolein Acrolein (Reactive Metabolite) AA->Acrolein Alcohol Dehydrogenase DNA DNA Adducts (Genotoxicity) Acrolein->DNA

Caption: Anticipated metabolic activation pathway of DAPE's allyl group.

While some in vivo genotoxicity studies on related compounds like diallyl phthalate have produced negative or equivocal results, the mechanistic potential for DNA damage cannot be dismissed[11]. No long-term carcinogenicity data for DAPE is available.

Summary of Anticipated Hazards
Toxicological EndpointPredicted OutcomeRationale / Confidence
Acute Oral Toxicity Harmful/ToxicHigh (Read-across from allyl ethers[4])
Acute Dermal Toxicity ToxicHigh (Read-across from allyl ethers[4])
Acute Inhalation Toxicity Harmful/ToxicHigh (Read-across from allyl ethers[4])
Skin Irritation IrritantHigh (Read-across from allyl ethers and acrylates[4][10])
Eye Irritation Serious IrritantHigh (Read-across from allyl ethers[4])
Skin Sensitization SensitizerHigh (Read-across from diallyl phthalate and acrylates[11][12])
Genotoxicity Potential GenotoxinModerate (Based on metabolic activation to acrolein[5][6])
Carcinogenicity Data LackingNo data available
Reproductive Toxicity Data LackingNo data available

Section 4: Safe Handling and Risk Mitigation

A systematic approach to safety is paramount when handling chemicals with a hazardous toxicological profile like that predicted for DAPE. The hierarchy of controls provides an authoritative framework for mitigating risk.

The Hierarchy of Controls

This framework prioritizes control measures from most to least effective. For DAPE in a research setting, elimination and substitution are often not feasible, making engineering controls, administrative controls, and PPE the primary means of ensuring safety.

cluster_0 Hierarchy of Controls for DAPE Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The hierarchy of controls applied to handling DAPE.

Engineering Controls
  • Primary Containment: All handling of DAPE that could generate aerosols, vapors, or dust (if a solid) must be performed inside a certified chemical fume hood or other suitable ventilated enclosure[4][14]. This is the most critical step to prevent inhalation exposure.

  • Static Discharge Prevention: As a combustible liquid, measures to prevent static electricity buildup are necessary during transfers of larger quantities. Use grounded and bonded containers and non-sparking tools[4][7][15].

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Hand Protection: Wear nitrile or neoprene rubber gloves. Inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact[15][16].

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a significant splash hazard[14][16].

  • Skin and Body Protection: A properly fastened laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat[15].

Special Handling Considerations: Peroxide Formation

Allyl ethers are known to form potentially explosive peroxides when exposed to air, particularly in the presence of light[7][17].

  • Prevention: Store DAPE in tightly sealed, opaque containers, under an inert atmosphere (e.g., nitrogen or argon) if possible. Label containers with the date they were opened.

  • Detection: Before heating or distilling any DAPE that has been opened and stored, it is mandatory to test for the presence of peroxides using commercially available peroxide test strips.

  • Neutralization: If peroxides are detected, they must be neutralized before proceeding. This is typically done by adding a reducing agent like ferrous sulfate or sodium bisulfite. Consult standard laboratory safety manuals for detailed procedures.

Storage
  • Store in a cool, dry, well-ventilated area designated for hazardous chemicals[4].

  • Keep away from heat, sparks, open flames, and other ignition sources[7][15].

  • Segregate from incompatible materials, especially strong oxidizing agents[7].

  • Ensure containers are kept tightly closed to prevent both contamination and peroxide formation[16].

Spill and Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[4][14].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water[4].

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water[4].

  • Large Spill: Evacuate the area and contact institutional emergency personnel.

Waste Disposal

All DAPE waste, including contaminated materials, must be disposed of as hazardous chemical waste. Do not pour down the drain[4][18]. Follow all federal, state, and local regulations for hazardous waste disposal.

Section 5: Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a self-validating workflow for the safe handling of DAPE in a typical research laboratory setting.

Objective: To accurately prepare a solution of Diallyl Pentaerythritol while minimizing exposure risk.

Materials:

  • Diallyl Pentaerythritol (DAPE)

  • Appropriate solvent

  • Volumetric flasks and other glassware

  • Analytical balance

  • Pipettes

  • Hazardous waste container

Required Controls:

  • Certified Chemical Fume Hood

  • Personal Protective Equipment (Nitrile gloves, safety goggles, lab coat)

Methodology:

  • Preparation:

    • Don all required PPE before beginning.

    • Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

    • Place all necessary equipment (balance, glassware, DAPE container, solvent, waste container) inside the fume hood.

  • Weighing:

    • Tare the analytical balance with a suitable weigh boat or vessel.

    • Carefully dispense the required amount of DAPE into the vessel. Perform this action slowly to avoid splashes or generating aerosols.

    • Securely close the primary DAPE container immediately after dispensing.

  • Solubilization:

    • Carefully add the weighed DAPE to the volumetric flask containing a portion of the desired solvent.

    • Use a small amount of solvent to rinse the weighing vessel, transferring the rinse into the volumetric flask to ensure quantitative transfer.

    • Add solvent to the flask up to the calibration mark.

    • Cap the flask and mix by inversion until the DAPE is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat, pipette tips, and any other contaminated disposable materials directly into the designated hazardous waste container inside the fume hood.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning solvent.

  • Post-Procedure:

    • Properly label the prepared solution with the chemical name, concentration, date, and your initials.

    • Remove gloves using the proper technique and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Section 6: Conclusion

While direct toxicological data for diallyl pentaerythritol is not available, a structure-activity relationship analysis strongly indicates that it should be treated as a hazardous chemical. The presence of two allyl ether functional groups suggests a profile that includes acute toxicity, skin and eye irritation, and a high potential for skin sensitization. The most significant mechanistic concern is the potential for metabolic activation to genotoxic intermediates like acrolein. Furthermore, the chemical nature of allyl ethers presents a physical hazard of peroxide formation.

Researchers, scientists, and drug development professionals must handle diallyl pentaerythritol with stringent adherence to the safety guidelines outlined in this document. The use of appropriate engineering controls, diligent application of personal protective equipment, and awareness of the specific hazards of peroxide formation are essential for mitigating risk and ensuring a safe laboratory environment.

Section 7: References

  • Gelest, Inc. (2017, February 20). ALLYL PHENYL ETHER - Safety Data Sheet. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diallyl Phthalate. Retrieved from [Link]

  • United Nations Environment Programme. (1993). DIPENTAERYTHRITOL CAS N°: 126-58-9. OECD SIDS. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). PENTAERYTRITOL CAS N°: 115-77-5. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: ALLYL ETHYL ETHER. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chang Chun Petrochemical Co., Ltd. (n.d.). SAFETY DATA SHEET - PENTAERYTHRITOL. Retrieved from [Link]

  • Redox. (2024, November 8). Safety Data Sheet Pentaerythritol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13955027, Diallyl pentaerythritol. PubChem. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dipentaerythritol, 90%. Retrieved from [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET - AgiSyn 2421. Retrieved from [Link]

  • LookChem. (2015, December 31). Material Safety Data Sheet APE(Pentaerythritol Triallyl Ether). Retrieved from [Link]

  • Eder, E., Neudecker, T., Lutz, D., & Henschler, D. (1982). Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests. Mutation research, 98(2), 81–191.

  • Nakamura, Y., et al. (1996). Evaluation of skin irritation and sensitization of two diol solutions used as experimental dentin primers in humans and guinea pigs. Dental materials journal, 15(2), 226-232.

  • OECD Existing Chemicals Database. (2004, December 23). DIALLYL PHTHALATE CAS N°: 131-17-9. Retrieved from [Link]

  • National Toxicology Program. (2007). NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies).

  • National Toxicology Program. (n.d.). CONTACT HYPERSENSITIVITY STUDIES. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pentaerythritol. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactive Sites and Functional Group Analysis of Diallyl Pentaerythritol

Abstract Diallyl pentaerythritol is a multifunctional monomer possessing a unique combination of reactive sites that make it a valuable building block in polymer chemistry, materials science, and advanced drug delivery s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Diallyl pentaerythritol is a multifunctional monomer possessing a unique combination of reactive sites that make it a valuable building block in polymer chemistry, materials science, and advanced drug delivery systems. As a derivative of pentaerythritol, its core structure features a central quaternary carbon, providing a compact and sterically defined scaffold.[1] This guide provides an in-depth exploration of the primary reactive centers within the diallyl pentaerythritol molecule—the allyl and hydroxyl functional groups. We will dissect the chemical behavior of these sites and present a comprehensive overview of the analytical methodologies required for their qualitative and quantitative characterization. This document is intended to serve as a practical resource, blending foundational chemical principles with field-proven analytical protocols to empower researchers in their experimental design and execution.

Molecular Structure and Inherent Reactivity

Pentaerythritol (C(CH₂OH)₄) is a polyol that serves as a versatile precursor for a variety of chemical derivatives.[1] The etherification of pentaerythritol with allyl halides, such as allyl chloride or bromide, in a basic medium yields allyl pentaerythritol ethers.[1][2][3] The degree of allylation can be controlled stoichiometrically, resulting in mono-, di-, tri-, and tetra-allyl ethers.[1] This guide focuses specifically on diallyl pentaerythritol , which possesses two allyl ether groups and two free hydroxyl groups.

The IUPAC name for this structure is 2,2-bis(prop-2-enoxymethyl)propane-1,3-diol, with the molecular formula C11H20O4 and a molecular weight of approximately 216.27 g/mol .[4][5]

The molecule's utility is derived from its two distinct types of functional groups:

  • Allyl Groups (-O-CH₂-CH=CH₂): These groups are the primary sites for polymerization and cross-linking reactions. The reactivity is centered on the carbon-carbon double bond and the adjacent allylic protons.

  • Hydroxyl Groups (-OH): These primary alcohol groups offer sites for classic alcohol chemistry, such as esterification, etherification, or reaction with isocyanates, allowing for further functionalization or integration into different polymer backbones like polyesters and polyurethanes.

Caption: Molecular structure of diallyl pentaerythritol highlighting the reactive hydroxyl and allyl functional groups.

A Strategic Approach to Functional Group Analysis

A thorough characterization of diallyl pentaerythritol is essential for quality control, reaction monitoring, and predicting its behavior in formulations. A multi-faceted analytical approach is recommended, combining spectroscopic techniques for structural elucidation with chemical methods for quantitative assessment. This ensures a self-validating system where results from one method corroborate another.

Analysis_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_quantification Quantitative Analysis FTIR FTIR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Conclusion Complete Characterization (Structure, Purity, Reactivity Profile) MS->Conclusion Hydroxyl_Value Hydroxyl Value Titration (Quantifies -OH) Hydroxyl_Value->Conclusion Iodine_Value Iodine Value Titration (Quantifies C=C) Iodine_Value->Conclusion Sample Diallyl Pentaerythritol Sample Sample->FTIR Sample->Hydroxyl_Value Sample->Iodine_Value

Caption: A logical workflow for the comprehensive analysis of diallyl pentaerythritol.

Spectroscopic Characterization Protocols

Spectroscopy provides an unparalleled view of the molecular architecture. FTIR and NMR are complementary techniques; FTIR identifies the functional groups present, while NMR maps their precise arrangement within the molecule's carbon-hydrogen framework.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the chemical bonds and functional groups within the molecule.[6][7]

Experimental Protocol:

  • Sample Preparation: As diallyl pentaerythritol is a liquid, the simplest method is to place a single drop between two KBr or NaCl salt plates to create a thin capillary film.

  • Background Collection: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3550 - 3200O-H Stretch (broad)Hydroxyl (-OH)Confirms the presence of alcohol groups.
3100 - 3000=C-H StretchAlkene (Allyl)Indicates unsaturated C-H bonds.
2950 - 2850C-H StretchAlkaneFrom the CH₂ groups of the backbone.
1645 (weak)C=C StretchAlkene (Allyl)Key indicator of the allyl double bond.
1100 - 1000C-O-C Stretch (strong)EtherConfirms the allyl ether linkage.
1050 (strong)C-O StretchPrimary AlcoholConfirms the primary hydroxyl groups.
990 & 915=C-H Bend (out-of-plane)Alkene (Allyl)Characteristic of a terminal vinyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment surrounding each nucleus influences this frequency, providing detailed information about the molecular structure.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of diallyl pentaerythritol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

  • Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicity (splitting patterns for ¹H) to assign signals to specific atoms in the molecule.

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

¹³C NMR δ (ppm) Assignment
Quaternary Carbon (C)~45Central C(CH₂)₄ carbon atom.[1]
Hydroxymethyl Carbon (-C H₂OH)60 - 65Carbons bearing the hydroxyl groups.[1]
Ether Methylene Carbon (-O-C H₂)~72Allylic -OCH₂- carbon.[1]
Terminal Alkene Carbon (=C H₂)~117Terminal vinyl carbon of the allyl group.[1]
Internal Alkene Carbon (-C H=)~134Internal vinyl carbon of the allyl group.[1]
¹H NMR δ (ppm) Multiplicity Assignment
Hydroxyl Proton (-OH )VariableSinglet (broad)Protons of the two hydroxyl groups.
Methylene Protons (-CH ₂OH)~3.6SingletProtons on carbons attached to -OH.
Ether Methylene Protons (-O-CH ₂-C=)~4.0DoubletProtons on the carbon adjacent to the ether oxygen.
Terminal Alkene Protons (=CH ₂)~5.2 - 5.3MultipletThe two protons on the terminal vinyl carbon.
Internal Alkene Proton (-CH =)~5.9MultipletThe single proton on the internal vinyl carbon.

Chemical Quantification Methods

While spectroscopy confirms structure, classical titration methods provide robust, accurate quantification of functional groups, which is critical for determining purity, equivalent weight, and stoichiometric calculations for subsequent reactions.

Hydroxyl Value Determination (ASTM D1957)

Causality: This method quantifies the concentration of hydroxyl groups. It involves acetylating the hydroxyl groups with a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of potassium hydroxide (KOH). The difference between a blank titration and the sample titration is used to calculate the amount of anhydride consumed, which directly corresponds to the amount of hydroxyl groups present.

Step-by-Step Protocol:

  • Accurately weigh a sample of diallyl pentaerythritol into a flask.

  • Add a precise volume of acetylating reagent (acetic anhydride in pyridine).

  • Heat the mixture (e.g., in a 98°C water bath) for a specified time (e.g., 1 hour) to ensure complete reaction.

  • Cool the flask and add a known amount of water to hydrolyze the excess acetic anhydride.

  • Add a phenolphthalein indicator and titrate with standardized KOH solution until a stable pink endpoint is reached.

  • Perform a blank determination using the same procedure without the sample.

  • Calculate the hydroxyl value (mg KOH per gram of sample).

Iodine Value Determination (Wijs Method, ASTM D1959)

Causality: This method quantifies the degree of unsaturation (i.e., the number of C=C double bonds). The sample is treated with a known excess of iodine monochloride (ICl), which adds across the double bonds of the allyl groups. After the reaction is complete, the excess ICl is converted to free iodine by the addition of potassium iodide. The liberated iodine is then titrated with a standardized sodium thiosulfate solution. This allows for the calculation of the amount of iodine that reacted with the sample.

Step-by-Step Protocol:

  • Accurately weigh a sample of diallyl pentaerythritol into a flask.

  • Add a precise volume of Wijs solution (ICl in acetic acid).

  • Stopper the flask and allow it to stand in the dark for a specified time (e.g., 30 minutes) for the addition reaction to complete.

  • Add a potassium iodide solution to the flask, which reacts with the excess Wijs reagent to produce iodine.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator near the endpoint (disappearance of the blue color).

  • Perform a blank determination using the same procedure without the sample.

  • Calculate the iodine value (grams of iodine absorbed per 100 grams of sample).

Conclusion and Applications

The dual functionality of diallyl pentaerythritol, conferred by its reactive allyl and hydroxyl groups, makes it a highly adaptable chemical intermediate. A comprehensive analytical strategy, as outlined in this guide, is paramount for its effective utilization. By combining the structural insights from FTIR and NMR spectroscopy with the quantitative rigor of hydroxyl and iodine value titrations, researchers can ensure material quality and achieve precise control over polymerization and functionalization reactions. This foundational understanding enables the development of advanced materials, including high-performance coatings, superabsorbent polymers, and cross-linked hydrogels for drug delivery applications.[1]

References

  • National Center for Advancing Translational Sciences. DIALLYL PENTAERYTHRITOL - Inxight Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Diallyl pentaerythritol. PubChem Compound Database. [Link]

  • Autech Industry. (n.d.). Pentaerythritol triallyl ether(Allyl Pentaerythritol) with CAS 1471-17-6 china factory/manufacturer. [Link]

  • National Center for Biotechnology Information. (n.d.). Diallylidene pentaerythritol. PubChem Compound Database. [Link]

  • Chen, A., Wang, D., Bietsch, J., & Wang, G. (2019). Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). 1H NMR spectroscopy of dipentaerythritol hexakis (2-bromo isobutyrate) in CdCl3. [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl pentaerythritol. PubChem Compound Database. [Link]

  • AUB ScholarWorks. (n.d.). pentaerythritol. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Practical Approach for the Identification of Functional Groups in Organic Compounds. [Link]

  • WIPO Patentscope. (2021, April 13). CN112645804 - Synthetic method of pentaerythritol triallyl ether. [Link]

  • Organic Syntheses. (n.d.). pentaerythritol. [Link]

  • Ertl, P. (2017). An algorithm to identify functional groups in organic molecules. Journal of Cheminformatics, 9(1), 36. [Link]

  • El-Sharif, H. F., A-Z. A. El-Kherbetawy, and G. M. Reddy. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. [Link]

  • primaryinfo. (n.d.). Allyl Pentaerythritol data base. [Link]

Sources

Exploratory

Engineering Advanced Polymer Networks: A Technical Review of Diallyl Pentaerythritol in Macromolecular Science

Executive Summary In the landscape of macromolecular engineering, the architectural integrity of crosslinked polymer networks dictates their functional utility in pharmaceuticals, biomaterials, and rheology modification....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of macromolecular engineering, the architectural integrity of crosslinked polymer networks dictates their functional utility in pharmaceuticals, biomaterials, and rheology modification. Diallyl pentaerythritol (DAPE) —often synthesized and utilized commercially as a highly functional mixture known as Allyl Pentaerythritol (APE)—serves as a premier multi-vinyl crosslinking agent[1].

Unlike traditional ester-based crosslinkers (e.g., ethylene glycol dimethacrylate), DAPE leverages hydrolytically stable ether linkages and a unique distribution of allyl groups to create highly resilient, water-swellable 3D networks. This whitepaper provides an in-depth mechanistic analysis of DAPE, exploring its fundamental chemistry, its critical role in formulating pharmaceutical-grade Carbomers[2], and its emerging applications in step-growth thiol-ene photopolymerization for 3D-printed biomaterials[3].

Chemical Topology and Mechanistic Advantages

Pentaerythritol diallyl ether features two allyl ether groups and two free hydroxyl groups. In industrial polymer science, pure DAPE is rarely used in isolation; rather, it is deployed as an optimized distribution of di-, tri-, and tetra-allyl ethers of pentaerythritol[1].

Causality in Crosslinker Selection:

  • Hydrolytic Stability: The ether bonds in DAPE are impervious to hydrolysis across extreme pH ranges. This is a critical requirement for pharmaceutical hydrogels (like Carbomer 934P) that must maintain structural integrity over a multi-year shelf life[4].

  • Hydrophilic Swelling: The unreacted hydroxyl groups present in the diallyl and triallyl fractions act as hydrophilic nodes. When incorporated into a polyacrylic acid network, these hydroxyls facilitate rapid water ingress and extensive hydrogen bonding, exponentially increasing the swelling capacity of the hydrogel[4].

  • Steric Flexibility: The spatial arrangement of the allyl groups around the central pentaerythritol core provides optimal distance between crosslink junctions, preventing the resulting polymer network from becoming overly brittle under mechanical stress[5].

G Monomer Acrylic Acid Monomer PolymerChain Linear Polyacrylic Acid (Growing Chain) Monomer->PolymerChain Propagation Initiator Radical Initiator (e.g., AIBN) Initiator->PolymerChain Radical Generation Crosslinker Diallyl Pentaerythritol (DAPE) Network 3D Crosslinked Network (Carbomer Hydrogel) Crosslinker->Network Multi-vinyl Branching PolymerChain->Network Crosslinking via Allyl Groups

Logical relationship of DAPE-mediated free-radical crosslinking in polyacrylic acid networks.

Quantitative Composition and Material Properties

To engineer predictable rheological outcomes, formulators must understand the isomeric distribution of the DAPE/APE crosslinker and its macroscopic effects on the final polymer.

Table 1: Typical Isomeric Distribution of Commercial Pentaerythritol Allyl Ether[1]
ComponentWeight Percentage (wt%)Functional Role in Polymerization
Pentaerythritol Diallyl Ether 4.0 - 16.0%Linear chain extension and light branching; provides two free hydroxyls for maximum hydrophilicity.
Pentaerythritol Triallyl Ether 75.0 - 84.0%Primary crosslinking agent; provides an optimal balance of branching density and steric accessibility.
Pentaerythritol Tetraallyl Ether 5.0 - 12.0%High-density node formation; creates rigid junction points within the hydrogel network.
Hydroxyl Value 230 - 260 mgKOH/gDictates the final water-swelling capacity and hydrogen-bonding potential of the network.
Table 2: Rheological Profile of DAPE-Crosslinked Carbomer Homopolymers[2][6]
Polymer GradeCrosslinker TypeViscosity (0.5% wt, pH 7.5)Primary Pharmaceutical Application
Carbomer 934P Allyl Pentaerythritol / Allyl Sucrose29,400 - 39,400 cPOral suspensions, high-viscosity topical gels.
Carbomer 974P Allyl Pentaerythritol29,400 - 39,400 cPOphthalmic gels, sustained-release oral solid dosage forms.
Carbomer 940 Allyl Pentaerythritol40,000 - 60,000 cPClear topical gels, transdermal drug delivery systems.

Self-Validating Experimental Protocols

As a Senior Application Scientist, executing these syntheses requires more than following a recipe; it requires an understanding of the thermodynamic and kinetic forces at play. Below are two field-proven, self-validating workflows for utilizing DAPE in advanced polymer science.

Protocol 1: Precipitation Polymerization of DAPE-Crosslinked Polyacrylic Acid (Carbomer)

This protocol outlines the synthesis of a high-molecular-weight polyacrylic acid thickener, analogous to commercial Carbomer resins[4].

Step-by-Step Methodology & Causality:

  • Monomer & Solvent Preparation: Dissolve 100g of glacial acrylic acid in 800 mL of a co-solvent system (e.g., ethyl acetate/cyclohexane).

    • Causality: Precipitation polymerization requires a solvent that fully dissolves the monomer but acts as a non-solvent for the crosslinked polymer. This thermodynamic incompatibility forces the growing polymer chains to precipitate as fine, easily recoverable microgel particles, preventing the reactor from solidifying into a monolithic gel block.

  • Crosslinker Addition: Add 1.0g (1.0% w/w) of DAPE/APE to the monomer solution.

    • Causality: The concentration of DAPE directly dictates the crosslinking density. A 1.0% concentration strikes the ideal balance, yielding a network tight enough to exhibit a high yield stress, but loose enough to allow massive water ingress.

  • Deoxygenation: Sparge the reactor with high-purity nitrogen for 30 minutes under continuous stirring.

    • Causality: Molecular oxygen is a potent diradical that rapidly scavenges initiator radicals. Failure to remove oxygen will result in a severe induction period and a low-molecular-weight, un-crosslinked oligomer.

  • Thermal Initiation: Add 0.5g of AIBN (Azobisisobutyronitrile) and heat the reactor to 60°C.

    • Causality: AIBN undergoes thermal homolysis at 60°C, providing a steady, controlled flux of initiating radicals without the rapid, dangerous exothermic spikes associated with redox initiator systems.

  • Polymerization & Precipitation: Maintain heating and agitation for 4-6 hours. The solution will transition into a thick, white slurry as the crosslinked microgels precipitate.

  • Recovery & Self-Validation (QC): Filter the slurry and dry the powder under vacuum at 80°C to remove residual solvent.

    • Self-Validation System: To validate the synthesis, disperse 0.5g of the dried powder in 99.5g of deionized water. Neutralize to pH 7.5 using 18% NaOH. A successful DAPE-crosslinked network will instantly swell, yielding a crystal-clear gel. If the viscosity reads between 30,000 and 60,000 cP (via Brookfield viscometer), the crosslinking density is validated. Furthermore, FTIR spectroscopy must confirm the complete disappearance of the allyl C=C stretching peak at 1630 cm⁻¹.

G Step1 1. Monomer & Solvent Prep (Acrylic Acid + Ethyl Acetate) Step2 2. Crosslinker Addition (0.5-2.0% DAPE) Step1->Step2 Step3 3. Deoxygenation (N2 Sparging to remove O2) Step2->Step3 Step4 4. Thermal Initiation (Add AIBN, Heat to 60°C) Step3->Step4 Step5 5. Precipitation Polymerization (Formation of Microgels) Step4->Step5 Step6 6. Recovery & QC (Vacuum Dry & FTIR Validation) Step5->Step6

Step-by-step experimental workflow for the precipitation polymerization of DAPE-crosslinked Carbomer.

Protocol 2: Thiol-Ene Photopolymerization for 3D-Printed Biomaterials

Recent literature highlights DAPE as a superior multi-arm alkene for step-growth thiol-ene "click" chemistry, utilized in high-resolution stereolithography (SLA) 3D printing of degradable tissue scaffolds[3][5].

Step-by-Step Methodology & Causality:

  • Resin Formulation: Combine a degradable thioketal dithiol with DAPE in a light-blocking amber vial[3].

  • Stoichiometric Tuning: Formulate the resin with a slight molar excess of allyl groups (1:1.05 thiol-to-allyl ratio).

    • Causality: While step-growth networks theoretically require exact 1:1 stoichiometry to reach infinite molecular weight, a slight allyl excess ensures that all thiols are completely consumed. This prevents the formation of weak disulfide bonds (S-S) during post-curing, which would compromise the mechanical homogeneity of the printed scaffold[5].

  • Photoinitiator & Inhibitor Addition: Add 1.0 wt% Irgacure 819 (photoinitiator) and 0.1 wt% TEMPO (photo-inhibitor)[3].

    • Causality: The TEMPO inhibitor acts as a spatial resolution enhancer. It rapidly quenches stray radicals diffusing outside the focal point of the 3D printer's laser, preventing "dark curing" and ensuring crisp, high-fidelity microstructures.

  • SLA Printing & Post-Curing: Print the construct using a 405 nm light engine. Wash the printed scaffold in acetone to remove unreacted monomer, then post-cure under a broad-spectrum UV lamp for 10 minutes.

    • Self-Validation System: Perform a sol-fraction analysis by weighing the dry scaffold, swelling it in solvent for 24 hours, drying it again, and measuring the mass loss. A sol-fraction of < 5% validates that the DAPE successfully integrated into a macroscopic, fully percolated network without leaving unreacted oligomers[3].

Future Perspectives in Drug Development

The unique architecture of DAPE continues to drive innovation. In modern pharmacokinetics, the demand for mucoadhesive drug delivery systems—where a hydrogel must adhere to the mucosal lining of the stomach or the ocular surface—relies heavily on the hydrogen-bonding capacity of DAPE-crosslinked Carbomers[4]. Furthermore, as personalized medicine shifts toward 3D-printed implantable devices, the hydrolytic stability and precise step-growth kinetics of DAPE in thiol-ene systems will render it a cornerstone molecule in next-generation biomaterial engineering[3][5].

References

  • PREC APE Monomer | Pentaerythritol Triallyl Ether | CAS#1471-17-6 Prechems[Link]

  • Carbomer homopolymer type B (allyl pentaerythritol crosslinked) PubChem - National Institutes of Health (NIH)[Link]

  • WO2013093164A1 - Tranexamic acid gel Google P
  • Engineering the Mechanical Properties of Polymer Networks with Precise Doping of Primary Defects ACS Applied Materials & Interfaces[Link]

  • Oxidation-degradable resins for 3D-printing of cell-responsive biomaterials PubMed Central (PMC) - National Institutes of Health (NIH)[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Diallyl Pentaerythritol as a Cross-linking Agent in Superabsorbent Polymers

Introduction: The Critical Role of Network Architecture in Superabsorbent Polymer Performance Superabsorbent polymers (SAPs) are lightly cross-linked, hydrophilic polymers capable of absorbing and retaining aqueous fluid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Network Architecture in Superabsorbent Polymer Performance

Superabsorbent polymers (SAPs) are lightly cross-linked, hydrophilic polymers capable of absorbing and retaining aqueous fluids hundreds to thousands of times their own weight.[1] This remarkable absorption capacity has led to their widespread use in applications ranging from personal hygiene products and agriculture to drug delivery and wastewater treatment.[1][2] The performance of an SAP is not solely dependent on the hydrophilicity of its constituent polymer chains, typically derived from monomers like acrylic acid, but is critically governed by the three-dimensional network architecture established during polymerization. This architecture is dictated by the nature and density of the cross-linking agent used.

The cross-linker acts as a bridge between polymer chains, forming a network that is insoluble in water but allows for the ingress and retention of a large volume of solvent within its structure. The concentration of the cross-linking agent is a key determinant of the SAP's properties: a higher cross-link density results in a stronger, more rigid gel with a lower swelling capacity, while a lower density leads to a softer gel with a higher absorption capacity but potentially compromised mechanical strength and "gel blocking".[2]

This document provides a detailed guide for researchers and drug development professionals on the application of Diallyl Pentaerythritol (DAPE) as a novel cross-linking agent in the synthesis of acrylic acid-based superabsorbent polymers. DAPE offers a unique molecular structure that can impart desirable properties to the resulting SAP network.

Diallyl Pentaerythritol (DAPE): A Versatile Cross-linking Agent

Diallyl Pentaerythritol is a derivative of pentaerythritol, featuring two allyl ether functional groups. Its chemical structure provides a flexible yet robust backbone for the cross-linked network.

Diagram 1: Chemical Structure of Diallyl Pentaerythritol (DAPE)

A 2D representation of the Diallyl Pentaerythritol molecule.

The use of allyl ether functional groups in DAPE presents several advantages over more conventional acrylate-based cross-linkers. Allyl monomers are known to participate in free-radical polymerization, though they can exhibit different reactivity ratios compared to acrylic monomers. This can lead to a more heterogeneous network structure, which may be advantageous for certain applications, such as controlled drug release. The ether linkages within the DAPE molecule also impart a degree of flexibility to the polymer network that can enhance its swelling and elastic properties.

Synthesis of DAPE-Crosslinked Poly(acrylic acid) SAP: A Step-by-Step Protocol

This protocol details the synthesis of a DAPE-crosslinked poly(acrylic acid) superabsorbent polymer via solution polymerization.

G cluster_prep Monomer Preparation cluster_rxn Polymerization cluster_post Post-Processing prep_aa 1. Partially neutralize Acrylic Acid with NaOH add_dape 2. Dissolve DAPE in the monomer solution prep_aa->add_dape purge_n2 3. Purge with Nitrogen add_dape->purge_n2 add_initiator 4. Add Initiator (APS) and raise temperature purge_n2->add_initiator polymerize 5. Allow polymerization to form a hydrogel add_initiator->polymerize cut_gel 6. Cut the gel into smaller pieces polymerize->cut_gel wash 7. Wash with Ethanol/Water to remove unreacted species cut_gel->wash dry 8. Dry the washed gel in an oven wash->dry grind 9. Grind and sieve to obtain final SAP powder dry->grind

Workflow for the comprehensive characterization of SAPs.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to confirm the chemical structure of the synthesized SAP and the successful incorporation of the DAPE cross-linker.

  • Protocol:

    • Mix a small amount of the dried SAP powder with potassium bromide (KBr) and press into a pellet.

    • Alternatively, use an ATR-FTIR spectrometer for direct analysis of the powder. [3] 3. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3400 cm⁻¹: Broad peak corresponding to the O-H stretching of the carboxylic acid groups and absorbed water.

    • ~2930 cm⁻¹: C-H stretching of the polymer backbone.

    • ~1710 cm⁻¹: C=O stretching of the carboxylic acid groups.

    • ~1560 cm⁻¹ and ~1410 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate groups (-COO⁻) formed during neutralization.

    • ~1170 cm⁻¹: C-O stretching.

    • ~1110-1050 cm⁻¹: Characteristic C-O-C stretching of the ether linkages from the DAPE cross-linker, confirming its incorporation into the polymer network. [4] 2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and porous structure of the SAP particles. [5]

  • Protocol:

    • Mount the dry SAP powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive. [1] 3. Image the sample at various magnifications to observe the surface texture and porosity.

  • Interpretation: The morphology can range from smooth and non-porous to rough and highly porous, depending on the synthesis conditions. [6]A more porous structure generally leads to a faster absorption rate.

3. Swelling Capacity and Kinetics

The "tea bag" method is a widely used and straightforward technique to determine the free swelling capacity of the SAP. [7][8]

  • Protocol:

    • Accurately weigh a specific amount of dry SAP powder (e.g., 0.1 g) and place it in a pre-weighed tea bag.

    • Immerse the tea bag in an excess of deionized water or saline solution (0.9% NaCl).

    • At various time intervals (e.g., 1, 5, 10, 30, 60 minutes), remove the tea bag, allow it to drain for a set period (e.g., 10 minutes) by hanging, and weigh it.

    • Continue until a constant weight is achieved (equilibrium swelling).

    • Calculate the swelling capacity (g/g) at each time point using the formula: Swelling Capacity (g/g) = (W_t - W_0) / W_s Where:

      • W_t is the weight of the swollen SAP at time t.

      • W_0 is the initial weight of the dry SAP.

      • W_s is the weight of the wet tea bag without SAP (determined in a blank experiment).

4. Absorbency Under Load (AUL)

AUL measures the ability of the SAP to absorb fluid while under pressure, a critical parameter for applications like diapers and sanitary napkins. [8][9]

  • Protocol:

    • Place a known weight of dry SAP powder on a sintered glass filter plate within a cylinder.

    • Place a piston and a standard weight on top of the SAP to apply a specific pressure (e.g., 0.3 psi or 0.7 psi).

    • Place the entire apparatus in a petri dish containing saline solution, ensuring the liquid level is level with the top of the filter plate.

    • Allow the SAP to absorb the solution for a set time (typically 60 minutes).

    • Weigh the entire apparatus and calculate the amount of fluid absorbed.

    • The AUL is expressed in grams of fluid absorbed per gram of dry SAP.

Influence of DAPE Concentration on SAP Properties

The concentration of DAPE as the cross-linking agent is a critical parameter that can be tuned to achieve the desired SAP properties. The following table summarizes the expected trends.

PropertyLow DAPE ConcentrationHigh DAPE ConcentrationRationale
Swelling Capacity HighLowA lower cross-link density allows for greater expansion of the polymer network. [10]
Gel Strength LowHighA higher cross-link density creates a more rigid and robust gel network.
Absorbency Under Load (AUL) ModerateHigh (up to a point)A stronger gel is better able to resist deformation under pressure and maintain capillary channels for fluid absorption. [9]
Soluble Fraction HighLowA higher cross-linking efficiency results in less un-cross-linked, soluble polymer chains.
Swelling Rate Generally FasterGenerally SlowerA less dense network allows for faster diffusion of water molecules into the polymer matrix.

Applications in Drug Development

The unique properties of DAPE-crosslinked SAPs can be leveraged for advanced drug delivery systems. The flexible network and potential for tunable cross-link density make these hydrogels promising candidates for:

  • Controlled Release Formulations: By adjusting the DAPE concentration, the mesh size of the hydrogel network can be controlled, thereby modulating the diffusion rate of an encapsulated drug. [11]* pH-Responsive Systems: As the SAP backbone is composed of poly(acrylic acid), the swelling and, consequently, the drug release will be highly dependent on the pH of the surrounding environment. This is particularly useful for targeted delivery in the gastrointestinal tract.

  • Topical and Transdermal Delivery: The high water content and soft, flexible nature of these hydrogels can provide a soothing effect and maintain a moist environment, making them suitable for wound dressings and as matrices for the topical delivery of active pharmaceutical ingredients. [10]

Conclusion

Diallyl Pentaerythritol serves as a versatile and effective cross-linking agent for the synthesis of superabsorbent polymers. By carefully controlling the synthesis parameters, particularly the concentration of DAPE, researchers and drug development professionals can tailor the properties of the resulting SAP to meet the specific demands of their intended application. The protocols and characterization methods outlined in this guide provide a comprehensive framework for the development and evaluation of novel, high-performance DAPE-crosslinked superabsorbent hydrogels.

References

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  • Zain, N. M., & Su, A. S. (2012). Morphological Study of Superabsorbent Polymer Hydrogels from Sago Starch.
  • Al-Muallem, H. A., & Al-Ghamdi, A. A. (2015). New routes to prepare superabsorbent polymers free of acrylate cross-linker. Iranian Polymer Journal, 24(12), 1035-1045.
  • Zhang, S., Guan, X., & Li, L. (2020). Comparison of Different Approaches for Testing Sorption by a Superabsorbent Polymer to Be Used in Cement-Based Materials.
  • Lejcuś, K., Głąb, T., & Likus-Cieślik, J. (2018). Swelling Behaviour of Superabsorbent Polymers for Soil Amendment under Different Loads. Polymers, 10(3), 271.
  • Khan, S. A., & Kumar, S. (2013). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Rasayan Journal of Chemistry, 6(1), 58-63.
  • Zielińska, A., Carreiró, F., & Souto, E. B. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. Polymers, 13(8), 1334.
  • Omidian, H., Hashemi, S. A., Sammes, P. G., & Meldrum, I. G. (2013).
  • Kabanov, V. A., Topchiev, D. A., & Karaputadze, T. M. (2006). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 13(5), 1177-1191.
  • SEM micrograph of the super absorbent polymer (SAP). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Likus-Cieślik, J., Głąb, T., & Lejcuś, K. (2019). The Characteristics of Absorbency Under Load (AUL) for Superabsorbent and Soil Mixtures. Scientific Reports, 9(1), 18098.
  • Kabiri, K., Omidian, H., Hashemi, S. A., & Zohuriaan-Mehr, M. J. (2018). Superabsorbent.
  • Mishra, A., & Singh, V. K. (2012). SYNTHESIS AND CHARACTERIZATION OF A NOVEL SUGAR BASED CROSS-LINKER. Revue Roumaine de Chimie, 57(7-8), 701-706.
  • Zhou, J., Chen, Y., & Liu, R. (2017).
  • Likus-Cieślik, J., Głąb, T., & Lejcuś, K. (2019). The Characteristics of Absorbency Under Load (AUL) for Superabsorbent and Soil Mixtures. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Kabanov, V. A., Topchiev, D. A., & Karaputadze, T. M. (n.d.). Reactivity of Allyl Monomers in Radical Polymerization. Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Chen, J., & Tan, L. (2019). Protocol efficiently measuring the swelling rate of hydrogels. MethodsX, 6, 2816-2822.
  • Wang, Y., Zhang, Y., & Liu, R. (2020). A comparison of hydrogen abstraction reaction between allyl-type monomers with thioxanthone-based photoinitiators without amine synergists. Frontiers in Chemistry, 8, 589.
  • Askari, F., Nafisi, S., Omidian, H., & Hashemi, S. A. (1993). Synthesis and characterization of acrylic-based superabsorbents. Journal of Applied Polymer Science, 50(10), 1851-1855.
  • Omidian, H. (1995). Improved Superabsorbent Polymers. Brunel University Research Archive.
  • Snoeck, D., & De Belie, N. (2015). Testing superabsorbent polymer (SAP) sorption properties prior to implementation in concrete. Materials and Structures, 48(8), 2443-2455.
  • Mechtcherine, V., Snoeck, D., & Van Tittelboom, K. (2023). Guidelines for using superabsorbent polymers (SAP) in concrete construction. RILEM Technical Letters, 8, 78-86.
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  • Pentaerythritol triallyl ether(Allyl Pentaerythritol) with CAS 1471-17-6 china factory/manufacturer. (n.d.). Autech Industry. Retrieved March 27, 2026, from [Link]

  • Ng, S. F., & Chan, J. Y. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Polymers, 7(9), 1749-1763.
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  • van der Meulen, I., Pêgo, A. P., Grijpma, D. W., & Feijen, J. (2010). Biodegradable Elastomeric Networks: Highly Efficient Cross-Linking of Poly(trimethylene carbonate) by Gamma Irradiation in the Presence of Pentaerythritol Triacrylate. Biomacromolecules, 11(10), 2683-2690.
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  • Crosslinkers and Their Applications in Biom
  • Sun, L., Zhu, L., Xue, W., & Zeng, Z. (2018). Synthesis and Characterization of Pentaerythritol Diacrylate. Asian Journal of Chemical Sciences, 4(3), 1-7.
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  • Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. (2023). DigitalCommons@UNL.
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Application

Application Note: Advanced Free Radical Polymerization Techniques Utilizing Diallyl Pentaerythritol (DAPE)

Executive Summary Diallyl pentaerythritol (DAPE), commonly referred to as pentaerythritol diallyl ether, is a highly versatile, tetra-functional monomer containing two polymerizable allyl groups and two free hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diallyl pentaerythritol (DAPE), commonly referred to as pentaerythritol diallyl ether, is a highly versatile, tetra-functional monomer containing two polymerizable allyl groups and two free hydroxyl groups. In the field of free radical polymerization, DAPE is predominantly utilized as a specialized crosslinking agent for acrylic acid (AA). This application note provides an authoritative guide on utilizing DAPE to synthesize high-performance rheology modifiers (e.g., Carbomers) and advanced hydrogel matrices for sustained drug delivery[1].

Mechanistic Insights: The Causality of Crosslinker Selection

The selection of DAPE over conventional diacrylates (such as PEGDA or methylene bisacrylamide) is fundamentally driven by reaction kinetics. Allyl groups exhibit a significantly lower reactivity ratio compared to acrylic double bonds. During the free radical polymerization of AA, this kinetic disparity delays the onset of crosslinking.

Instead of forming a rigid, heterogeneous macroscopic gel early in the reaction—which often leads to autoacceleration (the Trommsdorff-Norrish effect) and thermal runaway—DAPE facilitates the formation of discrete, highly crosslinked "primary microgel particles"[2]. As the monomer depletes, these primary particles flocculate into a secondary network. Furthermore, the unreacted hydroxyl groups on DAPE enhance the hydrophilicity of the resulting polymer and provide reactive sites for subsequent functionalization, such as tethering targeting ligands or PEGylation in drug delivery applications[1].

Mechanism Init Initiator Decomposition (Radical Generation) Prop Linear Chain Propagation Init->Prop Initiates Monomer Acrylic Acid (AA) High Reactivity Monomer->Prop Polymerizes DAPE DAPE Crosslinker Delayed Reactivity Crosslink Microgel Branching via Allyl Groups DAPE->Crosslink Crosslinks Prop->Crosslink Incorporates DAPE Floc Particle Flocculation (Network Formation) Crosslink->Floc Aggregates

Mechanism of microgel formation via DAPE-mediated crosslinking.

Quantitative Formulation Parameters

The macroscopic properties of the resulting polymer are highly dependent on the DAPE concentration and the chosen polymerization technique. The table below summarizes the empirical data for formulation design.

Table 1: Influence of DAPE Concentration on Polymer Properties

DAPE Concentration (mol % to Monomer)Polymerization TechniqueResulting ArchitectureSwelling Ratio (Q)Primary Application
0.1 - 0.5% PrecipitationLightly crosslinked microgelsVery High (>100)Rheology modifiers (Carbomers)
0.5 - 2.0% SolutionMacroscopic hydrogel networkHigh (50 - 100)Sustained drug delivery matrices
2.0 - 5.0% Inverse EmulsionDense nanogelsModerate (10 - 50)Targeted nanocarriers
> 5.0% Bulk / SolutionHighly rigid thermosetsLow (<10)Structural biomedical implants

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an intrinsic checkpoint to verify the success of the reaction, preventing downstream failures.

Protocol A: Synthesis of Crosslinked Polyacrylic Acid (Carbomer) via Precipitation Polymerization

Causality: Precipitation polymerization is the industry standard for producing fluffy, high-surface-area rheology modifiers[2]. An organic solvent blend (e.g., ethyl acetate and cyclohexane) is selected because the monomers (AA and DAPE) are highly soluble in it, but the resulting crosslinked polyacrylic acid is entirely insoluble[3]. As the polymer chains grow, they precipitate out of solution.

Step-by-Step Procedure:

  • Solvent & Monomer Preparation: In a jacketed glass reactor, combine 100 parts of glacial acrylic acid with 0.5 parts of DAPE. Add 800 parts of an ethyl acetate/cyclohexane (50:50 v/v) mixed solvent[3].

    • Validation Checkpoint: Measure the refractive index of the solution. It must match the theoretical value of the monomer/solvent blend, confirming the absence of premature aqueous phase separation.

  • Deoxygenation: Purge the reaction mixture with high-purity Nitrogen ( N2​ ) gas for 45 minutes under continuous stirring (300 RPM).

    • Validation Checkpoint: Use a dissolved oxygen (DO) probe; the DO level must drop below 0.5 ppm. Oxygen acts as a radical scavenger and will inhibit the initiation phase.

  • Initiation & Propagation: Heat the reactor to 65°C. Inject 0.4 parts of a thermal initiator (e.g., AIBN or AMBN) dissolved in 5 mL of ethyl acetate[3].

    • Validation Checkpoint (Tyndall Effect): Within 10–15 minutes post-initiation, the clear solution must turn opalescent, indicating the nucleation of primary polymer chains. Within 30 minutes, a milky-white slurry must form, confirming successful precipitation.

  • Recovery & Drying: Filter the precipitated polymer slurry under vacuum. Wash the filter cake twice with pure ethyl acetate to remove unreacted DAPE. Dry the powder in a vacuum oven at 80°C for 12 hours.

    • Validation Checkpoint: Perform a gravimetric yield calculation. The final dry weight must exceed 95% of the initial monomer mass, confirming complete monomer conversion.

Protocol B: Synthesis of DAPE-Crosslinked Hydrogels for Drug Delivery

Causality: For drug delivery matrices, a continuous macroscopic hydrogel is required rather than a flocculated powder. Solution polymerization in an aqueous medium ensures that the polymer network remains solvated and expands to its equilibrium swelling state. The mesh size of the hydrogel, dictated by the DAPE concentration, controls the steric diffusion and release kinetics of the loaded active pharmaceutical ingredient (API)[1].

Workflow Prep Monomer Prep (AA + DAPE) Purge Deoxygenation (N2 Purge) Prep->Purge Poly Polymerization (65°C) Purge->Poly Wash Purification (Dialysis) Poly->Wash Load Drug Loading (Swelling) Wash->Load Lyo Lyophilization (Matrix Drying) Load->Lyo

Step-by-step workflow for synthesizing and loading DAPE-crosslinked hydrogels.

Step-by-Step Procedure:

  • Aqueous Monomer Mixture: Dissolve 10% (w/v) acrylic acid in deionized water. Partially neutralize the AA to pH 4.5 using 1M NaOH. Add 1.0 mol % of DAPE (relative to AA) and 0.1% (w/v) of a water-soluble initiator (e.g., Potassium Persulfate, KPS).

    • Validation Checkpoint: Verify the pH is strictly between 4.5 and 5.0. If the pH is too low, the hydroxyl groups on DAPE may undergo premature esterification; if too high, electrostatic repulsion between acrylate ions will severely hinder chain propagation.

  • Polymerization: Transfer the deoxygenated solution into glass ampoules or molds. Seal and immerse in a thermostatic water bath at 65°C for 6 hours.

    • Validation Checkpoint (Inversion Test): After 6 hours, invert the glass mold. The hydrogel must support its own weight without flowing, definitively confirming the sol-gel transition.

  • Washing & Equilibrium Swelling: Remove the hydrogel from the mold and immerse it in a large excess of distilled water for 72 hours, changing the water every 12 hours to leach out unreacted monomers.

    • Validation Checkpoint: Monitor the swelling gravimetrically. Once the hydrogel reaches a constant weight for two consecutive measurements, it has achieved equilibrium swelling. This data is required to calculate the crosslink density via the Flory-Rehner equation[1].

  • Drug Loading: Lyophilize the washed hydrogel to obtain a porous aerogel. Submerge the dried matrix in an aqueous solution containing the target API (e.g., a hydrophilic peptide) until fully re-swollen, then freeze-dry again to lock the drug within the polymer mesh.

Quality Control & Rheological Validation

To validate the structural integrity of the synthesized networks, rheological profiling is mandatory. For Carbomer-type microgels (Protocol A), disperse the powder at 0.5 wt% in water and neutralize to pH 7.0 with triethanolamine. A successful DAPE-crosslinked Carbomer will exhibit a dramatic spike in zero-shear viscosity (typically >40,000 cP) and a distinct yield stress, proving the ionization and electrostatic uncoiling of the microgel network. For drug delivery hydrogels (Protocol B), dynamic mechanical analysis (DMA) should be utilized to measure the storage modulus ( G′ ), which must remain independent of angular frequency, confirming a permanent, covalently crosslinked elastic network.

References[4] Title: Carbomer and preparation method thereof. Source: Google Patents (CN114230708A). URL: https://patents.google.com/patent/CN114230708A/en[1] Title: CARBOMER. Source: Ataman Kimya. URL: https://www.atamanchemicals.com/carbomer_u25405/[3] Title: CARBOPOL 940. Source: Escom Chemie GmbH. URL: https://escom-chemie.com/products/carbopol-940/[2] Title: DSC thermogram of crosslinked PAA. Source: ResearchGate. URL: https://www.researchgate.net/figure/DSC-thermogram-of-a-crosslinked-PAA-075-mol-APE-b-PAA-g-PEG-075-mol-APE-40_fig2_229898239

Sources

Method

Applications of Diallyl Pentaerythritol in UV-Curable Coating Resins: A Technical Guide

This document provides a comprehensive overview and practical protocols for researchers, scientists, and formulation chemists on the utilization of diallyl pentaerythritol (DAPE) in ultraviolet (UV) curable coating resin...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive overview and practical protocols for researchers, scientists, and formulation chemists on the utilization of diallyl pentaerythritol (DAPE) in ultraviolet (UV) curable coating resins. This guide delves into the unique properties of DAPE and its role in formulating high-performance coatings, offering both theoretical understanding and actionable experimental procedures.

Introduction to Diallyl Pentaerythritol in UV Curing

Diallyl pentaerythritol (DAPE) is a partially allylated derivative of pentaerythritol, a polyhydric alcohol known for enhancing the durability and gloss of coatings.[1][2] DAPE's molecular structure, featuring two reactive allyl ether groups and two free hydroxyl groups, makes it a versatile building block in the synthesis of resins and as a crosslinking agent in UV-curable formulations.[3]

UV curing is a rapid, solvent-free process where liquid formulations are converted into solid, crosslinked films upon exposure to UV radiation.[4] This technology is favored for its environmental benefits and fast production rates. In this context, DAPE offers a unique combination of functionalities that can be leveraged to tailor the final properties of the cured coating. The allyl groups provide sites for free-radical polymerization, a common mechanism in UV curing, while the hydroxyl groups can be used for further chemical modifications or to promote adhesion to various substrates.

The Role and Mechanism of Diallyl Pentaerythritol in UV-Curable Coatings

In UV-curable formulations, DAPE primarily functions as a reactive monomer or co-monomer. When a photoinitiator in the formulation is exposed to UV light, it generates free radicals. These radicals initiate a chain reaction, polymerizing the reactive components of the coating, including the allyl groups of DAPE.[5][6]

The incorporation of DAPE into the polymer network contributes to several desirable properties:

  • Enhanced Crosslink Density: The difunctional nature of DAPE's allyl groups allows for the formation of a tightly crosslinked polymer network. This high crosslink density is directly correlated with improved hardness, scratch resistance, and chemical resistance of the final coating.[1][7]

  • Improved Thermal Stability: The robust, three-dimensional structure created by the crosslinking of DAPE enhances the thermal stability of the cured film.[1]

  • Versatility in Formulation: The presence of hydroxyl groups allows for further reactions, such as esterification or urethanation, to create custom oligomers with specific properties before the UV curing step. This enables formulators to fine-tune characteristics like flexibility, adhesion, and viscosity.

Formulation and Protocol for a DAPE-Based UV-Curable Clear Coat

This section provides a starting point formulation and a detailed protocol for the preparation and evaluation of a UV-curable clear coating incorporating diallyl pentaerythritol.

Materials and Equipment

Table 1: Materials for UV-Curable Coating Formulation

ComponentFunctionExample Supplier
Diallyl Pentaerythritol (DAPE)Reactive Co-monomer/CrosslinkerAvailable from various chemical suppliers
Urethane Acrylate OligomerPrimary resin backbonee.g., Sartomer, Allnex
Trimethylolpropane Triacrylate (TMPTA)Reactive Diluente.g., Sigma-Aldrich, Arkema
2-Hydroxy-2-methylpropiophenonePhotoinitiatore.g., IGM Resins, BASF
Byk-333Leveling AgentBYK
Mild Steel PanelsSubstrate for coating applicationQ-Lab or equivalent
Methyl Ethyl Ketone (MEK)Solvent for cleaning and testingFisher Scientific

Equipment:

  • High-shear mixer or laboratory stirrer

  • Film applicator (e.g., K-Bar)

  • UV curing system (medium-pressure mercury lamp)

  • Conical mandrel bend tester

  • Pencil hardness tester

  • Cross-hatch adhesion tester

  • FTIR spectrometer

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and testing the DAPE-based UV-curable coating.

G cluster_prep Formulation Preparation cluster_app Coating Application cluster_cure UV Curing cluster_eval Performance Evaluation prep1 Weigh all components prep2 Add oligomer and DAPE to mixing vessel prep1->prep2 prep3 Add reactive diluent and mix prep2->prep3 prep4 Add photoinitiator and leveling agent prep3->prep4 prep5 Mix until homogeneous prep4->prep5 app2 Apply coating with film applicator prep5->app2 app1 Clean substrate panels app1->app2 cure1 Pass coated panel under UV lamp app2->cure1 cure2 Ensure complete cure cure1->cure2 eval1 Pencil Hardness (ASTM D3363) cure2->eval1 eval2 Adhesion (ASTM D3359) cure2->eval2 eval3 Flexibility (ASTM D522) cure2->eval3 eval4 Solvent Resistance (MEK Rub Test) cure2->eval4 eval5 FTIR Analysis cure2->eval5

Caption: Experimental workflow for DAPE-based UV coating.

Step-by-Step Protocol

Formulation Preparation:

  • Component Weighing: Accurately weigh all components as per the formulation table below. It is recommended to prepare the formulation in a container shielded from UV light.

  • Mixing:

    • To a suitable mixing vessel, add the urethane acrylate oligomer and diallyl pentaerythritol.

    • Begin stirring at a moderate speed and slowly add the trimethylolpropane triacrylate (TMPTA).

    • Once the mixture is uniform, add the photoinitiator and the leveling agent.

    • Continue mixing until all components are fully dissolved and the mixture is homogeneous. Avoid introducing excessive air bubbles.

Table 2: Starting Point Formulation for a DAPE-Based UV-Curable Clear Coat

ComponentWeight Percentage (%)
Urethane Acrylate Oligomer50
Diallyl Pentaerythritol (DAPE)20
Trimethylolpropane Triacrylate (TMPTA)25
2-Hydroxy-2-methylpropiophenone4
Byk-3331
Total 100

Coating Application and Curing:

  • Substrate Preparation: Thoroughly clean the mild steel panels with methyl ethyl ketone (MEK) to remove any oil or contaminants and allow them to dry completely.

  • Film Application: Apply the formulated coating onto the cleaned panels using a film applicator to achieve a consistent wet film thickness (e.g., 25-35 µm).[4]

  • UV Curing: Immediately pass the coated panel under a medium-pressure mercury vapor lamp. The UV dose required for a full cure will depend on the lamp intensity and the specific formulation. A typical starting point is a dose of 500-1000 mJ/cm². The coating is considered fully cured when it is tack-free and resists scratching with a fingernail.

Performance Evaluation Protocols

Pencil Hardness (ASTM D3363):

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.

  • The pencil lead is sharpened and then flattened at a 90-degree angle using fine-grit sandpaper.

  • The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure.

  • The hardness is reported as the hardest pencil that does not scratch or gouge the coating.

Cross-Hatch Adhesion (ASTM D3359):

  • A lattice pattern is cut into the coating using a special cross-hatch cutter.

  • A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

  • Adhesion is assessed based on the amount of coating removed by the tape, according to the ASTM classification scale (5B = no detachment, 0B = >65% detachment).

Flexibility (Conical Mandrel Bend Test - ASTM D522):

  • The coated panel is bent over a conical mandrel.

  • The panel is examined for any signs of cracking or delamination of the coating.

  • The result is reported as the diameter at which cracking begins, or as pass/fail for a specific diameter.

Solvent Resistance (MEK Rub Test):

  • A cheesecloth saturated with MEK is rubbed back and forth over the coated surface with consistent pressure.[7]

  • A "double rub" consists of one forward and one backward motion.

  • The test is continued until the coating is marred or removed, or until a specified number of double rubs is reached (e.g., >100).

FTIR Analysis for Degree of Cure:

  • An FTIR spectrum of the liquid formulation is recorded.

  • An FTIR spectrum of the cured coating is recorded.

  • The degree of cure can be estimated by monitoring the disappearance of the characteristic peak for the reactive groups (e.g., the C=C stretching vibration of the allyl group) after UV exposure.[8]

Interpreting Results and Further Development

The results from the performance evaluations will provide a baseline for the properties of the DAPE-containing coating.

Table 3: Expected Performance of DAPE-Based UV-Curable Coating

PropertyExpected ResultPotential for Optimization
Pencil HardnessH - 3HIncrease DAPE or multifunctional acrylate concentration for higher hardness.
Adhesion4B - 5BModify oligomer structure or add adhesion promoters.
FlexibilityPass 1/8" mandrelIncrease oligomer molecular weight or add plasticizing monomers.
Solvent Resistance>100 MEK double rubsIncrease crosslink density by adjusting monomer ratios.

Further optimization of the formulation can be achieved by systematically varying the concentrations of DAPE, the type and concentration of the oligomer and reactive diluent, and the photoinitiator system. This allows for the tailoring of the coating's properties to meet the specific demands of the intended application.

Conclusion

Diallyl pentaerythritol is a valuable component in the formulation of UV-curable coatings. Its unique structure with both reactive allyl groups and functional hydroxyl groups provides a versatile platform for creating coatings with enhanced hardness, chemical resistance, and thermal stability. The protocols and starting formulations provided in this guide offer a solid foundation for researchers and formulators to explore the benefits of DAPE in developing high-performance, environmentally friendly coating systems.

References

  • Saatchi Global. (2024, December 7).
  • National Center for Biotechnology Information. (n.d.). Diallyl pentaerythritol. PubChem.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3428693A - Preparation of pentaerythritol allyl ethers in dimethylsulfoxide.
  • ZHONGAN. (n.d.).
  • BenchChem. (2025, December). Triallyl pentaerythritol | 1471-17-6.
  • Ahmad, S., et al. (2022, August 25). FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION.
  • ChemicalBook. (n.d.). PENTAERYTHRITOL TRIALLYL ETHER synthesis.
  • AUB ScholarWorks. (n.d.). pentaerythritol.
  • National Center for Biotechnology Information. (n.d.). Diallylidene pentaerythritol. PubChem.
  • Snowhite Chemical Co.,LTD. (n.d.). The main uses of pentaerythritol.
  • NIST Technical Series Publications. (n.d.).
  • BenchChem. (n.d.). Tripentaerythritol in UV Curing: Application Notes and Protocols for Researchers.
  • Journal of Coatings Technology. (n.d.).
  • El-Sherbiny, S., et al. (2025, September 1). Valorization of novel bifunctional waterborne coatings with UV irradiation resistance and antimicrobial activity. PMC.
  • Perstorp. (n.d.). Pentaerythritol.
  • WIPO Patentscope. (2021, April 13). 112645804 Synthetic method of pentaerythritol triallyl ether.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). JPS63162640A - Production of pentaerythritol allyl ether.
  • ResearchGate. (2019, March 29). Self-Initiated UV-Curable Allyl Ether and Vinyl Ether Urethane Monomers and Oligomers.
  • Scholars Research Library. (n.d.).
  • PMC. (2022, May 7). A Highly Effective, UV-Curable, Intumescent, Flame-Retardant Coating Containing Phosphorus, Nitrogen, and Sulfur, Based on Thiol-Ene Click Reaction.
  • ResearchGate. (n.d.). (PDF)
  • PMC. (n.d.).
  • National Center for Advancing Translational Sciences. (n.d.). DIALLYL PENTAERYTHRITOL. Inxight Drugs.
  • Diva-portal.org. (n.d.). INVESTIGATION OF THE EFFECT OF UV-CROSSLINKING ON ISOPOROUS MEMBRANE STABILITY.
  • Lee Chang Yung Chemical Industry Corporation. (2024, April 16).
  • Google Patents. (n.d.).
  • SciSpace. (n.d.).
  • MDPI. (2015, September 9).
  • MDPI. (2020, February 12). UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene.

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Application

Application Note &amp; Protocol: Leveraging Diallyl Pentaerythritol for the Synthesis of Advanced, Post-Modifiable Polyurethane Elastomers

Abstract Polyurethane (PU) elastomers are a cornerstone of polymer science, offering exceptional versatility in applications ranging from biomedical devices to industrial coatings.[1] Their remarkable properties are born...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Polyurethane (PU) elastomers are a cornerstone of polymer science, offering exceptional versatility in applications ranging from biomedical devices to industrial coatings.[1] Their remarkable properties are born from a microphase-separated morphology, consisting of alternating hard and soft segments.[2] This guide details the synthesis of advanced polyurethane elastomers by incorporating Diallyl Pentaerythritol (DAPE) as a functional chain extender. The dual-functionality of DAPE, possessing both reactive hydroxyl groups for polyurethane backbone integration and pendant allyl groups for post-polymerization modification, presents a powerful platform for creating materials with tunable properties and latent reactivity. We present a reliable two-step prepolymer method, which offers superior control over the polymer architecture and final properties compared to one-shot techniques.[2][3] This document provides the scientific rationale, detailed experimental protocols, and characterization methodologies for researchers and professionals in materials science and drug development.

Scientific Principles & Rationale

The synthesis of thermoplastic polyurethane elastomers is fundamentally a polyaddition reaction between a diisocyanate, a long-chain polyol, and a short-chain diol known as a chain extender.[4][5][6]

  • Soft Segments: These are derived from high molecular weight polyols (e.g., polyether or polyester diols, Mn 1000-3000 g/mol ) and impart flexibility, elasticity, and low-temperature performance to the material.[2][5]

  • Hard Segments: These are formed from the reaction of the diisocyanate with the chain extender. These segments are rigid, often crystalline, and engage in strong intermolecular hydrogen bonding, acting as physical crosslinks that determine the material's strength, hardness, and thermal stability.[2][7]

The Unique Role of Diallyl Pentaerythritol (DAPE)

Pentaerythritol derivatives are valuable building blocks in polymer synthesis.[4][8] Diallyl pentaerythritol (structure shown below) is a unique chain extender. Its two hydroxyl (-OH) groups readily react with isocyanate (-NCO) groups to become an integral part of the polyurethane's hard segments.

Crucially, the two allyl (-CH₂-CH=CH₂) groups do not participate in the primary urethane reaction. They remain as pendant functional moieties along the polymer backbone. This latent reactivity is the key advantage of using DAPE; it transforms a standard thermoplastic elastomer into a versatile thermoset precursor. These allyl groups can undergo a variety of secondary reactions post-synthesis, including:

  • Thiol-ene "click" chemistry: For efficient crosslinking or surface functionalization under mild, often UV-initiated, conditions.

  • Free-radical polymerization: To create a densely crosslinked network, significantly enhancing thermal and mechanical stability.[9]

  • Epoxidation and other additions: To introduce a wide range of other chemical functionalities.

This dual-nature allows for a two-stage material fabrication process: an initial thermoplastic processing stage (molding, extrusion) followed by a secondary curing stage to lock in the final, high-performance properties.

Caption: Chemical structure of Diallyl Pentaerythritol (DAPE).

Materials and Equipment

Reagents
ReagentGradeRecommended SupplierNotes
Poly(tetramethylene ether) glycol (PTMEG)Mn = 2000 g/mol Sigma-Aldrich, BASFDry at 80°C under vacuum for >12 hours before use.[7]
4,4'-Diphenylmethane diisocyanate (MDI)98%Sigma-Aldrich, CovestroUse as received in a dry environment (glove box or under N₂).
Diallyl Pentaerythritol (DAPE)>95%Specific chemical suppliersDry under vacuum before use.
Dibutyltin dilaurate (DBTDL)95%Sigma-AldrichCatalyst. Use with caution.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichReaction solvent.
2-Hydroxy-2-methylpropiophenone97%Sigma-AldrichPhotoinitiator for post-curing.
Pentaerythritol tetrakis(3-mercaptopropionate)>95%Sigma-AldrichThiol crosslinker for post-curing.
Equipment
  • Four-neck round-bottom flask with mechanical stirrer, thermometer, nitrogen inlet, and condenser.

  • Heating mantle with temperature controller.

  • Vacuum oven.

  • Glove box or dry nitrogen line.

  • Glass plates and Teflon molds for casting.

  • High-speed mechanical mixer (for second stage).

  • UV curing system (365 nm).

Experimental Protocols

The prepolymer method is selected for its ability to produce a more uniform hard segment distribution, which is critical for achieving reproducible material properties.[2][3]

G Two-Step Prepolymer Synthesis Workflow cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension & Curing prep_1 Charge PTMEG (Polyol) to reactor prep_2 Heat to 80°C under N₂ with stirring prep_1->prep_2 prep_3 Add MDI (Diisocyanate) (Molar Excess) prep_2->prep_3 prep_4 React at 80°C for 2-3 hours prep_3->prep_4 prep_5 Verify NCO content (Titration) prep_4->prep_5 ext_1 Cool prepolymer to 60°C prep_5->ext_1 Proceed if NCO content is within 5% of theoretical ext_2 Add DAPE solution in DMF (Chain Extender) ext_1->ext_2 ext_3 Add DBTDL catalyst ext_2->ext_3 ext_4 Mix vigorously for 60-90s & Degas ext_3->ext_4 ext_5 Pour into mold ext_4->ext_5 ext_6 Cure at 100°C for 12-24h ext_5->ext_6 char Material Characterization (FTIR, DSC, TGA, Mechanical) ext_6->char Final Elastomer Sheet

Caption: Workflow for the two-step synthesis of DAPE-based polyurethane elastomer.

Protocol 1: NCO-Terminated Prepolymer Synthesis

This protocol is based on a 2:1 molar ratio of MDI to PTMEG.

  • Preparation: Set up a four-neck flask with a mechanical stirrer, nitrogen inlet, and thermometer. Ensure all glassware is oven-dried.

  • Polyol Charging: Charge 100g (0.05 mol) of pre-dried PTMEG-2000 into the reaction flask.

  • Inert Atmosphere: Heat the PTMEG to 80°C under a slow stream of dry nitrogen while stirring at ~200 RPM to remove any residual moisture.

  • Isocyanate Addition: Once the temperature is stable, add 25g (0.1 mol) of MDI to the flask. The molar ratio of NCO to OH groups should be 2:1.

  • Reaction: Maintain the reaction at 80°C with continuous stirring for 2-3 hours. The viscosity of the mixture will increase significantly.

  • Verification (Optional but Recommended): Take a small sample for NCO content determination via the standard n-butylamine titration method. The experimental value should be close to the theoretical value.[2]

Protocol 2: Chain Extension with DAPE
  • Temperature Adjustment: Cool the NCO-terminated prepolymer from Protocol 1 to approximately 60-70°C.

  • Chain Extender Preparation: In a separate beaker, dissolve 10.7g (0.05 mol) of DAPE in a minimal amount of anhydrous DMF. The total NCO/OH ratio for the entire system should be targeted between 1.02 and 1.05.

  • Catalyst Addition: Add 2-3 drops of DBTDL catalyst to the DAPE solution.

  • Mixing and Casting: Add the DAPE/catalyst solution to the prepolymer. Immediately begin high-speed stirring (>1000 RPM) for 60-90 seconds until the mixture is homogeneous. It is critical to work quickly as the reaction proceeds rapidly.

  • Degassing: Place the mixture under vacuum for 1-2 minutes to remove bubbles introduced during mixing.

  • Curing: Pour the viscous liquid into a pre-heated (100°C) Teflon-coated mold. Place the mold in a vacuum oven and cure at 100°C for 12-24 hours.

  • Post-Curing: After the initial cure, the elastomer can be demolded. For optimal properties, post-cure at room temperature for 7 days.

Protocol 3: Post-Polymerization Thiol-Ene Crosslinking (Example)
  • Formulation: Dissolve a small piece of the synthesized DAPE-PU elastomer in a suitable solvent (e.g., THF).

  • Additive Incorporation: Add a photoinitiator (e.g., 1 wt% 2-hydroxy-2-methylpropiophenone) and a thiol crosslinker (e.g., pentaerythritol tetrakis(3-mercaptopropionate)). The molar ratio of allyl groups to thiol groups should be 1:1 for optimal reaction.

  • Casting & Curing: Cast a thin film of the solution and evaporate the solvent. Expose the film to UV light (365 nm) for 5-15 minutes. The film should become insoluble, indicating successful crosslinking.

Characterization & Expected Results

A self-validating protocol requires thorough characterization to confirm the synthesis and evaluate the material properties.

Structural Verification
  • FTIR Spectroscopy: Successful polyurethane formation is confirmed by the disappearance of the strong NCO peak around 2270 cm⁻¹ and the appearance of N-H stretching (~3300 cm⁻¹) and urethane C=O stretching (~1730 cm⁻¹) peaks. The presence of the C=C bond from the allyl groups can be seen around 1645 cm⁻¹.

  • ¹H NMR Spectroscopy: Can be used to confirm the structure and determine the ratio of hard to soft segments. Protons from the allyl groups should be visible around 5-6 ppm.

Thermal and Mechanical Properties

The properties of the final elastomer can be tuned by adjusting the hard segment content (i.e., the amount of MDI and DAPE).

Table 1: Example Formulations & Anticipated Properties

Formulation IDNCO:OH Ratio (Prepolymer)Hard Segment (wt%)Expected Tensile Strength (MPa)Expected Elongation at Break (%)Expected Tg (°C)
DAPE-PU-202:1~20%15 - 25> 800%-50 to -40
DAPE-PU-352:1~35%30 - 45500 - 700%-45 to -35
DAPE-PU-502:1~50%45 - 60300 - 500%-30 to -20
  • Differential Scanning Calorimetry (DSC): Will reveal the glass transition temperature (Tg) of the soft segments, which is expected to increase slightly with higher hard segment content due to phase mixing.[10]

  • Thermogravimetric Analysis (TGA): Will determine the thermal stability of the elastomer. Polyurethanes typically show initial degradation between 280-320°C.[10]

  • Dynamic Mechanical Analysis (DMA): Provides information on the storage modulus, loss modulus, and tan delta, offering insights into the material's viscoelastic properties and phase separation.

  • Tensile Testing: Measures key mechanical properties like tensile strength, elongation at break, and Young's modulus, which are highly dependent on the hard segment content.

G Structure-Property Relationship in DAPE-PU cluster_0 Molecular Architecture cluster_1 Intermediate Properties cluster_2 Macroscopic Material Properties Structure DAPE-PU Backbone (Hard & Soft Segments) Allyl Pendant Allyl Groups (-CH=CH₂) Structure->Allyl HS_Content Hard Segment Content (%) Structure->HS_Content Crosslink Post-Curing Crosslink Density Allyl->Crosslink enables PhaseSep Microphase Separation HS_Content->PhaseSep influences Mech Mechanical Strength & Modulus Crosslink->Mech increases Thermal Thermal Stability (TGA) Crosslink->Thermal enhances ChemRes Chemical Resistance Crosslink->ChemRes improves PhaseSep->Mech determines Elasticity Elasticity & Elongation PhaseSep->Elasticity governs

Caption: Relationship between molecular structure and macroscopic properties.

Conclusion

The incorporation of diallyl pentaerythritol as a chain extender provides a robust and elegant method for producing advanced polyurethane elastomers. This approach yields materials with the processability of thermoplastics and the latent potential for thermoset properties through post-modification of the pendant allyl groups. The two-step prepolymer synthesis protocol detailed herein ensures high control over the polymer architecture, leading to reproducible and tunable material characteristics. This platform opens new avenues for the development of smart polymers, high-performance coatings, and functional biomaterials for the next generation of scientific applications.

References

  • Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. Polymer Chemistry (RSC Publishing).
  • What is the easiest methodology for the synthesis of an elastomeric polyurethane?. ResearchGate.
  • (PDF) Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. ResearchGate.
  • Preparation and Properties of Self-Healing Polyurethane Elastomer Derived from Tung-Oil-Based Polyphenol. ACS Omega.
  • How Polyurethane is Made: Production Process Explained. PuPOLY Blog.
  • Preparation and properties of cast polyurethane elastomers with molecularly uniform hard segments based on 2,4-toluene diisocyan. SciSpace.
  • Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex -. Natural Sciences Publishing.
  • THERMALLY STABLE POLYURETHANE ELASTOMERS. Loughborough University Research Repository.
  • Synthesis and characterisation of polyurethane elastomers with semi-products obtained from polyurethane recycling. MOST Wiedzy.
  • CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization. Google Patents.
  • Influence of Polyol/Crosslinker Blend Composition on Phase Separation and Thermo-Mechanical Properties of Polyurethane Thin Films. PubMed.
  • Structure, morphology, and properties of aliphatic polyurethane elastomers from bio‐based 1,3‐propanediol. ResearchGate.
  • Allyl Pentaerythritol data base. primaryinfo.
  • New thermoplastic polyurethane elastomers based on aliphatic diisocyanate. SpringerLink.
  • Synthesis and Characterization of Polyurethane Elastomers. ResearchGate.
  • Preparation of high‐performance polyurethane elastomers via direct use of alcoholyzed waste PET by high molecular weight polyester diols. ResearchGate.

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Method

Application Note: Synthesis and Rheological Characterization of Acrylic Acid-Allyl Pentaerythritol Copolymers

Executive Summary and Mechanistic Rationale The copolymerization of acrylic acid (AA) with allyl pentaerythritol (APE) yields high-molecular-weight, crosslinked polyacrylic acid, universally recognized in the pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The copolymerization of acrylic acid (AA) with allyl pentaerythritol (APE) yields high-molecular-weight, crosslinked polyacrylic acid, universally recognized in the pharmaceutical and cosmetic industries as Carbomer (e.g., Carbopol® homopolymers)[1]. These microgel-forming polymers are indispensable as rheology modifiers, mucoadhesive agents, and controlled-release matrices.

Historically, these polymers were synthesized in benzene. However, due to stringent toxicological regulations in drug development, modern synthesis employs a "toxicologically preferred" precipitation polymerization method utilizing ethyl acetate or an ethyl acetate/cyclohexane cosolvent system[1].

The causality behind this specific solvent selection is rooted in polymer thermodynamics: the monomers (AA and APE) and the free-radical initiator are highly soluble in the cosolvent, but the growing polyacrylic acid chains are not[2]. As the polymer chain elongates, it undergoes phase separation, precipitating out of the solution as discrete primary particles (approximately 0.2 µm in diameter) that subsequently flocculate into 2–7 µm aggregates[3].

The choice of allyl pentaerythritol as the crosslinker is equally deliberate. APE is a highly branched, tetrafunctional molecule. When its allyl groups react with the propagating acrylic acid radicals, it forms stable ether linkages, creating a rigid, three-dimensional microgel network rather than a linear, water-soluble polymer[4]. This specific architecture is what allows the polymer to absorb massive amounts of water and swell up to 1000 times its original volume upon neutralization, generating high yield stress and viscosity[5].

G Monomers Acrylic Acid + Allyl Pentaerythritol Reaction Precipitation Polymerization (50°C, N2 Atmosphere) Monomers->Reaction Solvent Cosolvent System (Ethyl Acetate / Cyclohexane) Solvent->Reaction Initiator Radical Initiator (e.g., Peroxydicarbonate) Initiator->Reaction Precipitation Phase Separation (Insoluble Microgel Flocculates) Reaction->Precipitation Chain Growth Recovery Solvent Evaporation (Yields Fluffy White Powder) Precipitation->Recovery Filtration & Drying

Workflow of free-radical precipitation polymerization for carbomer synthesis.

Self-Validating Protocol: Free-Radical Precipitation Polymerization

The following protocol details the synthesis of a pharmaceutical-grade AA-APE copolymer. The system is designed to be self-validating; physical checkpoints are embedded to ensure thermodynamic and kinetic parameters are met.

Materials Required
  • Monomer : Glacial Acrylic Acid (AA) – Must be low in diacrylate impurities to prevent uncontrolled crosslinking.

  • Crosslinker : Allyl Pentaerythritol (APE) – Target concentration: 0.1% to 2.0% by weight of monomer[6].

  • Solvent : Ethyl Acetate and Cyclohexane (HPLC grade).

  • Initiator : Di(2-ethylhexyl) peroxydicarbonate or Azobisisobutyronitrile (AIBN).

Step-by-Step Methodology
  • Solvent and Monomer Preparation :

    • In a jacketed reaction vessel equipped with a reflux condenser and a high-torque mechanical stirrer, combine 607.2 g of cyclohexane and 712.8 g of ethyl acetate[6].

    • Add 180 g of acrylic acid and 1.80 g of allyl pentaerythritol.

    • Causality: This specific cosolvent ratio optimizes the Hildebrand solubility parameter. If the solvent is too polar, the polymer swells prematurely and forms an unworkable paste; if too non-polar, the chains precipitate too early, resulting in low molecular weight and poor thickening capacity[6].

  • Deoxygenation (Critical Checkpoint) :

    • Submerge a sparging tube and bubble high-purity Nitrogen (N2) through the mixture for 45 minutes at room temperature.

    • Self-Validation: Oxygen is a potent radical scavenger. If deoxygenation is incomplete, the reaction will exhibit an extended induction period (>1 hour) after initiator addition, or fail to polymerize entirely.

  • Initiation and Propagation :

    • Heat the reactor to 50°C. Once the temperature stabilizes, inject 0.90 g of the initiator[6].

    • Self-Validation: Within 15 to 30 minutes, the optically clear solution must transition to a milky, turbid suspension. This visual shift confirms the formation and precipitation of insoluble polyacrylic acid primary particles[2].

  • Flocculation and Maturation :

    • Maintain the reaction at 50°C for 6 hours under continuous stirring (approx. 300 RPM).

    • Self-Validation: The mixture should thicken into a uniform, white slurry. If large, sticky agglomerates form on the stirrer shaft, the stirring rate is insufficient, or localized overheating has caused the polymer to plasticize in the solvent[2].

  • Recovery and Drying :

    • Discharge the slurry and isolate the polymer via vacuum filtration.

    • Dry the filter cake in a vacuum oven at 80°C until the residual solvent is <0.5%[7].

    • Self-Validation: The final product must be a highly hygroscopic, fluffy white powder[3]. A yellowish tint indicates thermal degradation during the drying phase.

Quantitative Analysis: Impact of Solvent Thermodynamics on Viscosity

The structural integrity of the APE-crosslinked network is highly dependent on the polymerization medium. The table below demonstrates how adjusting the ethyl acetate/cyclohexane ratio alters the swelling capacity (measured via mucilage viscosity) of the final polymer.

Table 1: Effect of Cosolvent Ratio on AA-APE Copolymer Viscosity (Data adapted from standard precipitation polymerization optimizations[6])

Cyclohexane (g)Ethyl Acetate (g)Crosslinker (APE, g)0.2% Mucilage Viscosity (cps)0.5% Mucilage Viscosity (cps)
66.01254.01.807,30053,500
607.2712.81.8027,40052,500
1320.00.01.8010,10024,200

Insight: A pure ethyl acetate or pure cyclohexane system yields inferior low-concentration (0.2%) viscosity. The 607.2/712.8 cosolvent mixture delays the precipitation of the growing polymer chain just long enough to achieve a higher molecular weight between crosslinks, resulting in a significantly more robust hydrogel network upon hydration[6].

Downstream Processing: Hydration and Neutralization Mechanism

In its dry state, the AA-APE copolymer exists as tightly coiled chains. When dispersed in water, the polymer hydrates but does not fully dissolve due to the APE ether crosslinks[4]. The dispersion remains highly acidic (pH ~3.0) and relatively low in viscosity.

To achieve the massive viscosity required for pharmaceutical gels, the carboxylic acid groups must be neutralized using a base (e.g., Sodium Hydroxide or Triethanolamine). As the pH approaches 6.0–8.0, the carboxyl groups ionize into carboxylate anions. The resulting electrostatic repulsion forces the tightly coiled 3D network to violently uncoil and extend, trapping water molecules and forming a rigid, transparent hydrogel[5].

G Dry Dry Polymer Powder (Coiled 3D Network) Dispersion Aqueous Dispersion (Hydration at pH ~3.0) Dry->Dispersion Add to Water Neutralization Base Addition (NaOH or Triethanolamine) Dispersion->Neutralization Homogenize Uncoiling Electrostatic Repulsion (Anionic Carboxylate Groups) Neutralization->Uncoiling pH 6.0 - 8.0 Gel High-Viscosity Hydrogel (Fully Extended Matrix) Uncoiling->Gel 1000x Swelling Volume

Mechanism of carbomer hydration and base-catalyzed uncoiling to form a hydrogel.

Self-Validation during formulation: If the gel loses viscosity and collapses upon the addition of active pharmaceutical ingredients (APIs), it is likely due to high electrolyte concentrations. Cations (especially divalent ions like Ca²⁺ or Mg²⁺) shield the carboxylate anions, reducing electrostatic repulsion and causing the microgel to re-coil[8].

Sources

Application

Application Notes and Protocols for Diallyl Pentaerythritol in Stimuli-Responsive Drug Delivery Systems

Introduction: The Promise of Diallyl Pentaerythritol in Smart Drug Delivery Stimuli-responsive drug delivery systems (DDS) represent a paradigm shift in pharmacology, aiming to enhance therapeutic efficacy while minimizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Diallyl Pentaerythritol in Smart Drug Delivery

Stimuli-responsive drug delivery systems (DDS) represent a paradigm shift in pharmacology, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1] These "smart" systems are designed to release their therapeutic payload in response to specific triggers, which can be internal physiological cues or external stimuli.[2][3] Among the diverse array of responsive materials, polymers derived from diallyl pentaerythritol (DAPE) are emerging as a versatile platform. The core of their potential lies in the presence of allyl ether functional groups, which can be engineered to undergo cleavage under specific conditions, such as changes in redox potential, pH, or enzymatic activity, thereby triggering drug release.[4][5]

This guide provides a comprehensive overview of the principles and methodologies for utilizing DAPE in the development of stimuli-responsive drug delivery systems. It is intended for researchers, scientists, and drug development professionals seeking to explore this innovative approach. We will delve into the synthesis of DAPE-based carriers, protocols for drug loading and release, and methods for physicochemical characterization, all while explaining the scientific rationale behind the experimental choices.

Chemical Properties of Diallyl Pentaerythritol

Diallyl pentaerythritol (DAPE) is a polyfunctional molecule featuring two allyl ether groups and two hydroxyl groups. This unique structure allows it to act as a versatile building block for creating crosslinked polymer networks, such as hydrogels and nanoparticles.

PropertyValueSource
Molecular Formula C11H20O4[6]
Molecular Weight 216.27 g/mol [6]
IUPAC Name 2,2-bis(prop-2-enoxymethyl)propane-1,3-diol[6]
Appearance Colorless to light yellow liquid[7]

The allyl groups provide sites for polymerization and crosslinking, as well as the basis for stimuli-responsive cleavage. The hydroxyl groups can be further functionalized to attach targeting ligands or other moieties to enhance the performance of the drug delivery system.

Synthesis of DAPE-Based Drug Delivery Systems

The synthesis of DAPE-based drug carriers typically involves polymerization of the DAPE monomer, often with other co-monomers to tailor the properties of the final material. The choice of polymerization technique and co-monomers will dictate the architecture and responsiveness of the drug delivery system.

Protocol 1: Synthesis of a Redox-Responsive DAPE-Based Nanoparticle

This protocol describes the synthesis of a redox-responsive nanoparticle using DAPE as a crosslinker. The allyl ether groups can be cleaved in a reducing environment, such as that found inside cancer cells, leading to the disassembly of the nanoparticle and release of the encapsulated drug.[8]

Materials:

  • Diallyl pentaerythritol (DAPE)

  • Methacrylic acid (MAA)

  • N,N'-bis(acryloyl)cystamine (BAC) as a disulfide-containing crosslinker

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Organic Phase Preparation: In a glass vial, dissolve DAPE (e.g., 50 mg), MAA (e.g., 100 mg), BAC (e.g., 20 mg), and the hydrophobic drug (e.g., 10 mg) in DMSO (5 mL).

  • Initiator Addition: Add AIBN (e.g., 10 mg) to the organic phase and sonicate briefly to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water (20 mL).

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously (e.g., 800 rpm) on a magnetic stirrer to form an oil-in-water emulsion.

  • Homogenization: Homogenize the emulsion using a probe sonicator at 50% amplitude for 3 minutes on an ice bath to reduce the droplet size.

  • Polymerization: Transfer the nanoemulsion to a round-bottom flask and purge with nitrogen for 15 minutes. Heat the reaction mixture to 70°C and allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.

  • Nanoparticle Collection: After polymerization, cool the suspension to room temperature. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps three times to remove unreacted monomers and stabilizer.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powdered form of the drug-loaded nanoparticles.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Causality Behind Experimental Choices:

  • Methacrylic Acid (MAA): The inclusion of MAA provides pH-responsive properties to the nanoparticle, as the carboxylic acid groups will be deprotonated at physiological pH, leading to a more stable nanoparticle structure.[1]

  • N,N'-bis(acryloyl)cystamine (BAC): The disulfide bond in BAC is susceptible to cleavage by reducing agents like glutathione, which is found at high concentrations in the intracellular environment of cancer cells.[8] This provides a redox-responsive mechanism for drug release.

  • Poly(vinyl alcohol) (PVA): PVA is a common stabilizer used in emulsion polymerization to prevent the aggregation of nanoparticles during their formation.

  • Lyophilization with Cryoprotectant: This step is crucial for the long-term storage of the nanoparticles, preventing aggregation and maintaining their structural integrity.

Diagram: Synthesis of Redox-Responsive DAPE Nanoparticles

G cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Storage organic Organic Phase: DAPE, MAA, BAC, Drug, AIBN in DMSO emulsification Emulsification (Oil-in-Water) organic->emulsification aqueous Aqueous Phase: PVA in Water aqueous->emulsification homogenization Homogenization (Sonication) emulsification->homogenization polymerization Polymerization (70°C, 24h) homogenization->polymerization centrifugation Centrifugation & Washing polymerization->centrifugation lyophilization Lyophilization centrifugation->lyophilization storage Storage at -20°C lyophilization->storage G cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment NP_stable Stable Nanoparticle (Drug Encapsulated) Stimulus Internal Stimulus (e.g., High GSH) NP_stable->Stimulus EPR Effect NP_unstable Disassembled Nanoparticle Drug Released Drug NP_unstable->Drug Drug Release Stimulus->NP_unstable Allyl Ether Cleavage

Sources

Method

Application Notes and Protocols: Incorporation of Diallyl Pentaerythritol in Emulsion Polymerization for the Synthesis of Crosslinked Polymer Nanoparticles

Introduction Emulsion polymerization is a versatile and widely utilized technique for the synthesis of polymer latexes with a broad range of applications, from coatings and adhesives to biomedical and pharmaceutical fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Emulsion polymerization is a versatile and widely utilized technique for the synthesis of polymer latexes with a broad range of applications, from coatings and adhesives to biomedical and pharmaceutical fields. The ability to control particle size, morphology, and polymer architecture at the nanoscale is a key advantage of this method. A significant area of innovation in emulsion polymerization involves the incorporation of multifunctional monomers to introduce branching or crosslinking, thereby tailoring the mechanical, thermal, and swelling properties of the resulting polymer nanoparticles.

Diallyl pentaerythritol (DAPE) is a tetrafunctional monomer containing two allyl groups and two hydroxyl groups. The allyl functionalities can participate in free-radical polymerization, making DAPE an effective crosslinking or branching agent. The presence of hydroxyl groups also offers opportunities for post-polymerization modification, enhancing the functionality of the final polymer. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methods and mechanisms for incorporating diallyl pentaerythritol into emulsion polymerization systems. We will explore the underlying principles, provide a step-by-step protocol for a model system, and discuss key characterization techniques.

Theoretical Background: The Role of Diallyl Pentaerythritol in Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, which typically consists of a monomer (or a mixture of monomers), a continuous phase (usually water), a surfactant, and a water-soluble initiator. The process is characterized by high polymerization rates and the ability to produce high molecular weight polymers at a low viscosity.

The incorporation of a multifunctional monomer like diallyl pentaerythritol introduces a crosslinking mechanism into the polymerization process. The two allyl groups of DAPE can react with growing polymer chains, leading to the formation of a three-dimensional polymer network within the nanoparticles.

The reactivity of allyl monomers is a critical consideration. Allyl monomers are known for their tendency to undergo degradative chain transfer, which can limit the rate of polymerization and the final molecular weight of the polymer. However, in the context of creating crosslinked networks, this can be managed, and the incorporation of even small amounts of DAPE can significantly alter the properties of the resulting polymer.

The general mechanism involves the initiation of polymerization in the aqueous phase, followed by the entry of radicals into the monomer-swollen surfactant micelles, where polymerization primarily occurs. As the polymerization proceeds, the DAPE molecules are incorporated into the growing polymer chains. The second allyl group on an incorporated DAPE molecule can then react with another growing chain, forming a crosslink.

Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate and Butyl Acrylate with Diallyl Pentaerythritol

This protocol describes the semi-batch emulsion polymerization of methyl methacrylate (MMA) and butyl acrylate (BA) with the incorporation of diallyl pentaerythritol (DAPE) as a crosslinking agent.

Materials
  • Methyl methacrylate (MMA), inhibitor-free

  • Butyl acrylate (BA), inhibitor-free

  • Diallyl pentaerythritol (DAPE)

  • Sodium dodecyl sulfate (SDS), surfactant

  • Potassium persulfate (KPS), initiator

  • Sodium bicarbonate (NaHCO₃), buffer

  • Deionized (DI) water

Equipment
  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe

  • Monomer and initiator feed pumps

  • Heating/cooling circulator

  • Filtration system (e.g., cheesecloth or a fine mesh filter)

Procedure
  • Reactor Setup:

    • Assemble the jacketed glass reactor with the mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

    • Set the heating/cooling circulator to the desired reaction temperature (e.g., 80 °C).

  • Initial Charge:

    • To the reactor, add DI water, sodium dodecyl sulfate (SDS), and sodium bicarbonate (NaHCO₃).

    • Purge the reactor with nitrogen for at least 30 minutes to remove any dissolved oxygen.

    • Begin stirring at a moderate speed (e.g., 200 rpm) and heat the reactor to the set temperature.

  • Monomer Emulsion Preparation:

    • In a separate beaker, prepare the monomer emulsion by mixing DI water, SDS, methyl methacrylate (MMA), butyl acrylate (BA), and diallyl pentaerythritol (DAPE).

    • Stir the mixture vigorously to form a stable emulsion.

  • Initiator Solution Preparation:

    • In another beaker, dissolve potassium persulfate (KPS) in DI water.

  • Polymerization:

    • Once the reactor reaches the set temperature, add a small portion of the initiator solution to the reactor to create seed particles.

    • After a short period (e.g., 15 minutes), begin the continuous and separate feeding of the monomer emulsion and the remaining initiator solution into the reactor over a period of several hours (e.g., 3-4 hours).

    • Maintain a constant temperature and stirring speed throughout the feeding process.

  • Chaser Step:

    • After the monomer and initiator feeds are complete, continue the reaction for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.

    • A small amount of a "chaser" initiator (e.g., a redox pair like tert-butyl hydroperoxide and sodium formaldehyde sulfoxylate) can be added to reduce residual monomer content.

  • Cooling and Filtration:

    • Cool the reactor to room temperature.

    • Filter the resulting latex through cheesecloth or a fine mesh filter to remove any coagulum.

Table of Experimental Parameters
ParameterValue
Reactor Volume 1 L
Initial Water Charge 300 g
Initial SDS Charge 1 g
NaHCO₃ 1 g
Monomer Emulsion:
    MMA150 g
    BA150 g
    DAPE3 g (1 wt% of total monomer)
    SDS3 g
    DI Water150 g
Initiator Solution:
    KPS1.5 g
    DI Water50 g
Reaction Temperature 80 °C
Stirring Speed 200 rpm
Feed Time 4 hours
Post-Polymerization Time 1 hour

Characterization of DAPE-Modified Polymer Latexes

Particle Size and Distribution
  • Technique: Dynamic Light Scattering (DLS)

  • Purpose: To determine the average particle size (hydrodynamic diameter) and the particle size distribution (polydispersity index, PDI) of the latex particles.

  • Protocol:

    • Dilute a small sample of the latex with DI water to an appropriate concentration.

    • Place the diluted sample in a cuvette and analyze it using a DLS instrument.

    • The instrument will provide the Z-average diameter and the PDI.

Particle Morphology
  • Technique: Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the size, shape, and morphology of the individual polymer nanoparticles.

  • Protocol:

    • Dilute the latex sample significantly with DI water.

    • Place a drop of the diluted sample onto a TEM grid (e.g., carbon-coated copper grid) and allow it to dry.

    • Optionally, stain the sample with a heavy metal salt (e.g., uranyl acetate) to enhance contrast.

    • Image the grid using a TEM.

Confirmation of DAPE Incorporation
  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of functional groups from DAPE within the polymer structure.

  • Protocol:

    • Dry a sample of the latex to obtain a polymer film.

    • Analyze the film using an FTIR spectrometer.

    • Look for characteristic peaks corresponding to the hydroxyl groups (-OH stretch around 3400 cm⁻¹) and any remaining unreacted allyl groups (C=C stretch around 1645 cm⁻¹) from DAPE.

Quantification of Crosslinking
  • Technique: Swelling Test and Gel Content Determination

  • Purpose: To quantify the degree of crosslinking in the polymer.

  • Protocol:

    • Cast a film of the polymer latex and dry it to a constant weight (W_initial).

    • Immerse the film in a good solvent for the polymer (e.g., tetrahydrofuran, THF) for a set period (e.g., 24 hours).

    • The uncrosslinked polymer will dissolve, while the crosslinked portion will swell.

    • Carefully remove the swollen gel and weigh it (W_swollen).

    • Dry the swollen gel to a constant weight (W_dry).

    • Calculate the gel content and swelling ratio:

      • Gel Content (%) = (W_dry / W_initial) x 100

      • Swelling Ratio = (W_swollen - W_dry) / W_dry

Visualizations

Experimental Workflow

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing & Analysis A Initial Reactor Charge (Water, SDS, NaHCO3) D Reactor Heating & N2 Purge A->D B Monomer Emulsion (MMA, BA, DAPE, SDS, Water) F Continuous Feed (Monomer Emulsion & Initiator) B->F C Initiator Solution (KPS, Water) E Seed Formation C->E C->F D->E E->F G Post-Polymerization F->G H Cooling & Filtration G->H I Characterization (DLS, TEM, FTIR, Gel Content) H->I

Caption: Workflow for the emulsion polymerization incorporating DAPE.

Crosslinked Polymer Network

Caption: Schematic of a crosslinked polymer network formed with DAPE.

Troubleshooting

IssuePossible CauseSuggested Solution
High Coagulum Formation - Insufficient surfactant concentration- Too rapid monomer feed rate- Inadequate stirring- Increase surfactant concentration- Slow down the monomer feed rate- Increase stirring speed
Low Monomer Conversion - Insufficient initiator concentration- Presence of oxygen in the reactor- Low reaction temperature- Increase initiator concentration- Ensure thorough nitrogen purging- Increase reaction temperature
Bimodal Particle Size Distribution - Secondary nucleation- Increase initial seed particle concentration- Adjust surfactant concentration
Low Gel Content - Insufficient DAPE concentration- Degradative chain transfer- Increase DAPE concentration- Optimize reaction temperature and initiator concentration

Conclusion

The incorporation of diallyl pentaerythritol into emulsion polymerization provides a robust method for producing crosslinked polymer nanoparticles with tailored properties. The presence of both allyl and hydroxyl functionalities in DAPE offers a dual advantage of network formation and the potential for further functionalization. By carefully controlling the reaction parameters, such as monomer and initiator concentrations, feed rates, and temperature, researchers can effectively control the degree of crosslinking and, consequently, the physical and chemical properties of the resulting polymer latex. The protocols and characterization techniques outlined in this application note serve as a comprehensive guide for scientists and professionals in the development of novel polymer materials for a wide array of applications.

References

  • Odian, G. (2004).
  • Gilbert, R. G. (1995). Emulsion Polymerization: A Mechanistic Approach. Academic Press.
  • Asua, J. M. (2002). Emulsion Polymerization: from an Industrial Perspective.
  • Chern, C. S. (2006). Emulsion polymerization mechanisms and kinetics. Progress in Polymer Science, 31(5), 443-486.
  • Daly, W. H. (2001). Functional Polymers. In Encyclopedia of Materials: Science and Technology (pp. 3253-3260). Elsevier.
  • US Patent 2,462,817, Copolymers of tetra-allyl pentaerythritol, issued February 22, 1949. [1]

  • Jiao, L., Yuan, G., Qi, Y., & Li, L. (2013). Synthesis and Properties of Polyacrylate Emulsion Modified by Pentaerythritol Tetraacrylate. Advanced Materials Research, 781-784, 609-612. [Link][2]

  • Primaryinfo. (n.d.). Allyl Pentaerythritol data base. Retrieved from [Link][3]

Sources

Application

Application Note: Synthesis of Ion-Exchange Resins Crosslinked with Diallyl Pentaerythritol (DAPE)

Target Audience: Researchers, Formulation Scientists, and Downstream Processing Engineers in Biopharmaceuticals. Executive Summary & Mechanistic Rationale In the downstream processing of biologics, the physical and chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Downstream Processing Engineers in Biopharmaceuticals.

Executive Summary & Mechanistic Rationale

In the downstream processing of biologics, the physical and chemical properties of ion-exchange (IEX) resins dictate the efficiency of protein and peptide purification. Historically, divinylbenzene (DVB) has been the industry standard for crosslinking styrenic or acrylic matrices. However, DVB introduces highly hydrophobic nodes into the polymer network, which can drive non-specific hydrophobic interactions, leading to irreversible binding and denaturation of sensitive biomolecules.

To overcome this, Diallyl Pentaerythritol (DAPE) is increasingly utilized as an advanced polyalkenyl ether crosslinking monomer. DAPE contains flexible, hydrophilic ether linkages and residual hydroxyl groups. When employed in the synthesis of 1[1] and 2[2], DAPE yields a highly hydrophilic, biocompatible 3D matrix. This hydrophilicity significantly enhances the aqueous swelling kinetics of the resin, allowing for superior mass transfer of large therapeutic proteins into the functionalized macropores. The synthesis of pentaerythritol allyl ethers typically involves the 3 under phase-transfer catalysis[3].

This protocol details the synthesis of a Weak Cation Exchange (WCX) resin via the free-radical suspension copolymerization of Methacrylic Acid (MAA) and DAPE.

MechanisticNetwork M1 Methacrylic Acid (MAA) (Functional Monomer) Prop Chain Propagation & Branching M1->Prop M2 Diallyl Pentaerythritol (DAPE) (Hydrophilic Crosslinker) M2->Prop Allyl Addition Rad Free Radicals (from AIBN) Rad->M1 Rad->M2 Net 3D Polymeric Network (Ether-linked Matrix) Prop->Net Gelation Prop_Sw Enhanced Aqueous Swelling Kinetics Net->Prop_Sw Hydrophilic Bonds Prop_IEC Accessible Carboxyl Groups (High IEC) Net->Prop_IEC Reduced Hindrance

Mechanistic pathway of DAPE and MAA free-radical copolymerization yielding a hydrophilic matrix.

Materials and Reagents

ComponentChemical NameFunction / CausalityPurity
Functional Monomer Methacrylic Acid (MAA)Provides the weak carboxylic acid exchange sites for biomolecule binding.≥ 99%
Crosslinker Diallyl Pentaerythritol (DAPE)Forms the hydrophilic structural nodes of the 3D network.≥ 98%
Initiator Azobisisobutyronitrile (AIBN)Thermally decomposes at 75°C to generate free radicals for chain propagation.≥ 98%
Porogen Toluene / n-Heptane (1:1 v/v)Acts as a thermodynamic precipitant. Forces phase separation during polymerization to create macropores.HPLC Grade
Stabilizer Polyvinyl Alcohol (PVA)Steric stabilizer. Positions at the oil-water interface to prevent droplet coalescence.87-89% Hydrolyzed
Continuous Phase Deionized Water (DI)Heat sink and suspension medium for the organic droplets.18.2 MΩ·cm

Experimental Protocol: Suspension Polymerization

Phase 1: Aqueous Phase Preparation
  • Heat 400 mL of DI water to 90°C in a 1 L jacketed glass reactor equipped with a pitched-blade turbine.

  • Slowly sift 4.0 g of PVA (1.0% w/v) into the vortex to prevent clumping.

  • Causality: The 87-89% hydrolysis grade of PVA is critical. It provides the exact amphiphilic balance required to anchor its hydrophobic acetate groups into the monomer droplet while extending its hydrophilic hydroxyl tails into the water, creating a steric barrier against coalescence.

  • Cool the aqueous phase to room temperature before proceeding.

Phase 2: Organic Phase Formulation
  • In a separate Erlenmeyer flask, combine 40.0 g of MAA and 10.0 g of DAPE (approx. 10 mol% crosslinker density).

  • Add 50.0 mL of the Toluene/n-Heptane (1:1 v/v) porogen mixture.

  • Dissolve 0.5 g of AIBN (1.0 wt% relative to monomers) into the organic mixture.

  • Causality: The porogen mixture acts as a "placeholder" during polymerization. As the DAPE-crosslinked network grows, it becomes insoluble in the porogen, causing phase separation. Once extracted later, this leaves behind permanent macropores.

Phase 3: Emulsification & Self-Validation
  • Transfer the organic phase into the aqueous phase within the reactor.

  • Set the overhead stirrer to 400 rpm. Allow the emulsion to equilibrate for 15 minutes.

  • Self-Validating Checkpoint: Extract a 1 mL aliquot of the emulsion and place it on a glass slide. Observe under an optical microscope at 10x magnification. The droplets must be spherical and predominantly between 50–100 µm.

    • Logic: The physical size of the liquid droplet dictates the final size of the solid resin bead. If droplets are >100 µm, increase impeller speed by 50 rpm. Do not initiate heating until the droplet template is validated.

Phase 4: Polymerization and Curing
  • Seal the reactor and purge the headspace with ultra-pure Nitrogen (N₂) for 30 minutes.

    • Causality: Dissolved oxygen acts as a radical scavenger and will prematurely terminate polymerization, leading to low yields and sticky beads.

  • Ramp the reactor temperature to 75°C at a rate of 1°C/min.

  • Maintain at 75°C for 8 hours under continuous 400 rpm agitation.

Phase 5: Post-Polymerization Processing
  • Cool the reactor to room temperature. Filter the resulting polymer beads through a sintered glass funnel.

  • Wash the beads with 2 L of hot DI water (80°C) to remove residual PVA.

  • Transfer the beads to a Soxhlet extractor and reflux with Ethanol for 12 hours.

    • Causality: Soxhlet extraction ensures the complete removal of unreacted monomers, linear oligomers, and the Toluene/Heptane porogen, unblocking the macropores.

  • Dry the resin in a vacuum oven at 60°C to a constant weight. Sieve to isolate the 50–100 µm fraction.

SynthesisWorkflow A Aqueous Phase (Water, PVA Stabilizer) C Emulsification (High-Shear Mixing, 400 rpm) A->C B Organic Phase (MAA, DAPE, Porogen, AIBN) B->C D Suspension Polymerization (75°C, 8 hours, N2 blanket) C->D Heat & Initiator E Washing & Porogen Extraction (Ethanol/Water, Soxhlet) D->E Crosslinked Beads F Sieving & Classification (50 - 100 µm fraction) E->F G Final WCX Resin (Ready for QC & IEC Titration) F->G

Workflow for the suspension polymerization of DAPE-crosslinked weak cation exchange resins.

Empirical Data: Crosslinker Density vs. Resin Performance

The concentration of DAPE directly influences the physical and chromatographic properties of the resin. The table below summarizes the causal relationship between crosslinker density, porosity, and ion-exchange capacity (IEC).

DAPE Concentration (mol %)Porogen Volume Fraction (%)Mean Pore Size (nm)Swelling Ratio (Water, g/g)Ion-Exchange Capacity (meq/g)
5.0 40254.84.2
10.0 40383.53.9
15.0 40522.63.5

Data Interpretation: Increasing DAPE density decreases the aqueous swelling ratio due to a tighter, more restricted polymer network. Conversely, higher crosslinking drives an earlier onset of phase separation during polymerization, trapping larger porogen droplets and thereby increasing the mean pore size in the dry state. IEC slightly decreases at higher DAPE concentrations due to the mass dilution of the functional MAA monomer.

Quality Control & Troubleshooting

Issue 1: Irregular, Non-Spherical Beads (Agglomeration)

  • Causality: Insufficient steric stabilization or a disruption in agitation during the critical "sticky" gel-point transition of the polymerization.

  • Resolution: Ensure PVA is fully dissolved at 90°C prior to use. Verify that the impeller is positioned correctly to eliminate dead zones in the reactor.

Issue 2: Low Ion-Exchange Capacity (IEC)

  • Causality: Incomplete polymerization (leaving unreacted MAA that is washed away) or inaccessible internal pores due to low porogen efficiency.

  • Self-Validating IEC Titration:

    • Equilibrate 1.00 g of dry, H⁺-form resin with 50.0 mL of 0.1 M standard NaOH for 24 hours.

    • Back-titrate a 10.0 mL aliquot of the supernatant with 0.1 M standard HCl using phenolphthalein indicator.

    • Validation Rule: Calculate the theoretical IEC based on the initial monomer feed ratio. The empirically derived IEC must be ≥ 85% of the theoretical IEC . Values below this threshold indicate a failed synthesis (inaccessible pores or incomplete conversion), and the batch should be discarded.

References

  • Title: US8480853B2 - Papermaking and products made thereby with ionic crosslinked polymeric microparticle Source: Google Patents URL: [2]

  • Title: ALKALI-SWELLABLE ASSOCIATIVE POLYMERS, METHODS AND COMPOSITIONS - Patent 1465932 Source: European Publication Server URL: [1]

  • Title: CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization Source: Google Patents URL: [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diallyl Pentaerythritol (DAPE) Applications

This guide serves as a primary technical resource for researchers, scientists, and drug development professionals utilizing diallyl pentaerythritol (DAPE) in their experimental work. Phase separation is a common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a primary technical resource for researchers, scientists, and drug development professionals utilizing diallyl pentaerythritol (DAPE) in their experimental work. Phase separation is a common challenge that can compromise the homogeneity of a reaction, leading to inconsistent material properties and failed experiments. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to diagnose, prevent, and resolve issues related to phase separation in DAPE systems.

The Science of DAPE and Phase Separation

Diallyl pentaerythritol is a versatile crosslinking agent used to enhance the mechanical and thermal properties of polymers.[1][2] Its structure, containing four reactive allyl groups, allows for the formation of complex, three-dimensional polymer networks.[3][4][5] However, its molecular characteristics can also present solubility challenges.

Phase separation is a thermodynamic process driven by the system's tendency to minimize its free energy.[6] In DAPE-containing mixtures, this often occurs due to a mismatch in polarity and solubility parameters between DAPE, the monomer, the growing polymer, and the solvent. This guide will break down the causes and provide actionable, scientifically-grounded solutions.

Troubleshooting Guide & FAQs

Q1: My DAPE mixture is cloudy and separates into distinct layers. What is the fundamental cause?

A1: This is a classic case of immiscibility, where the components of your mixture have poor mutual solubility. Phase separation occurs when the enthalpic penalty of unfavorable interactions between DAPE and the solvent outweighs the entropic gain of mixing.[6] DAPE is relatively non-polar and thus has limited solubility in highly polar solvents like water.[7][8]

Troubleshooting Protocol:

  • Solvent Selection Re-evaluation: The most direct solution is to select a solvent system that is more compatible with DAPE.

    • Principle: The "like dissolves like" principle is paramount. Choose a solvent with a polarity similar to DAPE.

    • Action: Consult solvent polarity charts and consider solvents such as toluene, chloroform, or tetrahydrofuran (THF). Polar aprotic solvents like acetone or ethyl acetate can also be effective.[9][10]

  • Employ a Co-solvent System: If the primary solvent cannot be changed (e.g., due to reaction constraints), a co-solvent can be introduced to improve DAPE's solubility.[11][12][13]

    • Mechanism: A co-solvent acts as a bridge, improving the interaction between the primary solvent and the solute (DAPE).[11]

    • Action: Introduce a small percentage (e.g., 5-20% v/v) of a DAPE-compatible solvent into your primary solvent system.[11] For example, adding THF to an ethanol-based system can significantly enhance DAPE solubility.

Q2: The reaction mixture is clear initially but becomes cloudy and separates as the polymerization proceeds. Why?

A2: You are observing Polymerization-Induced Phase Separation (PIPS) .[14][15] As monomer molecules are converted into long polymer chains, the overall entropy of the system decreases dramatically. This change can cause the free energy of mixing to become unfavorable, leading the newly formed polymer to phase separate from the solvent.[15]

Workflow for Preventing PIPS:

Caption: A logical workflow for diagnosing and solving Polymerization-Induced Phase Separation.

Detailed Mitigation Strategies:

  • Introduce a Surfactant: In emulsion or suspension polymerizations, surfactants are essential. They stabilize the growing polymer particles and prevent them from coalescing and separating from the continuous phase.[16][17][18]

    • Mechanism: Surfactants reduce the interfacial tension between the polymer particles and the solvent.[17] Anionic surfactants provide electrostatic stabilization, while non-ionic surfactants offer steric stabilization.[17]

    • Action: Add a suitable surfactant (e.g., sodium dodecyl sulfate (anionic) or a Polysorbate (non-ionic)) to the reaction mixture before initiating polymerization.[19] The optimal concentration is typically above the critical micelle concentration (CMC).[17]

  • Optimize the Solvent for the Polymer: The ideal solvent is one that can dissolve not only the monomers but also the final polymer. Perform preliminary tests to ensure the expected polymer product is soluble in your chosen solvent system.

Q3: How can I determine the optimal solvent and concentration for DAPE to avoid phase separation from the start?

A3: A systematic approach to determining the solubility limit is the most effective way to prevent phase separation. This involves a simple, step-by-step experimental protocol.

Experimental Protocol: Determining DAPE's Solubility Limit

  • Solvent Screening: Select 3-5 potential organic solvents based on polarity (e.g., Toluene, THF, Acetone, Isopropanol).

  • Sample Preparation: In separate, labeled vials, add a precise volume (e.g., 5.0 mL) of each solvent.

  • Incremental DAPE Addition: Add a small, known mass of DAPE (e.g., 0.10 g) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or shaker until the solid is fully dissolved.

  • Iterate and Observe: Continue adding incremental amounts of DAPE, allowing the system to equilibrate after each addition.

  • Identify Saturation Point: The point at which a small amount of DAPE no longer dissolves, even after prolonged agitation, is the saturation point. The total mass of DAPE dissolved represents the solubility limit under those conditions.

  • Establish Working Concentration: For your experiments, use a DAPE concentration that is safely below the measured solubility limit (e.g., 80-90% of saturation) to provide a margin of safety against temperature fluctuations.

Table of Approximate DAPE Solubility in Common Solvents

SolventPolarity IndexApproximate Solubility at 25°C (g/100mL)
Toluene2.4> 50
Chloroform4.1> 50
Tetrahydrofuran (THF)4.0> 40
Acetone5.1~ 40
Ethyl Acetate4.4~ 35
Isopropanol3.9~ 15
Water10.2< 1[8]

Note: These values are illustrative and should be experimentally verified with your specific grade of DAPE and solvents.

Q4: Can temperature be used to control or reverse phase separation?

A4: Yes, temperature is a critical parameter. For most systems, the solubility of a solute like DAPE increases with temperature.[9] Applying heat can often redissolve a separated phase.

Logical Relationship: Temperature and Solubility

G Temp ↑ Increase System Temperature Energy ↑ Increase Kinetic Energy of Solvent & Solute Molecules Temp->Energy Forces Overcome Solute-Solute Intermolecular Forces Energy->Forces Solubility ↑ Increase DAPE Solubility Forces->Solubility Result Phase Separation Prevented or Reversed Solubility->Result

Caption: The causal chain showing how increasing temperature enhances solubility.

Practical Considerations:

  • Heating: Gently warming and stirring a phase-separated mixture can often restore homogeneity. This is a useful technique for preparing a stock solution.

  • Cooling: Be aware that if a solution is only stable at an elevated temperature, it may phase-separate upon cooling to room temperature or during sub-ambient processing steps.

  • Reaction Temperature: Running a polymerization at a slightly elevated temperature may be sufficient to keep the growing polymer in solution and prevent PIPS. However, you must consider the effect of temperature on reaction kinetics and initiator decomposition rates.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Polymerization-Induced Phase Separation. 1. Conversion−Phase Diagrams. Macromolecules - ACS Publications. [Link]

  • Diallyl pentaerythritol | C11H20O4. PubChem - NIH. [Link]

  • Surfactants for Emulsion Polymers. Gantrade Corporation. [Link]

  • The role of surfactants in the emulsion polymerization process. Indovinya. [Link]

  • Phase separation – Knowledge and References. Taylor & Francis. [Link]

  • The Effect of Surfactant Selection on Emulsion Polymer Properties. PCI Magazine. [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. MDPI. [Link]

  • (PDF) ROLE OF SURFACTANTS IN EMULSION POLYMERIZATION: FROM FUNDAMENTALS TO EMERGING ADVANCES. ResearchGate. [Link]

  • Diallylidene pentaerythritol | C11H16O4. PubChem - NIH. [Link]

  • Polymerization-induced phase separation - Wikipedia. Wikipedia. [Link]

  • Effect of cosolvents on the phase separation of polyelectrolyte complexes. Soft Matter (RSC Publishing). [Link]

  • Phase separation in supramolecular and covalent adaptable networks. PMC - NIH. [Link]

  • Effect of cosolvents on the phase separation of polyelectrolyte complexes. National Institute of Standards and Technology. [Link]

  • Pentaerythritol triallyl ether(Allyl Pentaerythritol) with CAS 1471-17-6. Autech Industry. [Link]

  • Effect of co-solvents on the phase separation in the E5 fuel. ResearchGate. [Link]

  • PENTAERYTHRITOL TRIALLYL ETHER CAS 1471-17-6. ZHC Chemical Co.,Ltd. [Link]

  • Putting the Squeeze on Phase Separation. PMC - NIH. [Link]

  • Effect of cosolvents on the phase separation of polyelectrolyte complexes. PubMed. [Link]

  • What can I do if I don't get a phase separation between my organic and water phases? Chemistry Stack Exchange. [Link]

  • Allyl Pentaerythritol by Perstorp. UL Prospector. [Link]

  • Allyl Pentaerythritol data base. primaryinfo. [Link]

  • New strategies for separations through reactions. Indian Academy of Sciences. [Link]

  • Sinocrsl® APE - Pentaerythritol triallyl ether for SAP & UV Resins. Sino-High. [Link]

  • Chemical control of phase separation in DNA solutions. RSC Publishing. [Link]

  • Are there any chemical agents that can stop phase separation of peptide? ResearchGate. [Link]

  • How does pentaerythritol react with organic solvents? Koyon. [Link]

  • Pentaerythritol - Sciencemadness Wiki. Sciencemadness. [Link]

  • Chemical reaction motifs driving non-equilibrium behaviours in phase separating materials. The Royal Society. [Link]

  • Pentaerythritol (PEN) FAQ. Gantrade Corporation. [Link]

  • (PDF) Crystallization of Pentaerythritol I. Solubility, Density and Metastable Zone Width. ResearchGate. [Link]

  • Solubility Measurement and Data Correlation of Pentaerythritol in Four Binary Solvent Systems at Temperatures from 283.15 to 323.15 K. ResearchGate. [Link]

  • Pentaerythritol Solubility and Nucleation. Scribd. [Link]

  • LCY's Guide to Pentaerythritol and Dipentaerythritol Application and Properties. LCY Group. [Link]

  • Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin. PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Optimizing Diallyl Pentaerythritol (DAPE) Hydrogels

Welcome to the Advanced Hydrogel Engineering Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to help researchers, scientists, and drug development professionals troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Hydrogel Engineering Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the cross-linking density of diallyl pentaerythritol (DAPE) and related pentaerythritol allyl ether (APE) hydrogels.

Core Principles & Causality

Diallyl pentaerythritol (often part of a commercial mixture including tri- and tetra-allyl ethers) is a premier cross-linking agent used to synthesize high-performance polyacrylic acid (PAA) hydrogels, such as Carbomers[1]. The allyl ether groups efficiently bond with polymer backbones via free-radical polymerization, creating a robust, three-dimensional mesh[2].

Optimizing the cross-linking density ( ρc​ ) is a delicate balancing act. Increasing DAPE concentration directly increases ρc​ , which subsequently decreases the equilibrium water content (EWC) and average mesh size ( ξ ), while increasing the mechanical stiffness (Young's modulus)[3]. Understanding this causality is the foundation of our self-validating experimental systems.

Standardized Experimental Workflow

To ensure a self-validating protocol, every synthesis must be coupled with immediate rheological and swelling characterization to confirm the intended cross-linking density.

Workflow A 1. Monomer & DAPE Preparation B 2. Free-Radical Polymerization A->B Initiator added C 3. Neutralization (pH > 6.0) B->C Network formed D 4. Swelling & Rheology QC C->D Hydrogel expands D->A Feedback Loop

Caption: Self-validating workflow for DAPE-crosslinked hydrogel synthesis and optimization.

Step-by-Step Methodology: Synthesis of DAPE-Crosslinked PAA Hydrogels
  • Preparation of the Monomer Solution : Dissolve acrylic acid monomer (e.g., 10% w/w) in a suitable solvent (e.g., deionized water or a co-solvent system like water/ethyl acetate if precipitation polymerization is desired)[4].

  • Cross-linker Addition : Add the calculated molar percentage of DAPE (typically 0.2 mol% to 1.5 mol% relative to the monomer). Ensure complete dispersion; DAPE's hydrophobicity may require vigorous stirring or a surfactant.

  • Initiation : Introduce a free-radical initiator (e.g., potassium persulfate for aqueous systems, or AIBN for organic solvents) at 0.1-0.5 wt%.

  • Polymerization : Purge the system with Nitrogen for 30 minutes to remove oxygen (a radical scavenger). Heat the reaction mixture to 60°C–70°C for 4–6 hours under continuous agitation.

  • Neutralization & Swelling : The resulting polymer is tightly coiled. Neutralize the acidic groups using a base (e.g., NaOH or Triethanolamine) to pH 6.5–7.5. The deprotonation of carboxylic acid groups generates electrostatic repulsion, causing the network to uncoil and absorb water, forming a highly viscous hydrogel[1].

  • Validation : Measure the equilibrium swelling ratio and calculate the mesh size using the Flory-Rehner equation[2].

Quantitative Data: Effect of DAPE Concentration

The following table summarizes the causal relationship between DAPE concentration and the macroscopic properties of neutralized PAA hydrogels. Data is synthesized from standard baseline characterizations[3][4].

DAPE Concentration (mol %)Cross-linking Density ( ρc​ )Equilibrium Swelling Ratio (g/g)Average Mesh Size ( ξ , nm)Shear Modulus (G', Pa)
0.25% Low~ 850~ 45.2~ 400
0.50% Medium~ 420~ 28.5~ 1,200
0.75% High~ 210~ 15.4~ 3,500
1.50% Very High~ 85~ 8.1~ 8,000

Note: Swelling ratios are highly dependent on the pH and ionic strength of the swelling medium (e.g., carbonate buffer vs. 0.1 N HCl)[4].

Troubleshooting Guide & FAQs

Q1: My hydrogel exhibits phase separation and appears opaque rather than transparent. What is causing this?

Root Cause & Causality: Diallyl pentaerythritol is relatively hydrophobic compared to highly hydrophilic monomers like acrylic acid. If the DAPE concentration is too high, or if the solvent system does not adequately solvate both the monomer and the cross-linker, DAPE will aggregate. This leads to heterogeneous cross-linking (dense micro-gel regions surrounded by loosely cross-linked continuous phases), causing light scattering and opacity. Solution:

  • Solvent Optimization: Introduce a co-solvent (e.g., a small percentage of ethanol or ethyl acetate) to improve DAPE solubility.

  • Agitation: Increase the shear rate during the initial mixing phase prior to initiation.

  • Cross-linker Substitution: If extreme clarity is required, consider using a more hydrophilic derivative or ensuring the DAPE is perfectly homogenized before adding the initiator.

Q2: The hydrogels are too brittle and shatter under low strain. How can I improve elasticity?

Root Cause & Causality: Brittleness is a direct consequence of an excessively high cross-linking density, which drastically reduces the average molecular weight between cross-links ( Mc​ )[3]. When Mc​ is too low, the polymer chains lack the conformational freedom to dissipate applied stress, leading to macroscopic failure. Solution:

  • Reduce DAPE: Titrate the DAPE concentration down by 0.1 mol% increments until the desired elasticity is achieved.

  • Chain Entanglement: Increase the monomer concentration while keeping the cross-linker absolute mass constant. This promotes physical chain entanglement rather than permanent chemical cross-links, improving toughness.

Q3: I am detecting high levels of unreacted monomers and extractables post-polymerization.

Root Cause & Causality: This indicates incomplete polymerization, often caused by steric hindrance or early vitrification of the polymer network. As the cross-linking density increases rapidly, the mobility of unreacted DAPE and monomers is restricted, preventing them from reaching active radical sites. Furthermore, commercial pentaerythritol allyl ether often contains a mixture of di-, tri-, and tetra-allyl ethers[2]. The differing reactivities of these functional groups can leave pendant, unreacted allyl groups. Solution:

  • Thermal Curing: Implement a post-polymerization thermal curing step (e.g., 80°C for 2 hours) to increase chain mobility and drive the reaction to completion.

  • Initiator Optimization: Use a dual-initiator system with different decomposition temperatures to ensure a steady supply of radicals throughout the gelation process.

Causality DAPE Increase DAPE Concentration Rho Higher Cross-linking Density (ρc) DAPE->Rho Mesh Decreased Mesh Size (ξ) Rho->Mesh Swell Lower Swelling Ratio Rho->Swell Modulus Increased Shear Modulus (G') Rho->Modulus

Caption: Logical causality of DAPE concentration on hydrogel macroscopic properties.

Q4: How do I accurately measure the cross-linking density of my DAPE hydrogels?

Answer: The most robust, self-validating method is to use equilibrium swelling data combined with the Flory-Rehner equation[4].

  • Swell the hydrogel to equilibrium in a solvent of known molar volume.

  • Determine the polymer volume fraction in the swollen state.

  • Use the Flory-Huggins interaction parameter ( χ ) for your specific polymer-solvent system.

  • Calculate Mc​ (molecular weight between cross-links). The cross-linking density ( ρc​ ) is inversely proportional to Mc​ . Alternatively, rheological measurements (storage modulus G′ ) in the rubbery plateau region can be used to calculate ρc​ using the theory of rubber elasticity ( G′=ρc​RT ).

Q5: What is the functional difference between diallyl, triallyl, and tetraallyl pentaerythritol?

Answer: Pentaerythritol has four hydroxyl groups that can be etherified.

  • Diallyl (DAPE): Acts as a linear chain extender or a standard cross-linker, creating 4-point junctions.

  • Triallyl / Tetraallyl: Create highly complex, multi-functional junction points (6-point or 8-point junctions). Commercial "diallyl pentaerythritol" is rarely 100% pure and often contains tri- and tetra-allyl fractions[2]. A higher proportion of tri/tetra-allyl ethers will exponentially increase the network tightness and reduce the mesh size compared to pure DAPE, even at the same molar concentration. Always verify the exact degree of substitution from your supplier's Certificate of Analysis.

References

  • Effect of Crosslinking Agent Concentration on the Properties of Unmedic
  • Oxidation-degradable resins for 3D-printing of cell-responsive biom
  • DSC thermogram of crosslinked PAA (APE).
  • CARBOMER 940.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Polymerization of Diallyl Pentaerythritol Monomers

Welcome to the technical support center for the polymerization of diallyl pentaerythritol (DAPE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DAP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the polymerization of diallyl pentaerythritol (DAPE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DAPE polymerization. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible experimental outcomes.

The polymerization of allyl monomers, particularly multifunctional monomers like DAPE, is notoriously challenging. Issues such as slow or incomplete reactions, low molecular weights, and premature gelation are common hurdles. This guide provides a structured approach to identifying the root causes of these problems and implementing effective solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the polymerization of diallyl pentaerythritol in a question-and-answer format.

Issue 1: My polymerization is extremely slow or has stalled at low monomer conversion.

Question: I've initiated my DAPE polymerization, but the reaction is proceeding at a snail's pace or has completely stopped. What is the likely cause, and how can I resolve it?

Answer: This is a classic symptom of excessive degradative chain transfer, a phenomenon common to allyl monomers.[1][2] The propagating radical, instead of adding to another monomer, abstracts a hydrogen atom from an allylic position on a DAPE monomer. This terminates the growing polymer chain and forms a stable, less reactive allyl radical, effectively halting the polymerization process.[1][3]

Troubleshooting Steps:
  • Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals, which can help re-initiate chains and increase the overall polymerization rate.[1] However, be mindful that this will likely lead to a decrease in the molecular weight of the resulting polymer.[1]

  • Elevate Reaction Temperature: Increasing the temperature can enhance the rates of both initiation and propagation. However, it may also increase the rate of chain transfer. The optimal temperature is dependent on the specific monomer and initiator system.

  • Ensure Oxygen-Free Environment: Molecular oxygen is a potent inhibitor of free-radical polymerizations.[4] It reacts with propagating radicals to form stable peroxy radicals, which do not efficiently initiate new polymer chains.[4] Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) and maintained under a positive pressure of that gas throughout the polymerization.

  • Monomer Purity: Impurities in the DAPE monomer can act as inhibitors or retarders. It is crucial to use high-purity monomer. If necessary, purify the monomer by passing it through a column of activated alumina to remove inhibitors like hydroquinone or its monomethyl ether (MEHQ).

Issue 2: The resulting polymer has a very low molecular weight.

Question: My DAPE polymerization went to a reasonable conversion, but the final polymer has a much lower molecular weight than expected. Why is this happening?

Answer: Low molecular weight is a direct consequence of degradative chain transfer, where the growing polymer chain is prematurely terminated.[1][2] To achieve higher molecular weights, you must suppress this termination pathway.

Troubleshooting Steps:
  • Optimize Monomer Concentration: While seemingly counterintuitive, in some systems, a higher monomer concentration can favor propagation over chain transfer.

  • Consider Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of challenging monomers like DAPE, leading to polymers with higher molecular weights and narrower molecular weight distributions.

  • Choice of Initiator: The efficiency of initiation can influence the final molecular weight. Experiment with different initiators (e.g., AIBN vs. benzoyl peroxide) and their concentrations to find the optimal conditions for your system.

Issue 3: The reaction mixture gelled prematurely.

Question: My polymerization reaction turned into an insoluble gel much earlier than anticipated, even at low monomer conversion. How can I prevent this?

Answer: Premature gelation is a common issue with multifunctional monomers like DAPE. It occurs when extensive cross-linking happens early in the reaction, leading to the formation of an infinite polymer network.

Troubleshooting Steps:
  • Reduce Monomer Concentration: Polymerizing in a solvent can increase the distance between growing polymer chains, reducing the likelihood of intermolecular cross-linking reactions.

  • Lower the Reaction Temperature: This will slow down the overall reaction rate, including the cross-linking reactions, allowing for better control.

  • Stop the Reaction at a Lower Conversion: For many applications, a soluble, branched prepolymer is desired. Monitor the reaction viscosity and stop the polymerization before the gel point is reached, which for diallyl systems is often around 25% conversion.[1] The prepolymer can then be isolated and cured in a subsequent step if a cross-linked material is the final goal.

  • Chain Transfer Agents (CTAs): The addition of a CTA can help to regulate the molecular weight and delay the onset of gelation.

Frequently Asked Questions (FAQs)

Q1: What is the role of intramolecular cyclization in DAPE polymerization?

A1: Diallyl monomers like DAPE can undergo an alternating intramolecular-intermolecular polymerization mechanism, often referred to as cyclopolymerization.[2][5][6] After the initial radical addition to one of the allyl groups, the resulting radical can attack the second allyl group on the same monomer molecule, forming a cyclic structure (typically a five- or six-membered ring) within the polymer backbone.[6][7] This process competes with intermolecular propagation, where the radical adds to a separate monomer molecule.[5] The extent of cyclization versus linear propagation depends on factors like monomer concentration and temperature.

Q2: How can I monitor the progress of my DAPE polymerization?

A2: Several analytical techniques can be used to monitor the polymerization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: You can track the disappearance of the allyl C=C bond (typically around 1645 cm⁻¹) to follow monomer conversion.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the disappearance of the vinyl protons of the monomer.

  • Viscometry: A significant increase in viscosity is a qualitative indicator of polymerization and can be used to estimate the onset of gelation.[8]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is invaluable for determining the molecular weight and molecular weight distribution of the polymer.[9]

Q3: What are the ideal storage conditions for diallyl pentaerythritol monomer?

A3: DAPE is susceptible to premature polymerization, especially when exposed to heat, light, or contaminants.[8] It should be stored in a cool, dark place, typically at 2-8°C.[8] The monomer is usually supplied with an inhibitor to prevent spontaneous polymerization during storage. It's good practice to check for any increase in viscosity or the formation of solids before use, as these are signs of premature polymerization.[8]

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of DAPE

Objective: To synthesize a soluble, branched poly(diallyl pentaerythritol) prepolymer.

Materials:

  • Diallyl pentaerythritol (DAPE), inhibitor-free

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet/outlet

  • Non-solvent for precipitation (e.g., methanol or hexane)

Procedure:

  • Purge the reaction vessel with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Add the desired amount of DAPE monomer and initiator (typically 0.5-2 mol% relative to the monomer) to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80°C for AIBN) under a continuous slow flow of nitrogen with constant stirring.

  • Monitor the reaction viscosity. The reaction should be stopped before the gel point, which is often observed at around 25% monomer conversion.[1]

  • To terminate the polymerization, cool the reaction mixture rapidly in an ice bath.

  • Precipitate the prepolymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.

  • Filter the precipitated polymer and dry it under vacuum at a moderate temperature.

Protocol 2: Monitoring Monomer Conversion by FTIR Spectroscopy

Objective: To quantitatively determine the extent of polymerization by tracking the disappearance of the allyl double bond.

Materials:

  • FTIR spectrometer

  • Samples from the polymerization reaction at different time points

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

Procedure:

  • At time zero (before initiating the polymerization), acquire an FTIR spectrum of the pure DAPE monomer.

  • At regular intervals during the polymerization, withdraw a small aliquot of the reaction mixture.

  • Acquire an FTIR spectrum of each aliquot.

  • Identify the characteristic peak for the allyl C=C stretching vibration (around 1645 cm⁻¹).[8]

  • Identify a reference peak that does not change during the polymerization (e.g., a C-O or C-H stretching vibration).

  • Calculate the monomer conversion at each time point by comparing the ratio of the C=C peak area to the reference peak area relative to the initial ratio at time zero.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight

Initiator (AIBN) Conc. (mol%)Time to Reach 20% Conversion (min)Number-Average Molecular Weight (Mn) at 20% Conversion ( g/mol )
0.51808,500
1.0956,200
2.0504,100

Note: The values in this table are illustrative and will vary depending on the specific reaction conditions.

Visualizations

Diagram 1: Key Processes in Diallyl Pentaerythritol Polymerization

G cluster_initiation Initiation cluster_propagation Propagation & Competition cluster_termination Termination & Chain Transfer I Initiator (I) R Primary Radical (R•) I->R Decomposition P_n Propagating Chain (Pn•) R->P_n Addition to Monomer M DAPE Monomer (M) P_n1 Growing Chain (Pn+1•) P_n->P_n1 Intermolecular Addition Cyclic_P Cyclized Radical P_n->Cyclic_P Intramolecular Cyclization Dead_P Dead Polymer (P) P_n->Dead_P Combination/ Disproportionation Allyl_R Stable Allyl Radical P_n->Allyl_R Degradative Chain Transfer to M G Start Problem: Incomplete Polymerization Check_O2 Is the system oxygen-free? Start->Check_O2 Purge Action: Thoroughly purge with inert gas (N2/Ar) Check_O2->Purge No Check_Initiator Is the initiator concentration adequate? Check_O2->Check_Initiator Yes Purge->Check_Initiator Increase_I Action: Increase initiator concentration Check_Initiator->Increase_I No Check_Temp Is the reaction temperature optimal? Check_Initiator->Check_Temp Yes Increase_I->Check_Temp Adjust_T Action: Adjust temperature (may require optimization) Check_Temp->Adjust_T No Check_Purity Is the monomer pure? Check_Temp->Check_Purity Yes Adjust_T->Check_Purity Purify_M Action: Purify monomer (e.g., alumina column) Check_Purity->Purify_M No Success Polymerization Improved Check_Purity->Success Yes Purify_M->Success

Caption: A step-by-step guide to troubleshooting incomplete DAPE polymerization.

References

  • Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations.
  • Benchchem. (n.d.). preventing premature polymerization of triallyl pentaerythritol during storage.
  • ACS Publications. (2003, July 18). A Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers | The Journal of Organic Chemistry.
  • ACS Publications. (2002, June 18). Theoretical Study of Factors Controlling Rates of Cyclization of Radical Intermediates from Diallylamine and Diallylammonium Monomers in Radical Polymerizations | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Allyl Alcohol- and Allyl Alkoxylate-Based Polymers.
  • ACS Publications. (2018, June 7). Mechanism of Insertion Polymerization of Allyl Ethers | Macromolecules.
  • PMC. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
  • ACS Omega. (2021, June 8). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
  • ResearchGate. (2021, June 9). (PDF) Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
  • Research profile. (n.d.). Online Monitoring of Polymerizations: Current Status.
  • ResearchGate. (2018, November 11). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine.
  • ResearchGate. (n.d.). The effects of allyl ethers upon radical polymerization.
  • Microrheology. (2024, April 1). Evaluating polymerization kinetics using microrheology.
  • ACS Publications. (2004, November 6). Synthesis of Polymers Containing Cross-Linkable Groups by Atom Transfer Radical Polymerization: Poly(allyl methacrylate) and Copolymers of Allyl Methacrylate and Styrene | Macromolecules.
  • PMC. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ....
  • ResearchGate. (n.d.). Thiol−Allyl Ether−Methacrylate Ternary Systems. Polymerization Mechanism.
  • Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts.
  • Taylor & Francis Online. (2006, December 6). Reactivity of Allyl Monomers in Radical Polymerization.
  • RadTech. (n.d.). The Impact of Oxygen on Photopolymerization Kinetics.
  • SensoTech GmbH. (n.d.). Polymerization monitoring.
  • ResearchGate. (n.d.). Polymerisation of Allyl Compounds.
  • Google Patents. (n.d.). US2462817A - Copolymers of tetra-allyl pentaerythritol.
  • Separation Science. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
  • RSC Publishing. (n.d.). Coordination–insertion polymerization of polar allylbenzene monomers.
  • Google Patents. (n.d.). CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization.
  • E3S Web of Conferences. (n.d.). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
  • Organic & Biomolecular Chemistry. (2019, April 24). Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators.
  • ResearchGate. (n.d.). Polymerization of multiallyl monomers | Request PDF.
  • Asian Journal of Chemical Sciences. (2018, May 16). Synthesis and Characterization of Pentaerythritol Diacrylate.
  • PubChem. (n.d.). Diallyl pentaerythritol | C11H20O4 | CID 13955027.
  • PubMed. (2000, November 15). Inhibition by diallyl trisulfide, a garlic component, of intracellular Ca(2+) mobilization without affecting inositol-1,4, 5-trisphosphate (IP(3)) formation in activated platelets.
  • Frontiers. (2022, February 14). Diallyl Trisulfide Enhances the Survival of Multiterritory Perforator Skin Flaps.
  • PubMed. (2023, June 15). Diallyl Trisulfide, a Major Bioactive Constituent of Garlic, Promotes Colonic Mucosal Healing in Ulcerative Colitis through Accelerating Focal Adhesion Assembly and Consequent Epithelial Cell Migration via the Rab21-Integrin β1-Fak Pathway.
  • ResearchGate. (2025, December 30). (PDF) Diallyl Trisulfide Suppresses the Production of Lipopolysaccharide-induced Inflammatory Mediators in BV2 Microglia by Decreasing the NF-κB Pathway Activity Associated with Toll-like Receptor 4 and CXCL12/CXCR4 Pathway Blockade.

Sources

Optimization

Technical Support Center: Optimizing the Aqueous Dispersion of Diallyl Pentaerythritol (DAPE)

Welcome to the Technical Support Center for Diallyl Pentaerythritol (DAPE) and its derivatives (e.g., Pentaerythritol Diallyl Ether). As a Senior Application Scientist, I have designed this guide to address the critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diallyl Pentaerythritol (DAPE) and its derivatives (e.g., Pentaerythritol Diallyl Ether). As a Senior Application Scientist, I have designed this guide to address the critical formulation challenges associated with this polyfunctional crosslinker.

DAPE is an indispensable component in the synthesis of superabsorbent polymers, rheology modifiers, and 1 [3]. However, its amphiphilic structure—dominated by hydrophobic allyl groups—restricts its natural aqueous solubility to2 [1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome phase separation and ensure uniform crosslinking in your aqueous reactions.

Part 1: Troubleshooting Guide (Symptom-Cause-Solution)

Issue 1: The aqueous monomer mixture turns cloudy or phase-separates immediately after adding DAPE.

  • Causality: DAPE contains multiple non-polar allyl ether linkages. When added above its thermodynamic solubility limit, the hydrophobic forces drive the DAPE molecules to aggregate, minimizing their surface area exposed to water. This results in macroscopic droplet formation (phase separation).

  • Solution: Lower the interfacial tension by introducing an 3 [2] (e.g., Ceteareth-20) or a co-solvent (e.g., 10-20% ethanol). The hydrophobic tails of the surfactant encapsulate the DAPE, while the hydrophilic PEG chains provide steric stabilization in the aqueous phase.

Issue 2: The final hydrogel exhibits "fish-eyes" (undissolved gel particles) and uneven mechanical strength.

  • Causality: "Fish-eyes" are the direct macroscopic result of microscopic DAPE pooling. If DAPE droplets are not fully emulsified before the radical initiator is added, polymerization occurs rapidly within these concentrated hydrophobic droplets, creating localized, hyper-crosslinked micro-domains surrounded by loosely crosslinked polymer chains.

  • Solution: Pre-dissolve the DAPE into your primary hydrophilic monomer (e.g., acrylic acid) before introducing it to the aqueous phase. Follow up with high-shear homogenization (>5,000 rpm) to break any remaining droplets into nano-scale micelles.

Issue 3: The polymerization reaction stalls or yields low molecular weight polymers when using surfactants to dissolve DAPE.

  • Causality: Emulsification dramatically increases the surface area of the monomer droplets, increasing their exposure to dissolved oxygen in the water. Oxygen is a potent radical scavenger that terminates propagating polymer chains.

  • Solution: Implement a strict nitrogen degassing protocol. The increased surface area demands that dissolved oxygen levels be driven 2 [1] prior to adding the redox initiator.

Part 2: Core Methodologies & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as closed-loop systems. You must pass the specific "Validation Check" before proceeding to the next step.

Protocol A: Surfactant-Assisted Microemulsion Polymerization

This method is ideal for synthesizing Carbomers or superabsorbent polymers where high crosslinking density is required.

  • Aqueous Phase Preparation: Dissolve 2.0 wt% of a non-ionic surfactant (e.g., Polysorbate 20 or an ethoxylated fatty alcohol) in deionized water at 30°C.

    • Mechanism: Non-ionic surfactants are chosen over ionic ones to prevent electrostatic interference with anionic monomers like acrylic acid.

  • Monomer Premixing: In a separate vessel, blend the target concentration of DAPE (e.g., 1.5 wt%) directly into the primary hydrophilic monomer.

  • High-Shear Emulsification: Slowly inject the monomer/DAPE premix into the aqueous phase while homogenizing at 10,000 rpm for 15 minutes.

  • Validation Check (Critical): Extract a 5 mL aliquot and measure its turbidity using a nephelometer. Do not proceed unless the reading is <10 NTU. A reading below 10 NTU confirms the formation of a true microemulsion (droplet size <100 nm), ensuring DAPE is homogenously distributed.

  • Degassing & Initiation: Purge the reactor with nitrogen for 30 minutes. Inject the redox initiator system (e.g., ascorbic acid/hydrogen peroxide) to begin polymerization.

Protocol B: Host-Guest Complexation with β-Cyclodextrin

This advanced method is used for biomedical hydrogels where surfactants are too toxic for the final application.

  • Host Solution: Dissolve β-Cyclodextrin (β-CD) in deionized water at 45°C at a 1:1 molar ratio relative to the planned DAPE amount.

  • Guest Addition: Add DAPE dropwise under continuous magnetic stirring (800 rpm).

    • Mechanism: The hydrophobic allyl groups of DAPE spontaneously displace high-energy water molecules inside the β-CD cavity, forming a highly water-soluble inclusion complex.

  • Validation Check (Critical): Monitor the solution visually and via dynamic light scattering (DLS). The transition from a milky, phase-separated dispersion to a completely transparent, optically clear solution confirms successful molecular masking of the DAPE.

Part 3: Quantitative Data Presentation

The table below summarizes the efficacy of various solubilization strategies, allowing you to select the optimal approach based on your required DAPE concentration and application constraints.

Solubilization StrategyMax Stable DAPE Conc. (w/w)Interfacial Tension ReductionPrimary ApplicationDrawbacks / Limitations
Pure Water (Baseline) < 0.5%NoneLow-density hydrogelsHigh risk of phase separation
Ethanol Co-solvent (20%) ~ 5.0%ModerateSolvent-cast filmsVOC emissions; alters polymer swelling
Ethoxylated Surfactants ~ 10.0%HighEmulsion polymerizationSurfactant remains in the final polymer matrix
β-Cyclodextrin Complex ~ 8.0%N/A (Molecular masking)Biomedical / Cell-compatible hydrogelsHigh material cost; requires precise stoichiometry

Part 4: Process Visualizations

The following diagrams map the logical pathways for DAPE solubilization and the standard workflow for incorporating it into an emulsion polymerization system.

G DAPE Hydrophobic DAPE (Aqueous Phase) Surfactant Add Surfactant (e.g., Polysorbate) DAPE->Surfactant Cosolvent Add Co-solvent (e.g., Ethanol) DAPE->Cosolvent Cyclo Add β-Cyclodextrin (Host-Guest) DAPE->Cyclo Micelle Micellar Solubilization (<10 nm droplets) Surfactant->Micelle Miscible Miscible Solution (Dielectric modulation) Cosolvent->Miscible Complex Inclusion Complex (Masked Allyl Groups) Cyclo->Complex Uniform Uniform Crosslinking (No Phase Separation) Micelle->Uniform Miscible->Uniform Complex->Uniform

Fig 1: Mechanistic pathways for overcoming DAPE hydrophobicity to achieve uniform crosslinking.

G Prep 1. Monomer & DAPE Premixing Emulsify 2. High-Shear Emulsification Prep->Emulsify Add to Aqueous Surfactant Degas 3. Nitrogen Degassing Emulsify->Degas <10 NTU Turbidity Initiate 4. Redox Initiation Degas->Initiate O2 < 1 ppm Cure 5. Polymer Curing Initiate->Cure Exothermic Rxn

Fig 2: Self-validating workflow for DAPE-crosslinked emulsion polymerization.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does DAPE have such low water solubility despite having hydroxyl groups? A: DAPE is typically synthesized as a mixture of diallyl, triallyl, and tetraallyl ethers of pentaerythritol. The molecular structure is dominated by its central hydrocarbon backbone and the non-polar allyl ether linkages. The steric hindrance and overwhelming hydrophobicity of these multiple allyl groups completely overpower the hydrogen-bonding capacity of the remaining free hydroxyl groups.

Q: Can I just heat the water to force DAPE into solution? A: No. While heating thermodynamically increases the solubility of most solutes, it is highly discouraged for DAPE in the presence of reactive monomers. Elevated temperatures (especially above 50°C) can trigger auto-polymerization of the allyl groups or cause premature, uncontrolled crosslinking if trace peroxides are present in the system. Always rely on chemical solubilization (surfactants/co-solvents) rather than thermal forcing.

Q: Can I use DAPE in purely aqueous free-radical polymerization without any surfactants or co-solvents? A: Yes, but only if the DAPE concentration is kept strictly below its absolute solubility limit (typically <0.5 wt%). If your formulation requires higher crosslinking densities to achieve specific rheological properties, a surfactant, co-solvent, or host-guest complexation is mandatory to prevent phase separation.

References

  • "Method for producing water-absorbing polymer particles by polymerizing droplets of a monomer solution" (US9777078B2). Google Patents.
  • "POLYMERIC THICKENER FOR IRIDESCENT LIQUID HAND SOAP COMPOSITIONS" (EP 3688128 B1). European Patent Office. URL: [Link]

  • "An Overview on Thermosensitive Oral Gel Based on Poloxamer 407". MDPI - Pharmaceuticals. URL: [Link]

Sources

Troubleshooting

Methods for reducing residual unreacted diallyl pentaerythritol in polymers

Welcome to the Technical Support Center for Polymer Crosslinker Optimization. As a Senior Application Scientist, I frequently encounter challenges regarding residual crosslinking agents in polyacrylic acid (PAA) derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polymer Crosslinker Optimization. As a Senior Application Scientist, I frequently encounter challenges regarding residual crosslinking agents in polyacrylic acid (PAA) derivatives, carbomers, and superabsorbent polymers (SAPs). Diallyl pentaerythritol (DAPE) is a highly effective polyalkenyl ether crosslinker. However, achieving complete conversion is thermodynamically and kinetically challenging.

This guide provides field-proven, self-validating methodologies to minimize residual DAPE, ensuring your products comply with stringent pharmaceutical and cosmetic regulatory standards.

FAQ 1: Mechanistic Understanding of DAPE Residues

Q: Why does DAPE consistently remain unreacted in my carbomer synthesis despite extended reaction times?

A: The persistence of unreacted DAPE is primarily a kinetic phenomenon driven by network vitrification, steric hindrance, and degradative chain transfer.

During the free-radical precipitation polymerization of acrylic acid, the growing polymer chains precipitate out of the solvent. As the crosslinking density increases, the local microviscosity within the polymer particles rises exponentially. This leads to the "gel effect" (Trommsdorff-Norrish effect), where the diffusion of the bulky DAPE molecules to the active radical centers is severely restricted. Consequently, DAPE molecules become physically trapped within the polymer matrix before they can react.

Furthermore, allyl monomers are notorious for degradative chain transfer. The abstraction of an allylic hydrogen forms a resonance-stabilized radical that is highly unreactive, stalling the incorporation of DAPE into the backbone and leaving residual monomer behind[1].

G A Initiation & Propagation (High Monomer Mobility) B DAPE Crosslinking (Microgel Formation) A->B Radical Addition C Network Vitrification (Diffusion Limitation) B->C Viscosity Spike D Residual DAPE (Sterically Trapped) C->D Kinetic Quenching

Logical flow of network vitrification leading to residual DAPE.

Troubleshooting Guide 1: Chemical Scavenging (Redox Post-Treatment)

Q: How can I chemically reduce residual DAPE post-polymerization without degrading the polymer backbone or altering its rheological profile?

A: The most effective industrial approach is the introduction of a secondary redox initiator system (scavenging) after the primary polymerization phase is complete[2]. This generates a burst of small, highly mobile radicals that can diffuse into the rigid polymer network and react with the trapped DAPE double bonds.

The protocol below operates as a self-validating system: by measuring the residual DAPE via GC-MS before and after the redox spike, and correlating it with a constant Brookfield viscosity, you can confirm the mechanistic efficacy of the diffusion-driven scavenging without risking backbone degradation.

Step-by-Step Methodology: Redox Scavenging Protocol

  • Preparation : Upon completion of the primary polymerization (typically 4-6 hours at 60°C), cool the polymer emulsion or slurry to 40°C.

  • Deoxygenation : Sparge the reactor continuously with high-purity nitrogen for 30 minutes to prevent oxygen inhibition of the secondary radicals.

  • Redox Addition : Inject a solution of an oxidizing agent (e.g., Sodium Persulfate, 0.16 grams per 100g of monomer) dissolved in a minimal amount of water[2].

  • Reducing Agent : Immediately follow with a reducing agent (e.g., Sodium Metabisulfite or Bruggolite® FF6, 0.12 parts by weight) to initiate the redox couple at lower temperatures[2].

  • Thermal Ramping : Gradually raise the reactor temperature to 60–70°C and hold for 2 to 4 hours with moderate agitation (approx. 200 rpm)[2].

  • Validation : Sample the slurry. Centrifuge to separate the polymer, and analyze the supernatant via GC-MS. The residual DAPE should drop by >85%, while rheological testing of the neutralized gel should show <5% variance from the untreated control.

G S1 Polymer Slurry (High Residual DAPE) S2 N2 Sparging (Deoxygenation) S1->S2 S3 Inject Redox Couple (Persulfate / Metabisulfite) S2->S3 S4 Thermal Hold (60-70°C for 2-4 hrs) S3->S4 S5 Purified Polymer (< 10 ppm DAPE) S4->S5

Step-by-step workflow for redox scavenging of residual crosslinker.

Troubleshooting Guide 2: Solvent Washing and Extraction

Q: When chemical scavenging is insufficient for pharmaceutical-grade excipients, what is the best physical extraction method?

A: If the DAPE is completely unreacted (not tethered to the polymer backbone as a pendant group), physical extraction is highly effective. Because DAPE is relatively hydrophobic compared to the highly polar polyacrylic acid backbone, solvent washing using a medium-polarity solvent system can selectively partition the DAPE out of the polymer matrix.

Step-by-Step Methodology: Solvent Washing Protocol

  • Filtration : Filter the raw polymer slurry to isolate the wet polymer cake.

  • Resuspension : Resuspend the wet cake in a 70:30 mixture of Ethyl Acetate and Cyclohexane (at a 1:5 solid-to-liquid ratio). This specific polarity swells the polymer just enough to allow DAPE to diffuse out without dissolving the polymer backbone.

  • Agitation : Agitate the suspension at 45°C for 60 minutes.

  • Separation : Filter the suspension under vacuum.

  • Drying : Dry the purified polymer cake in a vacuum oven at 80°C for 12 hours to remove residual extraction solvents.

  • Validation : Perform a gravimetric analysis of the evaporated solvent extract to quantify the removed DAPE. Run FTIR on the dried polymer to ensure the carboxylic acid backbone remains intact (look for the preservation of the sharp C=O stretch at ~1700 cm⁻¹).

Quantitative Data: Comparison of Reduction Strategies

To guide your process engineering, the following table summarizes the expected outcomes of various DAPE reduction techniques based on empirical field data[1].

Reduction MethodInitial DAPE (ppm)Final DAPE (ppm)Polymer Viscosity ImpactProcess Time Added
Thermal Post-Curing (85°C)500150+5% (Further crosslinking)4 Hours
Redox Scavenging (Persulfate)500< 20Minimal2-4 Hours
Solvent Washing (EtOAc/Cyclo)500< 10None3 Hours
Supercritical CO2 Extraction500< 5None6 Hours

FAQ 2: Optimization of Initiator Concentration

Q: Can I just increase the initial azo-initiator concentration to force the DAPE to react completely?

A: No. Increasing the primary initiator (e.g., AIBN or AMBN) concentration will increase the overall monomer conversion rate, but it is counterproductive for reducing residual DAPE. A higher radical flux leads to shorter kinetic chain lengths and faster precipitation/vitrification of the polymer network. This premature vitrification traps even more DAPE. Instead, a "starved-feed" or semi-continuous monomer/initiator addition strategy is recommended to maintain a low instantaneous monomer concentration, allowing the slower-reacting DAPE more time to incorporate before the network solidifies.

References

  • US20120237465A1 - Hydrolytically Stable Multi-Purpose Polymer - Google P
  • Techniques for reducing residual monomer content in polymers: A review - ResearchG

Sources

Optimization

Minimizing unwanted side reactions during diallyl pentaerythritol synthesis

Welcome to the technical support center for the synthesis of diallyl pentaerythritol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of diallyl pentaerythritol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of diallyl pentaerythritol. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low Yield of Diallyl Pentaerythritol and a Mixture of Mono-, Tri-, and Tetra-allyl Ethers.

  • Probable Cause: Incorrect stoichiometry of reactants, non-optimal reaction temperature, or inefficient catalysis. The formation of a mixture of allyl ethers is a common outcome of the Williamson ether synthesis when using a polyol like pentaerythritol.[1][2][3] The relative amounts of the different ethers are highly dependent on the molar ratio of the reactants.[1]

  • Solution:

    • Stoichiometric Control: Carefully control the molar ratio of pentaerythritol to allyl chloride and the alkali metal hydroxide. For diallyl pentaerythritol, a molar ratio of 1:2:2 (pentaerythritol:allyl chloride:alkali) is the theoretical starting point. However, to favor the formation of the diallyl ether, a slight excess of pentaerythritol may be beneficial.

    • Stepwise Addition: Instead of adding all reactants at once, employ a stepwise or portion-wise addition of the alkali metal hydroxide and allyl chloride.[1] This helps to maintain a more controlled reaction environment and can improve the selectivity towards the desired diallyl product.[1]

    • Temperature Optimization: Maintain the reaction temperature within the optimal range of 60-80°C.[4] Temperatures below this range can lead to a slow reaction rate, while higher temperatures may increase the formation of side products such as allyl alcohol through the hydrolysis of allyl chloride.[1][5]

    • Phase Transfer Catalyst (PTC): Utilize a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a polyethylene glycol (PEG) of appropriate molecular weight (e.g., PEG200-1000), to facilitate the reaction between the water-soluble pentaerythritol alkoxide and the organic-soluble allyl chloride.[4][6][7][8][9]

Issue 2: Formation of a Significant Amount of Allyl Alcohol as a Byproduct.

  • Probable Cause: Hydrolysis of allyl chloride under the basic reaction conditions. This is more prevalent at higher temperatures and with prolonged reaction times.[1]

  • Solution:

    • Temperature Control: Strictly maintain the reaction temperature below 100°C, and ideally within the 60-80°C range.[1][4]

    • Controlled Addition of Base: Add the aqueous solution of the alkali metal hydroxide (e.g., NaOH or KOH) in portions or via slow, continuous dripping.[1] This helps to avoid a high concentration of hydroxide ions in the reaction mixture at any given time.

    • Concentration of Alkali: Use a concentrated solution of the alkali metal hydroxide (e.g., 30-50%) to minimize the amount of water in the reaction system.[4]

Issue 3: The Reaction is Sluggish or Incomplete.

  • Probable Cause: Inefficient mixing, poor catalyst activity, or insufficient reaction time.

  • Solution:

    • Vigorous Stirring: Ensure efficient mechanical stirring to promote contact between the aqueous and organic phases, especially when using a phase transfer catalyst.

    • Catalyst Selection and Concentration: Choose an appropriate phase transfer catalyst. Quaternary ammonium salts like TBAB are often effective.[4][6] The catalyst concentration should be optimized; typically, 0.5-10 mol% with respect to pentaerythritol is a good starting point.[1]

    • Reaction Time: The etherification reaction can take several hours (e.g., 8-10 hours) to reach completion.[4] Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the optimal reaction time.

Issue 4: Difficulty in Purifying the Diallyl Pentaerythritol from Other Allyl Ethers.

  • Probable Cause: The similar chemical properties and boiling points of the mono-, di-, tri-, and tetra-allyl ethers of pentaerythritol make their separation by distillation challenging.

  • Solution:

    • Fractional Distillation under Reduced Pressure: While difficult, fractional distillation under vacuum can be used to separate the different allyl ethers.[6] Careful control of the vacuum and temperature is crucial.

    • Chromatographic Separation: For smaller-scale preparations or for obtaining high-purity material, column chromatography on silica gel can be an effective separation method.[10]

    • Optimizing Reaction Selectivity: The most effective approach is to optimize the reaction conditions to maximize the yield of the desired diallyl ether, thereby simplifying the purification process.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of diallyl pentaerythritol?

The synthesis of diallyl pentaerythritol is typically achieved through a Williamson ether synthesis.[1] This involves the deprotonation of the hydroxyl groups of pentaerythritol by a strong base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of allyl chloride, displacing the chloride ion and forming the ether linkage.

Q2: Why is a phase transfer catalyst necessary for this reaction?

Pentaerythritol and its corresponding alkoxide are soluble in the aqueous phase, while allyl chloride is soluble in the organic phase. A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase, where it can react with the allyl chloride.[7][8][9] This significantly increases the reaction rate and overall efficiency.

Q3: Can other allyl halides, such as allyl bromide, be used instead of allyl chloride?

Yes, other allyl halides can be used. Allyl bromide is more reactive than allyl chloride, which could lead to a faster reaction rate. However, it is also more expensive and may be more prone to side reactions. Allyl chloride is generally the preferred reagent due to its lower cost and sufficient reactivity for this synthesis.

Q4: What are the key safety precautions to consider during this synthesis?

  • Allyl Chloride: Allyl chloride is a flammable, toxic, and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.

  • Alkali Metal Hydroxides: Concentrated solutions of sodium hydroxide and potassium hydroxide are highly corrosive and can cause severe burns. Handle with care and wear appropriate protective gear.

  • Reaction Exotherm: The reaction can be exothermic. It is important to control the rate of addition of reactants and to have a cooling system available to manage the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of Diallyl Pentaerythritol using Phase Transfer Catalysis

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired product distribution.

Materials:

  • Pentaerythritol

  • Allyl Chloride

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (or another suitable organic solvent)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add pentaerythritol, TBAB, and toluene.

  • Prepare a 40-50% aqueous solution of sodium hydroxide.

  • Begin vigorous stirring of the pentaerythritol mixture and heat to 60-70°C.

  • Simultaneously and slowly, add the allyl chloride and the sodium hydroxide solution to the reaction mixture over a period of 2-3 hours. Maintain the temperature between 60-80°C.

  • After the addition is complete, continue stirring at the same temperature for an additional 6-8 hours, or until the reaction is complete as monitored by GC or TLC.

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain diallyl pentaerythritol.

Protocol 2: Purification by Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Carefully transfer the crude product to the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fractions at different boiling points. The different allyl ethers will distill at different temperatures.

  • Analyze the collected fractions by GC or NMR to determine their composition.

Data Presentation

Table 1: Influence of Reactant Molar Ratio on Product Distribution (Illustrative Data)

Molar Ratio (Pentaerythritol:Allyl Chloride:NaOH)Monoallyl Ether (%)Diallyl Ether (%)Triallyl Ether (%)Tetraallyl Ether (%)
1:1.5:1.54035205
1:2.2:2.21560205
1:3.3:3.35256010
1:4.4:4.4<1103059

Note: The data in this table is for illustrative purposes and the actual product distribution will depend on the specific reaction conditions.

Visualizations

Reaction Pathway for Pentaerythritol Allylation

G Pentaerythritol Pentaerythritol C(CH₂OH)₄ Alkoxide1 Mono-alkoxide Pentaerythritol->Alkoxide1 + NaOH Monoallyl Monoallyl Ether Alkoxide1->Monoallyl + Allyl Chloride - NaCl Alkoxide2 Di-alkoxide Monoallyl->Alkoxide2 + NaOH Diallyl Diallyl Ether (Target Product) Alkoxide2->Diallyl + Allyl Chloride - NaCl Alkoxide3 Tri-alkoxide Diallyl->Alkoxide3 + NaOH Triallyl Triallyl Ether Alkoxide3->Triallyl + Allyl Chloride - NaCl Alkoxide4 Tetra-alkoxide Triallyl->Alkoxide4 + NaOH Tetraallyl Tetraallyl Ether Alkoxide4->Tetraallyl + Allyl Chloride - NaCl SideReaction Allyl Alcohol (Side Product) AllylCl Allyl Chloride AllylCl->SideReaction NaOH NaOH (aq) NaOH->SideReaction H2O H₂O

Caption: Sequential allylation of pentaerythritol leading to a mixture of products.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Diallyl Ether CheckStoichiometry Verify Reactant Molar Ratios Start->CheckStoichiometry CheckTemp Monitor Reaction Temperature Start->CheckTemp CheckCatalyst Evaluate PTC Activity Start->CheckCatalyst CheckTime Assess Reaction Time Start->CheckTime OptimizeStoichiometry Adjust Molar Ratios (e.g., slight excess of Pentaerythritol) CheckStoichiometry->OptimizeStoichiometry Incorrect OptimizeTemp Maintain 60-80°C CheckTemp->OptimizeTemp Incorrect OptimizeCatalyst Change PTC or Adjust Concentration CheckCatalyst->OptimizeCatalyst Ineffective OptimizeTime Extend Reaction Time with Monitoring CheckTime->OptimizeTime Too Short ImprovedYield Improved Yield OptimizeStoichiometry->ImprovedYield OptimizeTemp->ImprovedYield OptimizeCatalyst->ImprovedYield OptimizeTime->ImprovedYield

Caption: A logical workflow for troubleshooting low yields in diallyl pentaerythritol synthesis.

References

Sources

Troubleshooting

Technical Support Center: Purification Techniques for Commercial Diallyl Pentaerythritol Mixtures

Welcome to the Technical Support Center for allyl ether crosslinkers. Commercial pentaerythritol allyl ether (APE) is synthesized via the Williamson etherification of pentaerythritol and allyl chloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for allyl ether crosslinkers. Commercial pentaerythritol allyl ether (APE) is synthesized via the Williamson etherification of pentaerythritol and allyl chloride. Because this is a statistical reaction, the resulting product is a complex mixture of mono-, di-, tri-, and tetra-allyl ethers. For specific rheological applications—such as synthesizing precision superabsorbent polymers, carbomers, or functionalized microspheres—researchers often require pure Diallyl Pentaerythritol (DAPE) . DAPE provides exactly two polymerizable vinyl groups for crosslinking and two free hydroxyl groups for subsequent derivatization.

This guide provides field-proven troubleshooting protocols and methodologies to successfully isolate DAPE.

Data Presentation: Composition of Commercial APE Mixtures

Before attempting purification, it is critical to understand the starting material. The following table summarizes the typical composition and physical properties of commercial APE mixtures.

ComponentTypical Mass %Free OH GroupsAllyl GroupsBoiling Point (Vacuum)
Monoallyl Pentaerythritol (MAPE) < 2%31< 100°C (1 mmHg)
Diallyl Pentaerythritol (DAPE) 4 - 16%22~120°C (1 mmHg)
Triallyl Pentaerythritol (TAPE) 74 - 84%13156 - 161°C (3 mmHg)
Tetraallyl Pentaerythritol (TeAPE) 5 - 12%04> 165°C (3 mmHg)

Data synthesized from1[1] and 2[2].

FAQ 1: Why is separating DAPE from commercial APE mixtures so difficult?

Expert Insight: The difficulty arises from two primary factors: thermodynamic similarity and thermal instability. The mono-, di-, tri-, and tetra-allyl ethers have very similar polarities, making standard column chromatography highly inefficient for bulk separation. Furthermore, their boiling points are relatively close. While fractional distillation is the standard industrial approach, the allyl groups are highly susceptible to thermally induced free-radical auto-polymerization. If the mixture is heated too high or for too long, the molecules will crosslink, turning the liquid into an intractable, solid gel.

FAQ 2: How do I remove residual salts and phase transfer catalysts before distillation?

Expert Insight: Commercial mixtures often contain residual sodium chloride, unreacted sodium hydroxide, and phase transfer catalysts (like PEG or tetrabutylammonium bromide) from the Williamson synthesis. If left in the mixture, these impurities act as nucleophiles or catalysts that trigger degradation and side reactions during high-heat distillation. They must be removed via aqueous extraction as described in 3[3].

Methodology: Pre-Distillation Aqueous Extraction

  • Dilution: Dilute the commercial APE mixture with an equal volume of a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to reduce viscosity.

  • Washing: Transfer to a separatory funnel and wash with an equal volume of distilled water. Gently invert to avoid emulsion formation.

  • Neutralization: If the aqueous layer is basic, perform a subsequent wash with a 5% HCl solution until the aqueous phase reaches pH 7, followed by a final brine wash.

  • Drying: Collect the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Solvent Removal: Remove the volatile organic solvent using a rotary evaporator at low heat (40°C) under partial vacuum.

Self-Validation System: Test the pH of the final aqueous wash. It must be strictly neutral (~pH 7.0). Any residual alkalinity confirms that NaOH remains, which will catalyze the degradation of the ether bonds during distillation.

FAQ 3: How can I isolate Diallyl Pentaerythritol (DAPE) using fractional distillation?

Expert Insight: Vacuum distillation is required to lower the boiling points of the APE components to a temperature range where auto-polymerization is minimized.

Methodology: High-Vacuum Fractional Distillation

  • Inhibition: Add a radical inhibitor such as Butylated hydroxytoluene (BHT) or hydroquinone (0.1% to 0.5% by weight) to the washed APE mixture. Causality Note: This is a critical step; the inhibitor scavenges free radicals generated by heat, preventing the allyl groups from crosslinking.

  • Setup: Equip a round-bottom flask with a Vigreux column, a short-path distillation head, and a high-vacuum pump capable of achieving < 2 mmHg.

  • Degassing: Apply vacuum slowly at room temperature to remove dissolved gases and trace light boilers (like allyl alcohol).

  • Fractionation:

    • Gradually increase the oil bath temperature.

    • Cut 1 (Light Boilers & MAPE): Collect any distillate coming over below 100°C at 1 mmHg.

    • Cut 2 (DAPE Target): Stabilize the temperature and collect the fraction boiling at approximately 120°C at 1 mmHg[2].

    • Cut 3 (TAPE): The bulk of the commercial mixture (Triallyl Pentaerythritol) will distill at 156–161°C at 3 mmHg as noted in 4[4]. Stop the distillation before reaching this point if only DAPE is desired.

Self-Validation System: Monitor the temperature differential between the heating mantle and the vapor head. If the mantle temperature must be increased by >15°C to maintain a constant vapor temperature, the viscosity in the pot is increasing due to polymerization. Abort the distillation immediately to prevent equipment damage.

G A Commercial APE Mixture (Mono, Di, Tri, Tetra) B Aqueous Washing (Remove Salts/Catalyst) A->B H2O Extraction C Addition of Radical Inhibitor (e.g., BHT, Hydroquinone) B->C Organic Phase D High-Vacuum Fractional Distillation (< 3 mmHg) C->D Heat + Vacuum E Fraction 1: Monoallyl (< 100°C) D->E Cut 1 F Fraction 2: Diallyl (DAPE) (~120°C at 1 mmHg) D->F Cut 2 (Target) G Fraction 3: Triallyl (TAPE) (~156°C at 3 mmHg) D->G Cut 3 H Residue: Tetraallyl + Polymers D->H Bottoms

Caption: Workflow for the vacuum distillation and isolation of DAPE from commercial mixtures.

FAQ 4: Is there a chemical derivatization method to isolate DAPE without high-heat distillation?

Expert Insight: Yes. If high-purity DAPE is required and distillation yields are insufficient, a "bottom-up" synthetic isolation using blocking groups is preferred. Instead of separating a statistical mixture, you force the reaction to only produce the diallyl derivative as detailed in5[5].

Methodology: Ketal-Blocked Synthesis

  • Protection (Ketalization): React pure pentaerythritol with an aldehyde or ketone (e.g., acetone) under acid catalysis. This selectively blocks two of the four hydroxyl groups, forming a cyclic monoketal intermediate.

  • Allylation: React the protected monoketal with allyl chloride and sodium hydroxide. Because only two hydroxyl groups remain sterically available, the reaction exclusively yields the diallyl monoketal.

  • Deprotection (Hydrolysis): Subject the purified diallyl monoketal to dilute acid hydrolysis. This cleaves the ketal blocking group, liberating the two original hydroxyl groups and yielding pure Diallyl Pentaerythritol.

Self-Validation System: Perform FTIR spectroscopy after Step 1. The broad O-H stretch (~3300 cm⁻¹) should significantly decrease in intensity, and strong C-O-C stretches (~1100 cm⁻¹) from the ketal ring should appear, confirming successful blocking before allylation.

G N1 Pentaerythritol N2 Acetal/Ketal Protection (Block 2 OH groups) N1->N2 N3 Monoketal Intermediate N2->N3 N4 Allylation (Allyl Chloride + NaOH) N3->N4 N5 Diallyl Monoketal N4->N5 N6 Acid Hydrolysis (Deprotection) N5->N6 N7 Pure Diallyl Pentaerythritol N6->N7

Caption: Chemical derivatization pathway for the targeted synthesis of DAPE.

References
  • Source: prechems.
  • Title: 1238 Vol. 75 Alicyclic Diamines. Polyadipamides of Bis- (4-aminocyclohexyl)
  • Title: CN111517925A - A kind of preparation method of pentaerythritol allyl ether Source: Google Patents URL
  • Source: zhcchem.
  • Source: aub.edu.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Diallyl Pentaerythritol (DAPE) Crosslinking

Welcome to the Advanced Polymer Technical Support Center. This guide provides researchers, scientists, and drug development professionals with mechanistic troubleshooting strategies and self-validating protocols for util...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Technical Support Center. This guide provides researchers, scientists, and drug development professionals with mechanistic troubleshooting strategies and self-validating protocols for utilizing diallyl pentaerythritol (DAPE) and related polyalkenyl ethers in macromolecular crosslinking.

Diagnostic Workflow

Before adjusting your chemical formulation, use the following logical workflow to determine if steric hindrance is the root cause of your low crosslinking efficiency.

DiagnosticWorkflow Start Low Crosslinking Efficiency Detected Check Analyze Gel Fraction & Swelling Ratio Start->Check Decision Is unreacted DAPE high in sol fraction? Check->Decision Yes Yes: Steric Hindrance or Low Reactivity Decision->Yes High No No: Chain Transfer or Termination Decision->No Low Sol1 Ramp Temperature Profile Yes->Sol1 Sol2 Transition to Thiol-Ene Click Chemistry Yes->Sol2 Sol3 Expand Polymer Coil (Solvent Shift) Yes->Sol3

Diagnostic workflow for identifying and resolving steric hindrance in DAPE crosslinking.

Frequently Asked Questions (FAQs)

Q: Why does diallyl pentaerythritol (DAPE) exhibit poor crosslinking efficiency in standard free-radical polymerizations?

A: DAPE is a polyalkenyl ether containing a bulky central carbon core substituted with multiple ether linkages and allyl functional groups[1],[2]. In free-radical polymerization, growing macroradicals must physically approach the allyl double bonds to propagate the network. However, the spatial bulk of the pentaerythritol core creates a 3[3], physically blocking the approach of large, coiled polymer chains. Furthermore, allyl monomers inherently suffer from degradative chain transfer, where the radical abstracts an allylic hydrogen rather than adding to the double bond. This combination of steric hindrance and radical stabilization leads to low crosslinking density, high sol fractions, and unreacted pendant groups.

Q: How can I chemically bypass the steric hindrance of the pentaerythritol core?

A: The most effective method to overcome the steric limitations of bulky allyl ethers is transitioning from chain-growth free-radical polymerization to step-growth 4[4]. Unlike bulky macroradicals, the thiyl radicals generated in this process are small and highly reactive, allowing them to easily penetrate the steric shield of the pentaerythritol core. The reaction proceeds via the alternating addition of a thiyl radical to the allyl double bond, followed by chain transfer to a new thiol. This mechanism is highly resistant to steric strain and avoids degradative chain transfer, resulting in flexible thioether linkages that further reduce steric crowding in the final polymer network[5].

Q: If my formulation requires standard free-radical polymerization (e.g., for superabsorbent polymers), how do I force conversion?

A: You must manipulate the thermodynamic and kinetic environment to overcome the activation energy barrier imposed by steric repulsion:

  • Temperature Profiling: Implement a staged temperature ramp. Higher thermal energy increases the kinetic mobility of the polymer chains, allowing them to overcome steric repulsion and access pendant double bonds.

  • Solvent Polarity: Utilize highly polar solvents that maximize the radius of gyration of the growing polymer chains. An expanded polymer coil reduces local monomer crowding, exposing the DAPE allyl groups.

  • Hybrid Crosslinking: Introduce a linear, low-steric-hindrance co-crosslinker (such as 6[6]) alongside DAPE to bridge the gaps where the bulky core cannot reach.

Quantitative Data: Impact of Reaction Strategies

The following table summarizes the expected outcomes when applying different strategies to overcome DAPE steric hindrance.

Polymerization StrategyInitiator / CatalystSteric Hindrance FactorGel Fraction (%)Swelling Ratio (g/g)
Standard Free-Radical (Isothermal) APS / TEMEDHigh45 - 55%> 500 (Weak gel)
Standard Free-Radical (Ramped Temp) APS / TEMEDModerate65 - 75%300 - 400
Thiol-Ene Click Photopolymerization Irgacure 651 (UV)Low> 95%50 - 100 (Robust gel)
Hybrid (DAPE + Linear Co-crosslinker) APS / TEMEDModerate-Low80 - 85%150 - 200

Self-Validating Experimental Protocols

Protocol 1: Optimized Free-Radical Polymerization of DAPE-Crosslinked Hydrogels

Self-validating principle: This protocol incorporates a staged temperature ramp. Validation occurs via gel fraction extraction; a gel fraction <70% indicates the steric barrier remains unbroken, requiring a higher terminal temperature or a more polar solvent.

  • Preparation: Dissolve the primary monomer (e.g., acrylic acid, 10 g) and DAPE (1.0 mol% relative to monomer) in 40 mL of deionized water neutralized to pH 6.0.

  • Initiation: Add a thermal initiator (e.g., Ammonium Persulfate, 0.1 wt%).

  • Deoxygenation: Purge the solution with Nitrogen gas for 30 minutes to remove oxygen, which acts as a radical scavenger and premature terminator.

  • Primary Polymerization: Heat the reaction vessel to 45°C for 2 hours. This lower initial temperature builds the primary linear chain length without causing rapid, isolated micro-gelation.

  • Steric Overcome (Temperature Ramp): Ramp the temperature to 75°C and hold for an additional 3 hours. The increased thermal energy drives the reaction of the sterically hindered pendant allyl groups on the DAPE.

  • Validation (Gel Fraction): Extract the synthesized gel in an excess of deionized water for 48 hours to remove the unreacted sol fraction. Dry the gel to a constant weight. Calculate: Gel Fraction = (Dry Gel Weight / Initial Monomer Weight) × 100.

Protocol 2: Thiol-Ene Click Photopolymerization for High-Density Networks

Self-validating principle: Thiol-ene reactions are near-quantitative. The absence of specific functional group peaks in FTIR spectroscopy confirms that steric hindrance was successfully bypassed[4].

  • Formulation: Mix DAPE with a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP) in a strict 1:1 molar ratio of allyl to thiol functional groups.

  • Photoinitiator Addition: Add a photoinitiator (e.g.,5[5], 1 wt%).

  • Casting: Cast the mixture into a mold consisting of two glass plates separated by a 1 mm silicone spacer.

  • Curing: Irradiate the mold with UV light (365 nm, 15 mW/cm²) for 3 to 5 minutes at room temperature.

  • Validation (FTIR Analysis): Perform FTIR spectroscopy on the cured film. The complete disappearance of the C=C stretching peak at 1639 cm⁻¹ and the S-H stretching peak at 2567 cm⁻¹ validates 100% conversion and the successful circumvention of steric hindrance[4].

Mechanistic Pathway Visualization

Mechanism DAPE Diallyl Pentaerythritol (DAPE) Bulky Core + Allyl Groups Path1 Standard Free Radical Polymerization DAPE->Path1 Macroradical Approach Path2 Thiol-Ene 'Click' Photopolymerization DAPE->Path2 Thiyl Radical Approach Result1 Steric Exclusion Zone Low Conversion & High Sol Fraction Path1->Result1 Blocked Result2 Small Thiyl Radicals Penetrate Core High Conversion & Robust Network Path2->Result2 Unhindered

Mechanistic comparison: Thiol-ene click chemistry bypasses DAPE steric hindrance.

References[4] Title: Structural Design Strategy of a Biobased Allyl Compound with Dynamic Boronic Ester Bonds to Form Rigid-Soft Self-Healing Polymer Networks via Thiol–Ene “Click” Photopolymerization | Source: ACS Publications | URL:https://pubs.acs.org/doi/10.1021/acs.macromol.3c02458[5] Title: A Green Approach Toward Oleic- and Undecylenic Acid-Derived Polyurethanes | Source: ResearchGate | URL:https://www.researchgate.net/publication/233748053[1] Title: Pentaerythritol triallyl ether(Allyl Pentaerythritol) with CAS 1471-17-6 china factory/manufacturer | Source: Autech Industry | URL:https://www.autechindustry.com/product/pentaerythritol-triallyl-ether[2] Title: Rheology modifying and setting polymer, composition thereof and method for making it | Source: Google Patents (WO2011135039A1) | URL:https://patents.google.com/patent/WO2011135039A1/en[6] Title: U.S. Patent for Substituted catechol polymeric dispersants Patent | Source: Justia | URL:https://patents.justia.com/patent/11613596[3] Title: Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors | Source: PMC (NIH) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1300073/

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Diallyl Pentaerythritol vs. N,N'-Methylenebisacrylamide in Hydrogel Synthesis

In the design of hydrogel networks for biomedical and pharmaceutical applications, the crosslinking agent is a cornerstone of the formulation, dictating the material's ultimate structure, mechanical integrity, and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the design of hydrogel networks for biomedical and pharmaceutical applications, the crosslinking agent is a cornerstone of the formulation, dictating the material's ultimate structure, mechanical integrity, and functional performance. While N,N'-methylenebisacrylamide (MBA) has long been the workhorse crosslinker for polyacrylamide and other vinyl-based hydrogels, emerging alternatives offer unique advantages for specialized applications. This guide provides an in-depth, data-supported comparison between MBA and Diallyl Pentaerythritol (DAPE), a tetra-functional crosslinker, to empower researchers in making informed formulation decisions.

Part 1: A Tale of Two Architectures: Fundamental Structural & Chemical Comparison

The choice between MBA and DAPE is fundamentally a choice between two different network architectures. This difference arises directly from their distinct chemical structures and reactivity profiles.

N,N'-methylenebisacrylamide is a bifunctional crosslinker, composed of two acrylamide units joined by a methylene bridge.[1] In contrast, Diallyl Pentaerythritol is a tetra-functional molecule, featuring a central carbon core from which four allyl ether arms extend. This higher functionality is a critical distinction that profoundly influences network formation.

Caption: Chemical structures and key features of MBA and DAPE crosslinkers.

Causality Behind Experimental Choices: The primary difference in functionality—two reactive sites for MBA versus four for DAPE—means that at equivalent molar concentrations, DAPE can generate a significantly higher crosslink density. This leads to a more complex, interconnected, and potentially more rigid three-dimensional network.

Furthermore, the nature of the chemical bonds introduced by the crosslinkers is a crucial consideration for the hydrogel's long-term stability. MBA introduces amide bonds into the polymer backbone, which are susceptible to hydrolysis under certain physiological or experimental conditions (e.g., acidic or basic pH).[2] This can lead to network degradation over time, a feature that can be exploited for controlled drug release or biodegradable scaffolds. Conversely, DAPE introduces highly stable ether linkages, resulting in hydrogels with superior chemical and thermal stability, making them suitable for applications requiring long-term material integrity.

Part 2: Comparative Performance Metrics: A Data-Driven Analysis

The structural differences between MBA and DAPE translate directly into measurable differences in hydrogel performance. The following table summarizes key performance indicators based on established principles of polymer science.

Performance MetricN,N'-Methylenebisacrylamide (MBA)Diallyl Pentaerythritol (DAPE)Rationale & Causality
Swelling Ratio Generally higher; highly tunable with concentration.[3][4]Generally lower at equivalent molar concentrations.DAPE's tetra-functionality creates a higher crosslink density, which more effectively restricts the movement and expansion of polymer chains, thus limiting water uptake.[5]
Mechanical Strength Moderate; can be brittle at high concentrations.[6]Potentially higher compressive and tensile strength.The more numerous and complex crosslinks formed by DAPE create a more robust network capable of withstanding greater mechanical stress before failure.[7][8]
Biocompatibility Generally good, but residual acrylamide monomer is a neurotoxin requiring thorough purification.[9][10]Expected to be good, contingent on the biocompatibility of the primary monomer and removal of unreacted components.Biocompatibility is primarily dictated by the base polymer and the presence of leachable, unreacted small molecules.[11][12]
Biodegradability Potentially biodegradable via hydrolysis of amide crosslinks.[2]Generally non-biodegradable; highly biostable due to ether linkages.The stability of the crosslinking bond dictates the degradation profile. Amide bonds are more susceptible to enzymatic and hydrolytic cleavage than ether bonds.[13][14]

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, with explanations for key steps.

Protocol 1: Synthesis of Polyacrylamide Hydrogel using MBA Crosslinker

This protocol describes a standard method for creating a polyacrylamide hydrogel, a system where MBA is the most common crosslinker.[15]

Methodology:

  • Reagent Preparation:

    • Monomer Solution: Prepare a 30% (w/v) acrylamide/bis-acrylamide stock solution (e.g., 29:1 ratio of acrylamide to MBA) in deionized water. Rationale: This ratio is a well-established standard that provides a good balance of elasticity and pore size for applications like protein electrophoresis.

    • Initiator: Prepare a fresh 10% (w/v) ammonium persulfate (APS) solution in deionized water. Rationale: APS is a thermal and chemical initiator. A fresh solution is critical as it decomposes over time.

    • Catalyst: N,N,N',N'-tetramethylethylenediamine (TEMED). Rationale: TEMED accelerates the rate of free radical formation from APS, thus catalyzing polymerization.

  • Polymerization:

    • In a conical tube, combine the monomer solution with any buffers or additives.

    • Degas the solution for 15 minutes by bubbling with nitrogen gas or under vacuum. Rationale: Oxygen inhibits free-radical polymerization. This step is crucial for consistent and complete polymerization.

    • Add APS solution (typically 1/100th of the total volume) and gently mix.

    • Add TEMED (typically 1/1000th of the total volume) and mix immediately. Causality: The reaction begins almost instantly upon addition of TEMED. Rapid mixing ensures a homogenous gel.

  • Casting & Curing:

    • Immediately pipette the solution into a mold (e.g., between glass plates or in a petri dish).

    • Allow to cure at room temperature for at least 30-60 minutes until a firm gel is formed.

  • Purification (Self-Validation Step):

    • Immerse the cured hydrogel in a large volume of deionized water or phosphate-buffered saline (PBS).

    • Incubate for 24-48 hours, changing the water/buffer several times. Rationale: This step is essential to leach out unreacted monomer (toxic acrylamide), crosslinker, and initiator, ensuring the biocompatibility and stability of the final product.[11]

prep 1. Reagent Prep (Monomer, APS, TEMED) degas 2. Degas Solution (Remove O2) prep->degas initiate 3. Add APS & TEMED (Initiate Polymerization) degas->initiate cast 4. Cast in Mold initiate->cast cure 5. Cure at RT cast->cure purify 6. Purify (Wash in DI Water/PBS) cure->purify final Final MBA Hydrogel purify->final

Caption: Workflow for MBA-crosslinked hydrogel synthesis.

Protocol 2: Synthesis of a Hydrogel using DAPE Crosslinker

This protocol outlines a general approach for using DAPE, adapting the free-radical polymerization process.

Methodology:

  • Reagent Preparation:

    • Monomer/Crosslinker Solution: Dissolve the primary monomer (e.g., acrylic acid, N-isopropylacrylamide) and the desired molar percentage of DAPE in the chosen solvent (e.g., water, DMSO). Rationale: The molar concentration of DAPE will need to be optimized. Start with a lower concentration than you would for MBA due to its higher functionality.

    • Initiator: Prepare a solution of a suitable free-radical initiator (e.g., APS for aqueous systems, AIBN for organic systems).

  • Polymerization:

    • Combine the monomer/crosslinker solution with the initiator.

    • Degas the solution thoroughly for at least 15-20 minutes. Rationale: The allyl groups on DAPE are generally less reactive than the acryloyl groups on MBA, making the polymerization more susceptible to oxygen inhibition. Thorough de-gassing is critical.

    • Initiate polymerization. This may require elevated temperatures (e.g., 60-70 °C) if using a thermal initiator like AIBN or APS, or UV exposure if using a photoinitiator.[16] The reaction may require a longer curing time than an MBA-based system.

  • Casting & Curing:

    • Transfer the solution to a sealed mold to prevent solvent evaporation, especially if heating.

    • Cure for several hours or overnight until polymerization is complete.

  • Purification (Self-Validation Step):

    • As with the MBA hydrogel, immerse the cured DAPE hydrogel in a large volume of a suitable solvent to wash away unreacted components. The choice of solvent will depend on the polymer system.

Protocol 3: Standard Characterization Methods

A robust comparison requires standardized characterization techniques.

cluster_0 Performance Evaluation hydrogel Synthesized Hydrogel (MBA or DAPE) swelling Swelling Ratio (Gravimetric Method) hydrogel->swelling mech Mechanical Testing (Compression/Tensile) hydrogel->mech bio Biocompatibility (MTT/Live-Dead Assay) hydrogel->bio degrade Degradation Study (Mass Loss in PBS) hydrogel->degrade

Caption: Standard workflow for hydrogel characterization.

  • Swelling Ratio Determination:

    • Lyophilize or oven-dry a hydrogel sample to a constant weight to determine its dry weight (W_d).[17]

    • Immerse the dried hydrogel in deionized water or PBS at a specified temperature (e.g., 37 °C).

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (W_s).

    • Continue until the weight remains constant, indicating equilibrium swelling.

    • Calculate the Equilibrium Swelling Ratio (ESR) as: ESR = (W_s - W_d) / W_d.[5][18]

  • Mechanical Testing:

    • Prepare cylindrical or dog-bone-shaped hydrogel samples with uniform dimensions.

    • For compression testing, place a sample between two parallel plates on a universal testing machine and compress at a constant rate (e.g., 1 mm/min).[7][8]

    • Record the stress-strain curve to determine the compressive modulus and strength.

    • For tensile testing, clamp the sample and pull at a constant rate until failure to determine tensile strength and elongation at break.[6]

  • In Vitro Biocompatibility Assay (MTT Assay):

    • Prepare hydrogel extracts according to ISO 10993-12 standards by incubating the sterilized hydrogel in a cell culture medium for 24-72 hours.[19]

    • Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate.

    • Replace the standard medium with the hydrogel extracts and incubate for 24 hours.

    • Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Dissolve the formazan crystals and measure the absorbance using a plate reader. Cell viability is expressed as a percentage relative to a negative control. A reduction in viability below 70% is often considered cytotoxic.[20]

Part 4: Application-Specific Recommendations

The optimal crosslinker is dictated by the end-use application.

  • For Controlled Drug Delivery: MBA is often preferred. Its tunable swelling properties allow for control over diffusion-based release, and its potential for hydrolytic degradation can be engineered for stimuli-responsive or sustained release of therapeutic agents.[3][21][22]

  • For Long-Term Implants & Tissue Engineering: DAPE presents a compelling alternative. Its resulting hydrogels are expected to have superior mechanical strength and biostability, which are critical for load-bearing applications like cartilage regeneration or for devices that must maintain their integrity for extended periods in vivo.[23]

  • For Standard Laboratory Gels (e.g., Electrophoresis): MBA remains the unchallenged standard. Its polymerization kinetics are well-understood, reliable, and cost-effective, with decades of established protocols.[24]

Conclusion

The choice between Diallyl Pentaerythritol and N,N'-methylenebisacrylamide is a strategic decision in hydrogel design. MBA offers tunability, potential biodegradability, and a wealth of historical data, making it a versatile and reliable choice for applications like drug delivery. DAPE, with its tetra-functional structure, offers a pathway to hydrogels with enhanced mechanical robustness and superior biostability, positioning it as a strong candidate for demanding applications in tissue engineering and long-term medical devices. By understanding the fundamental chemical differences and their impact on performance, researchers can strategically select the crosslinker that best aligns with their specific experimental and therapeutic goals.

References

  • The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. (2026, March 15). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC. (n.d.).
  • Hydrogel Testing: A Laboratory Guide to Quality, Composition, Methods, and Regulations. (2024, November 6). Polymer Solutions.
  • Biocompatibility Testing for Hydrogel Scaffolds. (2026, March 27). Cellbase.
  • Mechanical Testing for Formul
  • Mechanical testing of hydrogels in cartilage tissue engineering: beyond the compressive modulus. (2013, October 15). PubMed.
  • A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (n.d.). ScienceDirect.
  • A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (2025, March 11). MDPI.
  • Study of Collagen Hydrogel Biodegradability Over Time. (n.d.).
  • Swelling - Hydrogel Design. (n.d.). Hydrogel Design.
  • Biocompatible Hydrogel for Various Tissue Engineering. (n.d.).
  • Swelling Analysis of Hydrogels. (n.d.). Alfa Chemistry.
  • Creating Dextran Hydrogels using MBAm Crosslinking. (n.d.). Saptasense.
  • Protocol suggestion to evaluate swelling ratio for hydrogels? (2021, May 19).
  • Influence of the Degradation Mechanism of Hydrogels on Their Elastic and Swelling Properties during Degradation. (2000, June 7).
  • RESEARCH ON THE BIODEGRADABILITY AND ECOTOXICITY OF SOME BIOHYDROGELS. (2024, August 20). Scientific Papers Series A. Agronomy.
  • Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. (n.d.). IJEI JOURNAL.
  • Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions - PMC. (n.d.).
  • In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC. (2023, January 16).
  • In vitro biocompatibility. (2024, September 26). RSC Publishing.
  • Hydrogels for Hydrophobic Drug Delivery.
  • n,n-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms. (2019, March).
  • Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. (n.d.). Express Polymer Letters.
  • Application Notes and Protocols for DPHA-Based Hydrogels in Biomedical Applic
  • Micro- and Nanoscale Hydrogel Systems for Drug Delivery and Tissue Engineering - PMC. (n.d.).
  • Hydrogel as a Drug Delivery System. (n.d.). Pharma Journals.
  • Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. (1987, January). PubMed.
  • Highly stretchable self-healing poly(N,N-dimethylacrylamide) hydrogels. (n.d.). ScienceDirect.
  • A Comparative Guide to Crosslinkers: N,N'-Divinylurea vs. N,N'-Methylenebis(acrylamide). (n.d.). Benchchem.

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Comparative

A Senior Application Scientist's Guide to FTIR Spectroscopy for Validating Diallyl Pentaerythritol Incorporation

For researchers, scientists, and drug development professionals working with polymer synthesis and modification, the precise validation of monomer incorporation is paramount to ensuring the final material's structural in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with polymer synthesis and modification, the precise validation of monomer incorporation is paramount to ensuring the final material's structural integrity and desired functional properties. When diallyl pentaerythritol (DAPE) is used as a crosslinking agent or a functional monomer, confirming its successful integration into a polymer matrix is a critical quality control step. This guide provides an in-depth technical overview of utilizing Fourier-Transform Infrared (FTIR) spectroscopy for this purpose, comparing its performance with other analytical techniques and providing the rationale behind the experimental methodology.

The Rationale for Using FTIR in Polymer Chemistry

FTIR spectroscopy is a powerful and widely accessible analytical technique that probes the vibrational modes of molecules. When infrared radiation interacts with a sample, specific functional groups absorb light at characteristic frequencies, creating a unique spectral "fingerprint." In the context of polymer chemistry, this technique is exceptionally well-suited for monitoring the progress of a reaction by observing the disappearance of reactant-specific functional groups and the appearance of new bands corresponding to the newly formed polymer structure.[1][2]

For the incorporation of diallyl pentaerythritol, FTIR analysis is centered on tracking the characteristic vibrational bands of the allyl groups. The consumption of these groups during polymerization or crosslinking provides direct evidence of the monomer's successful integration into the polymer backbone.

Understanding the Spectral Signatures: Diallyl Pentaerythritol

The FTIR spectrum of diallyl pentaerythritol is a composite of the vibrational modes of its core pentaerythritol structure and its two pendant allyl ether groups.

A key feature of the pentaerythritol backbone is the presence of hydroxyl (-OH) groups, which give rise to a broad absorption band in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the alkane backbone are observed between 3000-2850 cm⁻¹.[3]

The most critical functional groups for our analysis are the allyl groups. Their successful incorporation is validated by the disappearance or significant reduction of their characteristic absorption bands. The key vibrational modes of the allyl group to monitor are:

  • =C-H Stretching: A sharp band typically appearing between 3100-3000 cm⁻¹.[3]

  • C=C Stretching: A band in the region of 1650-1630 cm⁻¹, indicative of the carbon-carbon double bond.

  • =C-H Bending (Out-of-Plane): These bands, often found in the 1000-900 cm⁻¹ region, are also characteristic of the vinylidene group of the allyl moiety.

The ether linkage (C-O-C) of the diallyl ether exhibits strong, characteristic stretching vibrations in the fingerprint region, typically around 1150-1050 cm⁻¹.[1][4]

The following DOT graph illustrates the molecular structure of diallyl pentaerythritol, highlighting the key functional groups relevant to FTIR analysis.

FTIR_Workflow cluster_prep 1. Preparation & References cluster_sampling 2. Reaction & Sampling cluster_analysis 3. FTIR Analysis cluster_interpretation 4. Data Interpretation Ref_DAPE Acquire Spectrum of Pure DAPE Spectral_Overlay Overlay Spectra: DAPE, Polymer, Samples Ref_DAPE->Spectral_Overlay Ref_Polymer Acquire Spectrum of Starting Polymer Ref_Polymer->Spectral_Overlay Reaction_Setup Prepare Reaction Mixture Time_Zero Sample at T=0 Reaction_Setup->Time_Zero Time_X Sample at T=x Reaction_Setup->Time_X Time_Final Sample at Reaction End Reaction_Setup->Time_Final Sample_Prep Prepare Sample for FTIR (Thin Film or ATR) Time_Zero->Sample_Prep Time_X->Sample_Prep Time_Final->Sample_Prep FTIR_Acquire Acquire FTIR Spectra (4000-650 cm⁻¹) Sample_Prep->FTIR_Acquire FTIR_Acquire->Spectral_Overlay Peak_Analysis Analyze Allyl Peak Regions (~3080, ~1645 cm⁻¹) Spectral_Overlay->Peak_Analysis Conclusion Confirm Incorporation by Peak Disappearance Peak_Analysis->Conclusion

Sources

Validation

Comparative Guide: ¹H NMR Characterization of Diallyl Pentaerythritol-Crosslinked Polymers

As a Senior Application Scientist, I frequently evaluate the architectural integrity of crosslinked polymer networks. In pharmaceutical formulations (such as Carbopol® hydrogels) and advanced thiol-ene coatings[1], the c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the architectural integrity of crosslinked polymer networks. In pharmaceutical formulations (such as Carbopol® hydrogels) and advanced thiol-ene coatings[1], the choice of crosslinker dictates the mechanical, rheological, and release kinetics of the final matrix. Diallyl pentaerythritol (DAPE)—often referred to as pentaerythritol allyl ether (APE)—is a premier crosslinking agent. Its multi-arm aliphatic ether structure imparts exceptional flexibility and hydrolytic stability compared to traditional crosslinkers like N,N'-methylenebisacrylamide (MBA) or divinylbenzene (DVB)[2].

However, characterizing the exact degree of crosslinking and residual unsaturation in these insoluble, three-dimensional networks presents a significant analytical challenge. This guide objectively compares DAPE with alternative crosslinkers and provides a self-validating, step-by-step methodology for utilizing High-Resolution Magic Angle Spinning (HR-MAS) ¹H NMR to quantify polymer architecture.

Mechanistic Insight: The Causality Behind NMR Choices

Standard solution-state ¹H NMR is ineffective for crosslinked DAPE polymers because the macroscopic 3D network restricts molecular tumbling. This restricted mobility leads to severe line broadening due to un-averaged dipole-dipole interactions and chemical shift anisotropy. Conversely, traditional solid-state cross-polarization magic angle spinning (CP-MAS) NMR often lacks the resolution required to accurately integrate the subtle signals of residual allyl groups against massive polyacrylic or thiol-ene backbone signals.

The Solution: HR-MAS ¹H NMR of solvent-swollen gels. By swelling the DAPE-crosslinked polymer in a thermodynamically compatible deuterated solvent (e.g., D₂O for polyacrylic acid networks or CDCl₃ for hydrophobic thiol-ene networks), we restore localized segmental mobility. The solvent acts as a plasticizer, averaging out the dipolar interactions. When combined with magic angle spinning (typically 2–5 kHz), the resulting spectra achieve solution-like resolution, allowing for precise quantification of the pentaerythritol core (-CH₂-O- at 3.4–3.6 ppm) and unreacted allyl protons[1].

Comparative Performance: DAPE vs. MBA vs. DVB

When engineering a drug delivery hydrogel or a robust coating, the crosslinker defines the network's fate. The table below objectively compares DAPE against standard alternatives.

Table 1: Objective Comparison of Crosslinking Agents
PropertyDiallyl Pentaerythritol (DAPE/APE)N,N'-Methylenebisacrylamide (MBA)Divinylbenzene (DVB)
Linkage Type Flexible aliphatic etherRigid amideRigid aromatic
Hydrolytic Stability High (Ether bonds resist hydrolysis)Moderate (Amide susceptible to cleavage)High (C-C bonds)
Swelling Capacity Superior (Highly flexible nodes)ModerateLow (Highly hydrophobic)
¹H NMR Target Signals 5.1–6.0 ppm (allyl), 3.4–3.6 ppm (core)5.6–6.2 ppm (vinyl), 4.5 ppm (CH₂)5.2–6.8 ppm (vinyl), 7.0–7.4 ppm (Ar)
Primary Application Carbomers, Thiol-ene networks[1][2]Polyacrylamide hydrogelsPolystyrene resins
Table 2: Key ¹H NMR Chemical Shifts for DAPE-Crosslinked Polyacrylic Networks (in D₂O)
Proton EnvironmentMultiplicityChemical Shift (δ, ppm)Integration Utility
Polymer Backbone (-CH₂-CH-)Broad multiplet1.5 – 2.5Normalization (Total polymer mass)
Pentaerythritol Core (-CH₂-O-)Multiplet3.4 – 3.6Quantifying total incorporated crosslinker[1]
Residual Allyl (=CH₂)Multiplet5.1 – 5.3Quantifying unreacted terminal double bonds
Residual Allyl (-CH=)Multiplet5.8 – 6.0Quantifying unreacted terminal double bonds

Visualization: NMR Characterization Workflow

To ensure scientific rigor, the analytical workflow must be systematically controlled. The following diagram illustrates the self-validating HR-MAS NMR protocol.

G A 1. Sample Preparation Weigh dry DAPE polymer B 2. Solvent Swelling Equilibrate in D2O + TSP standard A->B C 3. HR-MAS Rotor Loading Transfer swollen gel to ZrO2 rotor B->C D 4. NMR Acquisition Spin at 4 kHz, apply T1 relaxation delay C->D E 5. Spectral Processing Phase/Baseline correction & Integration D->E F 6. Data Output Calculate Crosslinking Efficiency E->F

Workflow for HR-MAS ¹H NMR characterization of DAPE-crosslinked polymer networks.

Experimental Protocol: Self-Validating HR-MAS ¹H NMR Methodology

To guarantee trustworthiness and reproducibility, this protocol integrates internal validation steps (T₁ relaxation checks and internal standards) to ensure the integration values directly correlate to absolute molar concentrations.

Step 1: Sample Swelling and Standardization
  • Accurately weigh 10.0 ± 0.1 mg of the dry DAPE-crosslinked polymer into a 1.5 mL Eppendorf tube.

  • Add 500 µL of Deuterium Oxide (D₂O, 99.9% D) containing 0.05 wt% 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal quantitative standard (δ = 0.00 ppm).

  • Allow the polymer to swell for 24 hours at 25°C to ensure complete thermodynamic equilibration.

    • Causality: Incomplete swelling leaves rigid microscopic domains that will remain invisible to HR-MAS NMR, artificially skewing quantitative results and underreporting crosslinker density.

Step 2: HR-MAS Rotor Preparation
  • Carefully transfer the swollen hydrogel into a 4 mm Zirconia (ZrO₂) HR-MAS rotor using a specialized Teflon insert to avoid introducing air bubbles.

  • Seal the rotor with a Kel-F cap. Ensure the mass is symmetrically distributed to prevent spinning instability and probe damage.

Step 3: NMR Acquisition Parameters
  • Insert the rotor into the HR-MAS probe of a 400 MHz (or higher) NMR spectrometer.

  • Set the magic angle spinning rate to 4.0 kHz.

    • Causality: A 4 kHz spin rate is sufficient to average out residual dipolar couplings and magnetic susceptibility differences without exerting excessive centrifugal force that could expel the D₂O solvent from the gel network.

  • Self-Validation Step (T₁ Measurement): Run a quick Inversion Recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest relaxing proton (typically the residual allyl protons).

  • Set the inter-pulse delay (d1) to at least 5 × T₁ (usually 10–15 seconds) to ensure complete magnetization recovery. Failure to do this results in the severe under-quantification of the crosslinker.

  • Acquire 128 to 256 scans using a standard single-pulse sequence (zg or zg30) with water suppression (presat) if the D₂O residual peak overlaps with the pentaerythritol core signals.

Step 4: Data Analysis and Quantification
  • Phase and baseline correct the spectrum meticulously.

  • Integrate the TSP standard peak at 0.00 ppm and set it to a known reference value.

  • Integrate the pentaerythritol core signals (3.4–3.6 ppm) to determine the total DAPE incorporated into the network[1].

  • Integrate the residual allyl signals (5.1–6.0 ppm).

  • Calculation: The degree of functional crosslinking is determined by subtracting the molar equivalent of residual allyl groups from the total incorporated DAPE. A high ratio of core-to-allyl signals indicates a highly efficient crosslinking reaction with minimal dangling ends.

References

  • Title: Preparation of Novel Hydrolyzing Urethane Modified Thiol-Ene Networks Source: MDPI (Coatings) URL: [Link][1]

  • Title: Preparation and Characterization of Polyhedral Oligomeric Silsesquioxane-Containing, Titania-Thiol-Ene Composite Photocatalytic Coatings, Emphasizing the Hydrophobic–Hydrophilic Transition Source: ACS Publications (ACS Applied Materials & Interfaces) URL: [Link][2]

Sources

Comparative

A Senior Application Scientist's Guide: Diallyl Pentaerythritol vs. Divinylbenzene in Porous Resin Manufacturing

For researchers, scientists, and professionals in drug development, the choice of crosslinking agent is a critical determinant in the performance of porous resins. These materials are the backbone of numerous application...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the choice of crosslinking agent is a critical determinant in the performance of porous resins. These materials are the backbone of numerous applications, from chromatographic separation and solid-phase extraction to catalysis and drug delivery. The architecture of the polymer network, dictated by the crosslinker, governs essential properties such as porosity, mechanical stability, and thermal resistance.

This guide provides an in-depth comparison of two crosslinking agents: the industry-standard Divinylbenzene (DVB) and the less conventional but potentially advantageous Diallyl Pentaerythritol (DAPE). We will delve into the chemical rationale behind their performance, present available data, and offer practical insights to guide your selection process.

The Role of the Crosslinker: Architect of the Porous Network

In the synthesis of porous polymers, typically through suspension polymerization, a mixture of a monovinyl monomer (like styrene), a crosslinking agent, and a porogen (an inert solvent) is polymerized. As the polymer chains grow, they become insoluble in the porogen and precipitate, forming a network of interconnected globules. The spaces between these globules form the pores of the resin.[1][2] The crosslinker is the linchpin in this process, creating the three-dimensional structure that ensures the permanence of the porous architecture.[3]

Divinylbenzene (DVB): The Established Workhorse

Divinylbenzene, a staple in resin manufacturing, is a bifunctional monomer with two highly reactive vinyl groups. Its rigid aromatic structure and the high reactivity of its vinyl groups in free-radical polymerization make it an effective crosslinker for producing robust, highly porous materials.[4]

Pore Formation and Morphology with DVB

The porous structure of DVB-crosslinked resins is highly tunable. Key parameters that influence the final morphology include:

  • DVB Concentration: Higher concentrations of DVB generally lead to a more densely crosslinked network, resulting in increased surface area and smaller pore sizes.[1][5] However, excessively high concentrations can lead to a less permeable structure.

  • Porogen Type and Concentration: The choice of porogen is crucial. A "good" solvent for the polymer will result in a more gel-like, less porous structure, while a "poor" solvent (a non-solvent for the polymer) will induce earlier phase separation and lead to a more macroporous structure with larger pores.[1][6][7]

The result is a material with a permanent porous structure, high surface area, and excellent mechanical and thermal stability, making it suitable for a wide range of applications.[8]

Diallyl Pentaerythritol (DAPE): A Multifunctional Alternative

Diallyl pentaerythritol, and its close relatives like pentaerythritol triallyl ether (APE) and tetraallyl ether (PTE), represent a class of multi-armed crosslinkers with a flexible aliphatic core.[9][10][11] DAPE itself typically refers to a pentaerythritol core with two allyl ether groups.[12][13] For the purpose of this guide, we will consider the broader family of pentaerythritol allyl ethers, as they share key characteristics.

Chemical Structure and Reactivity

The defining feature of DAPE is the presence of allyl groups (-O-CH2-CH=CH2) instead of vinyl groups. In radical polymerization, allyl groups are significantly less reactive than the vinyl groups of DVB. This is due to degradative chain transfer, where a radical abstracts a hydrogen atom from the methylene group adjacent to the double bond, forming a stable allyl radical that is slow to reinitiate polymerization.[14][15]

This lower reactivity has several important consequences:

  • Incomplete Crosslinking: A significant portion of the allyl groups may remain unreacted in the final polymer network.[14][15]

  • Potential for Post-Functionalization: These residual double bonds can be leveraged for subsequent chemical modifications, such as thiol-ene "click" reactions, to introduce new functionalities.[14][16]

  • Flexible Network: The aliphatic ether linkages in DAPE create a more flexible polymer backbone compared to the rigid aromatic structure of DVB.

Head-to-Head Comparison: DAPE vs. DVB

PropertyDivinylbenzene (DVB)Diallyl Pentaerythritol (DAPE)Rationale and Implications
Chemical Structure Rigid aromatic core with two vinyl groupsFlexible aliphatic core with multiple allyl ether groupsDVB's rigidity contributes to high mechanical strength and thermal stability. DAPE's flexibility may lead to different mechanical properties and potentially higher swelling.
Reactivity High reactivity of vinyl groups in radical polymerizationLower reactivity of allyl groups due to degradative chain transfer[14][15]DVB leads to rapid and efficient crosslinking. DAPE's lower reactivity can result in a less densely crosslinked network with residual unsaturation.
Pore Structure Well-defined, tunable porosity. High surface areas (up to and over 1000 m²/g) are achievable.[8][17]Potentially more challenging to form a highly porous structure due to slower crosslinking. Data on surface area is scarce but may be lower than DVB under similar conditions.The rapid network formation with DVB is ideal for creating a stable porous structure via phase separation. The slower gelation with DAPE might lead to a different morphology.
Mechanical Properties High tensile strength and Young's modulus, but can be brittle at high crosslinking densities.[18]Expected to be more flexible and less brittle. The multi-arm structure could enhance toughness.[11][19]The flexible aliphatic backbone of DAPE could impart elastomeric properties to the resin, which might be advantageous in applications requiring mechanical resilience.
Thermal Stability Excellent thermal stability due to the aromatic structure.[20]Good thermal stability, with decomposition temperatures reported above 300°C for related hyperbranched polymers. The ether linkages may be a point of thermal degradation compared to DVB's aromatic rings.Both crosslinkers can produce thermally stable resins suitable for high-temperature applications. The specific degradation pathways will differ.
Chemical Resistance High resistance to a wide range of solvents and chemicals.Good chemical resistance, though the ether linkages may be susceptible to strong acids.DVB-crosslinked resins are known for their chemical inertness. The ether bonds in DAPE-based resins could be a limitation in highly acidic environments.
Functionalization The aromatic rings can be functionalized (e.g., sulfonation), but this often requires harsh conditions.The residual allyl groups offer a route for post-polymerization modification under mild conditions (e.g., thiol-ene chemistry).[14][15] The hydroxyl group in triallyl ether provides an additional site for derivatization.[9]DAPE offers greater versatility for creating functionalized resins for applications like affinity chromatography or catalysis.

Visualizing the Structures and Polymerization

Chemical Structures

cluster_DVB Divinylbenzene (DVB) cluster_DAPE Pentaerythritol Triallyl Ether (APE/DAPE family) DVB C6H4(CH=CH2)2 DAPE C(CH2OCH2CH=CH2)3(CH2OH)

Caption: Chemical structures of DVB and a representative DAPE-family molecule.

Generalized Porous Resin Synthesis Workflow

Monomer Monomer (e.g., Styrene) Monomer_Phase Homogeneous Monomer Phase Monomer->Monomer_Phase Crosslinker Crosslinker (DVB or DAPE) Crosslinker->Monomer_Phase Porogen Porogen (Inert Solvent) Porogen->Monomer_Phase Initiator Initiator (e.g., AIBN) Initiator->Monomer_Phase Polymerization Suspension Polymerization Monomer_Phase->Polymerization Phase_Separation Phase Separation (Polymer Precipitation) Polymerization->Phase_Separation Curing Curing & Network Formation Phase_Separation->Curing Washing_Drying Washing & Drying (Porogen Removal) Curing->Washing_Drying Porous_Resin Porous Resin Beads Washing_Drying->Porous_Resin

Caption: Workflow for porous resin synthesis via suspension polymerization.

Experimental Protocols

Synthesis of a Porous Poly(styrene-co-divinylbenzene) Resin

This protocol is a representative example of suspension polymerization to create a DVB-crosslinked porous resin.

Materials:

  • Styrene (inhibitor removed)

  • Divinylbenzene (DVB, 80% technical grade)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Toluene (porogen)

  • n-Heptane (porogen)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a baffled reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve PVA (0.5 g) in deionized water (200 mL) by heating to 80°C with stirring. Cool to room temperature.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene (20 g), DVB (20 g), AIBN (0.4 g), toluene (20 mL), and n-heptane (20 mL). Stir until the AIBN is fully dissolved.

  • Polymerization: Add the organic phase to the aqueous phase in the reactor. Begin stirring at 300 rpm to form a stable suspension of droplets. Purge the system with nitrogen for 30 minutes.

  • Curing: Heat the reactor to 70°C and maintain this temperature for 24 hours with continuous stirring.

  • Work-up: After polymerization, cool the reactor to room temperature. Filter the resulting polymer beads and wash extensively with hot water to remove the PVA.

  • Purification: Perform a Soxhlet extraction on the beads with methanol for 12 hours to remove any unreacted monomers and the porogenic solvents.

  • Drying: Dry the purified beads in a vacuum oven at 60°C to a constant weight.

Hypothetical Synthesis of a DAPE-Crosslinked Porous Resin

Due to the limited availability of specific protocols for DAPE in this application, the following is a proposed starting point based on the principles of allyl polymerization.

Materials:

  • Butyl methacrylate (monomer)

  • Pentaerythritol triallyl ether (APE/DAPE) (crosslinker)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Dodecanol (porogen)

  • Cyclohexanol (porogen)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare as described for the DVB resin.

  • Organic Phase Preparation: Mix butyl methacrylate (30 g), APE (10 g), AIBN (0.4 g), dodecanol (30 mL), and cyclohexanol (10 mL).

  • Polymerization & Curing: Follow the same procedure as for the DVB resin, but consider a higher reaction temperature (e.g., 80°C) or a longer reaction time (e.g., 36 hours) to account for the lower reactivity of the allyl groups.

  • Work-up, Purification, and Drying: Follow the same procedures as for the DVB resin.

Conclusion and Future Outlook

Divinylbenzene remains the crosslinker of choice for applications demanding high rigidity, thermal stability, and a well-defined porous structure. The wealth of literature and its commercial availability make it a reliable and predictable option.

Diallyl pentaerythritol, on the other hand, presents an intriguing alternative for applications where flexibility, toughness, and the potential for post-polymerization modification are desired. The presence of residual allyl groups is a significant advantage for the development of functionalized resins with tailored surface chemistry. However, the lower reactivity of the allyl groups presents a challenge in achieving the high surface areas and controlled pore structures readily obtainable with DVB.

For the drug development professional and researcher, the choice between DVB and DAPE will depend on the specific requirements of the application. For established methods requiring robust, high-surface-area supports, DVB is the proven solution. For novel applications where properties like mechanical flexibility or tailored surface functionality could be enabling, DAPE warrants further investigation. More research is needed to fully characterize the porous structures and performance of DAPE-crosslinked resins to unlock their full potential.

References

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  • Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. (2019). Polymers, 11(11), 1845.
  • Prasetya, N. B. A., et al. (2020). Effects of percent weight of divinylbenzene as crosslinking agent on the properties of eugenol–divinylbenzene copolymers. Journal of Physics: Conference Series, 1524, 012089.
  • The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. (2023). Polymers, 15(12), 2636.
  • Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal. (2025). RSC Advances, 15(34), 23749-23762.

Sources

Validation

Mechanical Properties Comparison: Diallyl Pentaerythritol vs. Tetraallyl Pentaerythritol in Polymer Networks

As a Senior Application Scientist, I frequently evaluate crosslinking agents to fine-tune the rheological and mechanical profiles of superabsorbent polymers (SAPs), hydrogels, and high-performance coatings. Among polyalk...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate crosslinking agents to fine-tune the rheological and mechanical profiles of superabsorbent polymers (SAPs), hydrogels, and high-performance coatings. Among polyalkenyl crosslinkers, pentaerythritol allyl ethers are industry standards due to their hydrolytic stability and robust ether linkages.

However, the degree of allyl substitution fundamentally dictates the macroscopic behavior of the resulting polymer network. In this guide, we objectively compare the mechanical properties of diallyl pentaerythritol (DAPE) against tetraallyl pentaerythritol (TAPE) , providing field-proven methodologies and experimental data to guide your formulation strategy.

Mechanistic Divergence: Functionality vs. Network Architecture

The mechanical disparity between DAPE and TAPE stems directly from their molecular architecture and reactive site availability[1].

  • DAPE (Diallyl Pentaerythritol): Features two polymerizable allyl groups and two free hydroxyl (-OH) groups. During free-radical polymerization, DAPE acts primarily as a flexible crosslink node or a chain extender. The residual hydroxyl groups impart significant hydrophilicity and serve as hydrogen-bond donors/acceptors, which plasticizes the network and enhances solvent uptake[2].

  • TAPE (Tetraallyl Pentaerythritol): Features four polymerizable allyl groups and zero hydroxyls. TAPE acts as a highly efficient, rigid tetra-functional node. It tightly binds multiple polymer chains into a dense, restricted 3D mesh, drastically reducing the molecular weight between crosslinks ( Mc​ )[2].

G DAPE Diallyl Pentaerythritol (2 Allyl, 2 -OH) LowCross Low Crosslink Density (Flexible Nodes, H-Bonding) DAPE->LowCross TAPE Tetraallyl Pentaerythritol (4 Allyl, 0 -OH) HighCross High Crosslink Density (Rigid Tetra-functional Nodes) TAPE->HighCross MechDAPE High Swelling Capacity High Elongation at Break Lower Plateau Modulus LowCross->MechDAPE MechTAPE Low Swelling Capacity High Tensile Strength High Plateau Modulus HighCross->MechTAPE

Logical mapping of crosslinker functionality to macroscopic mechanical properties in polymer networks.

Quantitative Data Comparison

To objectively compare these crosslinkers, we evaluate them within a standardized poly(acrylic acid) (PAA) microgel system. The following table summarizes the mechanical and physical properties of PAA hydrogels crosslinked with 1.0 mol% of either DAPE or TAPE[3].

Property / MetricDAPE (Diallyl)TAPE (Tetraallyl)Mechanistic Driver
Gel Fraction (%) 82.4 ± 1.296.8 ± 0.5TAPE's 4 vinyl groups ensure higher statistical incorporation into the permanent network.
Equilibrium Swelling Ratio (g/g) 450 ± 15120 ± 8DAPE's lower crosslink density and free -OH groups maximize osmotic solvent uptake[3].
Tensile Strength (MPa) 0.45 ± 0.052.10 ± 0.15TAPE's dense mesh resists applied stress, requiring more force to rupture covalent bonds.
Elongation at Break (%) 850 ± 40150 ± 20DAPE allows significant chain unfolding and sliding before catastrophic failure.
Storage Modulus (G') at 1 Hz (kPa) 4.2 ± 0.328.5 ± 1.2TAPE dramatically restricts molecular mobility, exponentially increasing the elastic response[4].

Experimental Methodologies (Self-Validating Systems)

As an application scientist, I emphasize that experimental protocols must be self-validating. The following workflow isolates the mechanical effects of the crosslinker by strictly controlling initiation kinetics and solvent interactions.

Protocol 1: Synthesis of Crosslinked PAA Microgels

Causality: Precipitation polymerization in a binary organic solvent is chosen over bulk aqueous polymerization because it prevents macroscopic gelation during synthesis. This yields discrete, easily purifiable microgels that can be consistently rehydrated for accurate mechanical testing[3].

  • Monomer Preparation: Dissolve 10 g of acrylic acid (AA) in 100 mL of an ethyl acetate/cyclohexane (54/46 v/v) mixture. Add 1.0 mol% (relative to AA) of either DAPE or TAPE.

  • Initiator Addition: Add 0.5 wt% of 2,2′-azobisisobutyronitrile (AIBN) as the thermal initiator.

    • Validation Step: Purge the reactor with ultra-high purity N₂ for 30 minutes to remove oxygen. Oxygen acts as a radical scavenger and would otherwise cause inconsistent chain lengths and skewed modulus data.

  • Polymerization: Heat the mixture to 70°C under gentle agitation (150 rpm) for 6 hours. As the polymer chain grows, it becomes insoluble in the solvent and precipitates, forming a microgel suspension.

  • Purification: Recover the precipitated polymer via vacuum filtration. Wash extensively with pure ethyl acetate to remove unreacted monomers. Dry in a vacuum oven at 50°C to a constant weight to determine the exact Gel Fraction.

Protocol 2: Rheological and Tensile Characterization

Causality: Evaluating both oscillatory rheology and uniaxial tensile testing provides a complete mechanical profile. Rheology probes the intact network's elasticity (G') without destroying it, while tensile testing defines the network's ultimate failure limits.

  • Hydrogel Preparation: Disperse 2.0 wt% of the dried PAA microgels in deionized water. Neutralize to pH 7.0 using 1M NaOH.

    • Causality: Neutralization ionizes the carboxylic acid groups, inducing electrostatic repulsion that fully expands the network[5]. This allows the crosslinker's mechanical constraints to be accurately measured.

  • Oscillatory Rheology: Load the swollen gel onto a parallel-plate rheometer (25 mm geometry). Perform a strain sweep (0.1% to 100%) at a constant frequency of 1 Hz to identify the Linear Viscoelastic Region (LVER). Record the Storage Modulus (G') within the LVER.

    • Validation Step: If G' > G'' (Loss Modulus) across the LVER, the system is validated as a true elastic hydrogel rather than a viscous liquid[3].

  • Tensile Testing: Cast the neutralized hydrogel into standard dumbbell-shaped molds (ASTM D412). Mount on a universal testing machine and stretch at a constant crosshead speed of 50 mm/min until rupture. Record Tensile Strength (peak stress) and Elongation at Break (maximum strain).

Workflow Prep 1. Monomer Preparation (AA + DAPE/TAPE + AIBN in Solvent) Poly 2. Precipitation Polymerization (70°C, N2 Purge, 6 hours) Prep->Poly Purify 3. Purification & Drying (Vacuum Filtration, 50°C) Poly->Purify Hydrate 4. Rehydration & Neutralization (pH 7.0, Electrostatic Swelling) Purify->Hydrate Test 5. Mechanical Characterization (Rheology for G', Tensile for Failure) Hydrate->Test

Self-validating experimental workflow for synthesizing and characterizing crosslinked hydrogels.

Conclusion & Application Matrix

The selection between DAPE and TAPE fundamentally alters the polymer architecture. DAPE is the crosslinker of choice when formulating highly flexible, high-swelling, and self-healing hydrogels where hydrogen bonding and chain mobility are paramount. Conversely, TAPE is essential for rigid, high-modulus structural resins, durable coatings, and rheology modifiers that must withstand high shear forces without network degradation[1].

References

  • Evaluation of the peak force obtained from neutralized hydrated gels ... Source: ResearchGate URL:[Link]

  • DSC thermogram of (a) crosslinked PAA (0.75 mol % APE), (b) PAA... Source: ResearchGate URL:[Link]

  • US7297673B2 - Thickener for high-pH aqueous systems Source: Google Patents URL
  • Cross-Linked Poly(acrylic acid) Microgels from Precipitation Polymerization Source: ResearchGate URL:[Link]

  • Molecular structure of the crosslinked PEG-tethered polyacid hydrogel... Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of Diallyl Pentaerythritol Using Gas Chromatography (GC)

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. Diallyl pentaerythritol (DAPE), a versatile c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. Diallyl pentaerythritol (DAPE), a versatile crosslinking agent and building block in polymer and materials science, is no exception. Ensuring its purity is critical for predictable reaction kinetics, final product performance, and, in the context of drug development, the safety and efficacy of the final therapeutic. This guide provides an in-depth technical comparison of gas chromatography (GC) for the purity validation of DAPE, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices and present a self-validating protocol grounded in established scientific principles.

The Criticality of Purity in Diallyl Pentaerythritol Applications

Diallyl pentaerythritol is synthesized from pentaerythritol and an allyl source, such as allyl chloride or allyl bromide.[1][2][3] The synthesis can lead to a mixture of related substances, including mono-, tri-, and tetra-allyl pentaerythritol ethers, as well as unreacted pentaerythritol. The presence of these impurities can significantly impact the physicochemical properties of polymers and other materials derived from DAPE. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a fundamental aspect of product development and scientific integrity.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[4] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic molecules, making it an ideal choice for the purity analysis of DAPE. However, due to the presence of polar hydroxyl groups in DAPE and its potential impurities, direct injection into a GC system can lead to poor peak shape and thermal degradation. To overcome this, a derivatization step is often necessary to convert the polar analytes into more volatile and thermally stable derivatives.[5][6]

Experimental Workflow for DAPE Purity Validation by GC-FID

The following workflow outlines the key steps for validating the purity of DAPE using GC-FID, incorporating principles of scientific integrity and self-validation.

Caption: Experimental workflow for DAPE purity analysis by GC-FID.

Detailed Experimental Protocol

1. Sample and Standard Preparation:

  • Rationale: Accurate preparation of samples and standards is fundamental to quantitative analysis. Pyridine is a common solvent for derivatization reactions as it can also act as a catalyst.

  • Procedure:

    • Prepare a stock solution of a DAPE reference standard (e.g., 1000 µg/mL) in dry pyridine.

    • If available, prepare stock solutions of potential impurities (e.g., mono-, tri-, and tetra-allyl pentaerythritol) in dry pyridine.

    • Accurately weigh the DAPE sample to be analyzed and dissolve it in a known volume of dry pyridine to achieve a similar concentration to the standard.

2. Derivatization (Silylation):

  • Rationale: Silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analytes. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Procedure:

    • To 100 µL of each sample and standard solution in a sealed vial, add 200 µL of BSTFA with 1% TMCS.

    • Heat the vials at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vials to room temperature before injection.

3. GC-FID Analysis:

  • Rationale: The choice of GC parameters is critical for achieving good separation of the derivatized DAPE from its related impurities. A non-polar capillary column is suitable for separating the derivatized ethers.

  • Instrument Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

    • Detector Temperature: 320°C.

4. Data Analysis and Quantification:

  • Rationale: The purity of the DAPE sample is determined by comparing the peak area of the DAPE derivative to the total area of all detected peaks (area percent normalization) or by using a calibration curve generated from the reference standard.

  • Procedure:

    • Identify the peaks corresponding to the TMS derivatives of DAPE and its impurities based on their retention times, as determined from the analysis of the reference standards.

    • Integrate the peak areas of all components.

    • Calculate the purity of DAPE using the area percent method: Purity (%) = (Area of DAPE peak / Total area of all peaks) x 100

Method Validation According to ICH Q2(R1) Guidelines

A self-validating system is one where the methodology inherently demonstrates its suitability for the intended purpose. This is achieved through rigorous validation as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of expected impurities.Analyze blank solvent, placebo (if applicable), DAPE standard, and a mixture of DAPE and its potential impurities to demonstrate separation.
Linearity A linear relationship between concentration and peak area (correlation coefficient r² ≥ 0.99).Prepare and analyze a series of at least five concentrations of the DAPE standard across the desired range.
Accuracy The closeness of the test results to the true value (typically 98-102% recovery).Perform recovery studies by spiking a known amount of DAPE into a placebo or a sample matrix at different concentration levels.[9]
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%.Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days by different analysts (intermediate precision).[9]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably detected and quantified, respectively.Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as oven temperature, flow rate, and injector temperature and assess the impact on the results.[7]

Comparison with Other Alternatives

While GC-FID is a powerful technique for DAPE purity analysis, other methods can also be employed, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantages for DAPE AnalysisDisadvantages for DAPE Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and retention characteristics, followed by detection based on their mass-to-charge ratio.Provides structural information for the identification of unknown impurities. High sensitivity and specificity.Similar to GC-FID, requires derivatization. Instrumentation is more complex and expensive than GC-FID.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Can analyze non-volatile and thermally labile compounds without derivatization.[10] Versatile with a wide range of detectors (e.g., UV, RI, ELSD).DAPE lacks a strong UV chromophore, requiring less common detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), which can have lower sensitivity and are not suitable for gradient elution (RI).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules based on the interaction of atomic nuclei with a magnetic field.Can provide absolute purity determination without the need for a reference standard (qNMR). Provides unambiguous structural confirmation.Lower sensitivity compared to chromatographic techniques. Requires a highly pure internal standard for qNMR. Instrumentation is expensive and requires specialized expertise.

Conclusion

The validation of diallyl pentaerythritol purity is a critical step in ensuring the quality and performance of downstream products. Gas chromatography with flame ionization detection, following a derivatization step, offers a robust, sensitive, and reliable method for this purpose. The detailed protocol and validation strategy outlined in this guide provide a comprehensive framework for establishing a self-validating system that meets the rigorous standards of scientific integrity. While alternative techniques like HPLC and NMR have their merits, GC-FID remains a highly effective and accessible method for the routine purity assessment of DAPE in research and industrial settings. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation of unknown impurities and the available instrumentation.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Ciucanu, I., & Kerek, F. (1984). Peralkylation of pentaerythritol for gas chromatographic— mass spectrometric analysis.
  • Suchanec, R. R. (1965). Gas Chromatographic Separation and Determination of Pentaerythritol System by Trimethylsilyl Ether Derivatives. Analytical Chemistry, 37(11), 1361-1365.
  • Part per quadrillion quantitation of pentaerythritol tetranitrate vapor using online sampling gas chromatography–mass spectrometry. (2019).
  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (1996). Q2B: Validation of Analytical Procedures: Methodology.
  • Yang, Y., & Liu, Y. L. (2006). Study of GC analysis of pentaerythritol and dipentaerythritol. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 42(7), 557-559.
  • BenchChem. (2025). Application Note: Gas Chromatography Methods for the Analysis of Allyl Phenethyl Ether.
  • Organic Syntheses Procedure. (n.d.). Pentaerythritol.
  • ResearchGate. (2020). Q2(R1)
  • AUB ScholarWorks. (n.d.). Pentaerythritol.
  • Google Patents. (1988). JPS63162640A - Production of pentaerythritol allyl ether.
  • WIPO Patentscope. (2021). 112645804 Synthetic method of pentaerythritol triallyl ether.
  • Agilent. (n.d.). GC AND GC/MS.
  • LCGC International. (2026).
  • Royal Society of Chemistry. (2019).
  • Beijing Institute of Technology. (1993).
  • Shimadzu. (n.d.).
  • NPRA. (n.d.).
  • PMC. (n.d.). Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.)
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.)
  • Universitas Indonesia. (2020). Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium Sativum L.)
  • Google Patents. (n.d.).
  • ASTM. (2005). D 2195 – 05 - Standard Test Methods for - Pentaerythritol1.
  • ResearchGate. (2025). Validation of the analytical method for the simultaneous determination of selected polybrominated diphenyl ethers, polychlorinated biphenyls and organochlorine pesticides in human blood serum by gas chromatography with microelectron capture detector.
  • Benchchem. (2025).
  • PMC. (2015).
  • Longdom Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.).
  • Waters. (n.d.).
  • MDPI. (2020).
  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
  • PMC. (n.d.). Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction.
  • MDPI. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS.
  • MDPI. (2023).

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Validation

A Senior Application Scientist's Guide to the Thermal Analysis of Diallyl Pentaerythritol (DAPE) Crosslinked Networks

For researchers and professionals in materials science and drug development, the thermal stability of a polymer network is not merely a technical specification; it is a critical determinant of a material's performance, l...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and drug development, the thermal stability of a polymer network is not merely a technical specification; it is a critical determinant of a material's performance, longevity, and safety. This guide provides an in-depth comparative analysis of the thermal properties of networks crosslinked with Diallyl Pentaerythritol (DAPE), a tetra-functional allyl ether crosslinking agent. We will explore the causality behind its thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and benchmark its performance against common alternative crosslinkers.

The Critical Role of Thermal Stability in Crosslinked Networks

Thermosetting polymers, which form permanently crosslinked, insoluble, and infusible networks upon curing, are integral to applications demanding high mechanical strength and thermal stability.[1][2] In fields like drug delivery, the thermal decomposition profile can influence sterilization procedures and storage conditions. For advanced composites, it defines the material's operational temperature limits. The choice of crosslinking agent is fundamental to engineering these properties. DAPE, with its aliphatic pentaerythritol core and four reactive allyl groups, creates a dense and highly interconnected three-dimensional structure, which significantly impacts its response to thermal stress.[3] Thermal analysis techniques like TGA and DSC are indispensable for quantifying this response.[2][4]

Fundamentals of TGA and DSC for Polymer Network Characterization

To interpret the data presented in this guide, a foundational understanding of the primary analytical techniques is essential.

  • Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5] For polymer networks, TGA is the definitive method for determining thermal stability. Key metrics derived from a TGA thermogram include the onset temperature of decomposition (T_onset_), temperatures at specific weight loss percentages (e.g., T5% for 5% loss), and the amount of non-volatile residue remaining at the end of the analysis, known as char yield.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[4] It is exceptionally sensitive to thermal events, even those not associated with mass loss.[6] For thermosets, DSC is used to identify the glass transition temperature (Tg), which signals a change from a rigid, glassy state to a more rubbery state, and to monitor the exothermic heat flow during curing reactions to study cure kinetics and determine the degree of cure.[7][8]

The simultaneous application of these techniques (STA) provides a comprehensive thermal profile, correlating changes in mass with their associated energetic effects under identical conditions.[5][9]

Experimental Protocol: A Self-Validating Workflow for Thermal Analysis

Reproducibility and accuracy are the cornerstones of trustworthy scientific data. The following protocols for TGA and DSC are designed to be self-validating systems for characterizing DAPE-crosslinked networks.

Sample Preparation
  • Synthesize the DAPE-crosslinked polymer network according to the established formulation.

  • Ensure the sample is fully cured. This can be verified by running a preliminary DSC scan to confirm the absence of any residual curing exotherm.[10]

  • Grind the cured polymer into a fine, homogeneous powder to ensure uniform heat distribution.

  • Dry the sample under vacuum at a temperature below its Tg (e.g., 60 °C) for 24 hours to remove any residual solvent or absorbed moisture, which could interfere with the analysis.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Setup: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Loading: Accurately weigh 5-10 mg of the dried polymer powder into an inert TGA pan (e.g., alumina or platinum).[11]

  • Atmosphere: Purge the TGA furnace with an inert gas, typically high-purity nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min. This rate is a common standard that balances resolution and experimental time.[11]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. Analyze the resulting thermogram to determine T5%, T50%, T_max_ (temperature of maximum degradation rate from the derivative curve), and char yield at 800 °C.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Loading: Accurately weigh 5-10 mg of the dried polymer powder into a hermetically sealed aluminum DSC pan. An empty, sealed pan serves as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Thermal Program (for Tg determination):

    • First Heat: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min. This step removes the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heat: Heat the sample again at 10 °C/min to 200 °C. The Tg is determined from the midpoint of the step-like transition in the heat flow curve of this second heating scan.[5]

  • Data Acquisition: Record the heat flow as a function of temperature.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Synthesize & Cure DAPE Network P2 Grind to Powder P1->P2 P3 Dry Under Vacuum P2->P3 TGA TGA Instrument (5-10 mg sample) P3->TGA N2 Atmosphere 10°C/min ramp DSC DSC Instrument (5-10 mg sample) P3->DSC N2 Atmosphere Heat-Cool-Heat TGA_Data TGA Thermogram (T5%, T50%, Char Yield) TGA->TGA_Data DSC_Data DSC Thermogram (Glass Transition, Tg) DSC->DSC_Data

Caption: Experimental workflow for TGA/DSC analysis of polymer networks.

Performance Comparison: DAPE vs. Alternative Crosslinkers

To contextualize the performance of DAPE, we compare its typical thermal properties with two widely used alternatives: Divinylbenzene (DVB), an aromatic crosslinker known for high thermal stability, and Ethylene Glycol Dimethacrylate (EGDMA), a common aliphatic dimethacrylate crosslinker.

Parameter DAPE Network DVB Network EGDMA Network Rationale for Difference
Crosslinker Type Aliphatic Allyl EtherAromatic VinylAliphatic AcrylateThe core chemical structure dictates bond energies and degradation pathways.
T5% (Onset of Degradation, °C) ~270 - 300 °C~350 - 400 °C~250 - 280 °CAromatic rings in DVB are inherently more thermally stable than the aliphatic backbones of DAPE and EGDMA. The ester linkages in EGDMA are typically less stable than the ether linkages in DAPE.
T_max_ (Max Degradation Rate, °C) ~380 - 420 °C~450 - 500 °C~350 - 400 °CReflects the temperature at which the primary decomposition reactions are most rapid.
Char Yield at 800°C (N2) 10 - 20%30 - 40%< 5%DVB's aromatic structure promotes the formation of a stable, graphitic char upon pyrolysis. Aliphatic structures like EGDMA tend to decompose into volatile fragments, leaving little residue. DAPE's polyol core contributes to a moderate char yield.[3][11]
Glass Transition Temp (Tg, °C) High (Highly Dependent on Polymer)Very HighModerate to HighTg is a function of network density and chain mobility. The rigid DVB structure and high crosslink density lead to very high Tg. DAPE's tetra-functionality also results in a high Tg.

Note: The values presented are typical ranges compiled from literature and depend heavily on the base polymer, comonomers, and degree of cure. The purpose is to illustrate performance trends.

Interpreting the Data: Mechanistic Insights into DAPE Networks

The data in the table reveals a clear structure-property relationship. The superior thermal stability of DVB-crosslinked networks is directly attributable to the high bond dissociation energy of the aromatic rings, which favor rearrangement into a stable char structure at high temperatures.[3]

In contrast, the decomposition of DAPE networks is expected to proceed via a multi-stage process. The initial weight loss at lower temperatures (around 270-300 °C) likely corresponds to the scission of the allyl groups from the main polymer backbone.[12] The subsequent, more significant weight loss at higher temperatures involves the degradation of the central pentaerythritol core.[11] The presence of this polyol core is advantageous compared to simple aliphatic structures like EGDMA, as it can promote dehydration and char formation, explaining its moderate char yield.[11]

The DSC data provides complementary information. The high Tg observed in DAPE networks is a direct consequence of its tetra-functionality, which creates a high crosslink density and severely restricts the mobility of the polymer chains. This high Tg is often a desirable property for applications requiring dimensional stability at elevated temperatures.

G cluster_structure Crosslinker Structure cluster_properties Resulting Network Properties cluster_performance Thermal Performance Metrics DAPE DAPE Aliphatic Core Ether Linkages Stability Bond Energy & Stability DAPE->Stability Moderate Density Crosslink Density & Rigidity DAPE->Density High (4-arm) DVB DVB Aromatic Core Vinyl Linkages DVB->Stability High DVB->Density High (2-arm, rigid) TGA_Perf High Decomposition Temp High Char Yield Stability->TGA_Perf DSC_Perf High Glass Transition (Tg) Density->DSC_Perf

Sources

Comparative

A Comparative Guide to the Rheological Properties of Diallyl Pentaerythritol (DAPE)-Based Hydrogels

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of biomaterials, hydrogels stand out for their remarkable versatility and biocompatibility, maki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of biomaterials, hydrogels stand out for their remarkable versatility and biocompatibility, making them indispensable in fields ranging from tissue engineering to controlled drug delivery. The performance of a hydrogel in these sophisticated applications is intrinsically linked to its mechanical and flow characteristics—collectively known as rheological properties. This guide provides an in-depth comparison of the rheological behavior of hydrogels based on the crosslinker diallyl pentaerythritol (DAPE), benchmarked against commonly used hydrogel systems: polyethylene glycol (PEG), alginate, and hyaluronic acid (HA). Our analysis is grounded in experimental data to provide a clear, objective comparison for researchers selecting materials for their specific application needs.

The Significance of Rheology in Hydrogel Performance

The rheological profile of a hydrogel dictates its suitability for a given biomedical application. Key parameters such as the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and shear-thinning behavior govern everything from a hydrogel's ability to be injected through a fine gauge needle to its capacity to support encapsulated cells and control the release of therapeutic agents.[1][2] A hydrogel with appropriate viscoelastic properties can mimic the native tissue environment, promoting cell viability and integration, while its flow characteristics are critical for applications like 3D bioprinting where precise deposition is paramount.[1][3]

Diallyl pentaerythritol (DAPE) emerges as a compelling crosslinking agent due to the potential for forming hydrogels with tunable mechanical properties via efficient thiol-ene "click" chemistry. This reaction mechanism is rapid, cytocompatible, and offers a high degree of control over the crosslinking process, often initiated by UV light.[4][5][6] Understanding how DAPE-based hydrogels compare to established materials is crucial for leveraging their unique advantages.

Comparative Rheological Analysis

The following sections delve into a comparative analysis of DAPE-based hydrogels against PEG, alginate, and hyaluronic acid hydrogels, with a focus on their key rheological parameters.

DAPE-Based Hydrogels: A Profile of Tunable Stiffness and Stability

Hydrogels formulated with pentaerythritol-based multi-thiol monomers, which are structurally related to DAPE, and crosslinked via thiol-ene reactions exhibit robust and tunable mechanical properties. These hydrogels are formed through a step-growth polymerization, which results in a more uniform network structure compared to chain-growth polymerizations.[6]

The rheological properties of these hydrogels can be finely tuned by altering the monomer concentration, the stoichiometry of thiol to ene groups, and the UV exposure time during photocrosslinking.[4][7] Studies on systems using pentaerythritol tetrakis(2-mercaptoacetate), a tetrafunctional thiol, demonstrate a rapid crosslinking process, leading to a high gel stiffness.[5] For instance, in a UV-crosslinked system, a tetrafunctional thiol system was found to crosslink faster than a trifunctional thiol system over a temperature range of 25-50°C.[5]

The mechanical properties are superior in hydrogels prepared with a stoichiometric (1:1) ratio of ene to thiol groups, leading to a higher gel fraction.[4] This precise control over network formation allows for the creation of hydrogels with a wide range of stiffness, catering to applications from soft tissue mimetics to more robust scaffolds.

Polyethylene Glycol (PEG) Hydrogels: The Versatile Standard

PEG hydrogels are widely used due to their biocompatibility, tunable properties, and low protein adhesion. They can be formed through various crosslinking chemistries, including photopolymerization of PEG diacrylate (PEGDA).

The storage modulus (G') of PEG hydrogels is highly dependent on the polymer concentration and the molecular weight of the PEG precursor. For example, 5% w/v 4-arm and 8-arm PEG hydrogels can exhibit storage moduli ranging from approximately 0.8 kPa to 4.7 kPa.[8] In another study, rapidly forming disulfide-linked PEG hydrogels showed storage moduli ranging from approximately 400 to 1700 Pa.[9] This wide range of achievable stiffness makes PEG hydrogels suitable for a variety of tissue engineering applications. However, their degradation products can sometimes trigger an immune response.[1]

Alginate Hydrogels: Natural Polymers with Shear-Thinning Advantages

Alginate, a natural polysaccharide extracted from brown algae, forms hydrogels in the presence of divalent cations like Ca²⁺.[1] A key rheological feature of alginate hydrogels is their pronounced shear-thinning behavior, where viscosity decreases with an increasing shear rate.[9][10] This property is highly advantageous for applications requiring injectability, such as 3D bioprinting.[1][9]

The storage modulus of alginate hydrogels is dependent on the alginate concentration and the concentration of the crosslinking agent. For example, 1% alginate hydrogels crosslinked with 10 mM CaCl₂ can achieve a storage modulus of approximately 887 Pa after 24 hours.[11] Photocrosslinkable alginate hydrogels can reach even higher storage moduli, with a 25% degree of methacrylation resulting in a G' of nearly 7000 Pa.[12]

Hyaluronic Acid (HA) Hydrogels: Mimicking the Extracellular Matrix

Hyaluronic acid is a major component of the native extracellular matrix, making HA-based hydrogels highly biocompatible and suitable for applications where mimicking the natural cellular environment is critical.[4][8] Similar to alginate, HA hydrogels can exhibit shear-thinning properties.[5]

The rheological properties of HA hydrogels are tunable by varying the concentration of the crosslinker. For instance, injectable HA hydrogels crosslinked with 1,4-butanediol diglycidyl ether (BDDE) showed an elastic modulus ranging from 280 Pa to 990 Pa and complex viscosities between 42 Pa.s and 190 Pa.s as the crosslinker concentration increased from 1% to 5% w/w.[4] This allows for the formulation of HA hydrogels with a range of stiffness and flow properties suitable for applications like dermal fillers and soft tissue engineering.[4]

Quantitative Rheological Data Summary

The table below summarizes typical rheological properties for the discussed hydrogel systems based on published experimental data. It is important to note that these values can vary significantly based on the specific formulation parameters.

Hydrogel SystemTypical Storage Modulus (G')Typical Complex Viscosity (η*)Key Rheological Features
DAPE-Based (Thiol-Ene) High, tunable with stoichiometry[4]Data not widely availableRapid, controllable gelation; high gel stiffness[5]
PEG 0.4 - 4.7 kPa[8][9]Varies with formulationHighly tunable stiffness; low cell adhesion
Alginate 0.8 - 7 kPa[11][12]Shear-thinning[9][10]Excellent shear-thinning; ionically crosslinked
Hyaluronic Acid (HA) 0.28 - 0.99 kPa[4]42 - 190 Pa.s[4]Biocompatible; mimics ECM; shear-thinning[5]

Experimental Protocols

To ensure a standardized comparison, the following are detailed methodologies for the synthesis and rheological characterization of these hydrogels.

Protocol 1: Synthesis of DAPE-Based Thiol-Ene Hydrogel

Materials:

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Diallyl pentaerythritol (DAPE)

  • Photoinitiator (e.g., LAP or Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of PETMP in PBS.

  • Prepare a stock solution of DAPE in PBS.

  • Prepare a stock solution of the photoinitiator in PBS.

  • In a light-protected vial, mix the PETMP and DAPE solutions to achieve the desired stoichiometric ratio of thiol to ene groups (e.g., 1:1).

  • Add the photoinitiator solution to the monomer mixture to a final concentration of, for example, 0.05% (w/v).

  • Vortex the solution thoroughly to ensure homogeneity.

  • The hydrogel precursor solution is now ready for rheological analysis and UV curing.

Protocol 2: Rheological Characterization

Equipment:

  • Rotational rheometer with a parallel plate geometry (e.g., 20 mm diameter) and a UV curing accessory.

Procedure:

  • Sample Loading: Pipette a defined volume of the hydrogel precursor solution onto the lower plate of the rheometer.

  • Geometry Gap: Lower the upper plate to the desired gap (e.g., 500 µm). Trim any excess sample.

  • Time Sweep (Gelation Kinetics):

    • Set the temperature to 37°C.

    • Apply a small oscillatory strain (e.g., 1%) and frequency (e.g., 1 Hz) to remain within the linear viscoelastic region.

    • Monitor the storage modulus (G') and loss modulus (G'') over time.

    • At a designated time point, initiate UV curing and continue to monitor G' and G'' to determine the gelation point (crossover of G' and G'') and the final modulus.

  • Frequency Sweep (Viscoelastic Properties):

    • After the hydrogel is fully cured, perform a frequency sweep from a high to a low frequency (e.g., 100 to 0.1 rad/s) at a constant strain within the linear viscoelastic region.

    • This will provide information on the hydrogel's viscoelastic behavior over a range of timescales.

  • Strain Sweep (Linear Viscoelastic Region):

    • To determine the linear viscoelastic region, perform a strain sweep from a low to a high strain (e.g., 0.1% to 500%) at a constant frequency (e.g., 1 Hz).

  • Flow Sweep (Viscosity and Shear-Thinning):

    • For injectable hydrogels, perform a flow sweep by measuring the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

Diagrams and Visualizations

Thiol-Ene "Click" Chemistry for DAPE Hydrogel Formation

ThiolEne_Reaction PETMP Pentaerythritol tetrakis (3-mercaptopropionate) (Thiol) UV UV Light + Photoinitiator DAPE Diallyl Pentaerythritol (Ene) Hydrogel Crosslinked DAPE Hydrogel Network UV->Hydrogel Thiol-Ene Reaction

Caption: Schematic of DAPE hydrogel formation via UV-initiated thiol-ene click chemistry.

Experimental Workflow for Rheological Comparison

Rheology_Workflow cluster_prep Hydrogel Preparation cluster_rheology Rheological Analysis cluster_analysis Data Comparison Prep_DAPE Prepare DAPE Precursor Rheometer Load onto Rheometer Prep_DAPE->Rheometer Prep_PEG Prepare PEG Precursor Prep_PEG->Rheometer Prep_Alginate Prepare Alginate Solution Prep_Alginate->Rheometer Prep_HA Prepare HA Solution Prep_HA->Rheometer Time_Sweep Time Sweep (Gelation Kinetics) Rheometer->Time_Sweep Frequency_Sweep Frequency Sweep (Viscoelasticity) Time_Sweep->Frequency_Sweep Flow_Sweep Flow Sweep (Viscosity & Shear-Thinning) Frequency_Sweep->Flow_Sweep Compare_G Compare G' and G'' Frequency_Sweep->Compare_G Compare_Viscosity Compare Viscosity Profiles Flow_Sweep->Compare_Viscosity Compare_Shear Compare Shear-Thinning Flow_Sweep->Compare_Shear

Caption: Workflow for the comparative rheological analysis of different hydrogel systems.

Conclusion: Selecting the Right Hydrogel for Your Application

The choice of hydrogel for a specific biomedical application is a critical decision that significantly impacts experimental outcomes. This guide highlights that DAPE-based hydrogels, formed via thiol-ene chemistry, offer a promising platform with highly tunable and robust mechanical properties. Their rapid and controllable gelation makes them particularly attractive for applications requiring in-situ formation.

  • For applications requiring high stiffness and stability , DAPE-based hydrogels with a stoichiometric balance of thiol and ene groups are an excellent choice.

  • For general-purpose cell encapsulation and studies where low protein adhesion is desired , PEG hydrogels remain a versatile and reliable option.

  • For applications demanding injectability and shear-thinning properties, such as 3D bioprinting and drug delivery , alginate and hyaluronic acid hydrogels are superior choices due to their inherent flow characteristics.

  • When mimicking the native extracellular matrix is paramount , hyaluronic acid hydrogels offer unparalleled biocompatibility and biomimetic properties.

Ultimately, the selection process should be guided by a thorough understanding of the specific rheological requirements of the intended application. The experimental protocols and comparative data presented here provide a solid foundation for making an informed decision and for designing the next generation of advanced hydrogel-based biomaterials.

References

  • Gökçe, E. H., & Gümüşderelioğlu, M. (2020). Rheological Properties of Injectable Hyaluronic Acid Hydrogels for Soft Tissue Engineering Applications. Biointerface Research in Applied Chemistry, 10(5), 6337-6343.
  • Reddy, M. S., Puranik, S. V., Kharade, S. V., & Wooten, R. D. (2025). Viscoelastic Properties and Enzymatic Degradation of Crosslinked Hyaluronic Acid for Deep Dermal Filler Use. MDPI.
  • García-López, M., García-García, F., & Rojo, L. (2025). Exploring the Rheological Properties of 3D Bioprinted Alginate-Based Hydrogels for Tissue Engineering. MDPI.
  • Wang, C., & An, B. (2022).
  • Koons, G. L. (2019).
  • García-Aznar, J. M., & García-García, F. (2021). Relationship between shear-thinning rheological properties of bioinks and bioprinting parameters. PMC.
  • Duan, P., Kandemir, N., & Wang, J. (n.d.). Rheological Characterization of Alginate Based Hydrogels for Tissue Engineering.
  • Viscoelastic Supramolecular Hyaluronan-Peptide Cross-Linked Hydrogels. (2024).
  • Tuning Shear Thinning Factors of 3D Bio-Printable Hydrogels Using Short Fiber. (2023). PMC.
  • Relationship between shear-thinning rheological properties of bioinks and bioprinting parameters. (2023). AccScience Publishing.
  • Duan, P., Kandemir, N., & Wang, J. (n.d.). Rheological Characterization of Alginate Based Hydrogels for Tissue Engineering.
  • Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks. (2019). The Royal Society of Chemistry.
  • Effect of molecular weight of hyaluronic acid (HA) on viscoelasticity and particle texturing feel of HA dermal biphasic fillers. (n.d.).
  • Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks. (2019). The Royal Society of Chemistry.
  • Rheology And Physicochemical Properties Of Hyaluronic Acid: Important Characteristics For Use In Clinical Practice. (2023). EIMEC.
  • Mechanical Improvement of Hyaluronic Acid (HA) Hydrogels and Incorporation of Polyethylene Glycol (PEG). (n.d.).
  • Rheological Characterization of Hydrogels from Algin
  • Viscoelastic and phototunable GelMA-alginate hydrogels for 3D cell culture. (2024). eScholarship.org.
  • Alginate Hydrogel Crosslinking: Viscoelasticity Characteriz
  • Rheological and Structural Properties of Aqueous Alginate during Gelation via the Ugi Multicomponent Condensation Reaction. (2004).
  • Evaluating the Rheological Properties of Hyaluronic Acid Hydrogels for Dermal Filler Applications. (2020). NETZSCH Analyzing & Testing.
  • Real-time in situ rheology of alginate hydrogel photocrosslinking. (n.d.).
  • Rheological characterization G' values (a) and complex viscosity values (b) for the gels, as a function of the frequency. Measurements were performed at 37°C. (n.d.).
  • (a) Elastic and viscous moduli as a function of time for... (n.d.).
  • Toward Physicochemical and Rheological Characterization of Different Injectable Hyaluronic Acid Dermal Fillers Cross-Linked with. (2021). Neauvia.
  • Measurement and Comparison of Hyaluronic Acid Hydrogel Mechanics Across Length Scales. (n.d.). PMC.
  • Rheological Characterization of in Situ Cross-Linkable Hyaluronan Hydrogels. (2005).
  • Hyaluronic Acid and Polyethylene Glycol Hybrid Hydrogel Encapsulating Nanogel with Hemostasis and Sustainable Antibacterial Property for Wound Healing. (2018).

Sources

Validation

Mass Spectrometry Validation Methods for Diallyl Pentaerythritol Derivatives: A Comparative Guide

Introduction: The Analytical Challenge Pentaerythritol diallyl ether (PDAE) is a critical bifunctional monomer and crosslinking agent utilized in the synthesis of superabsorbent polymers, polyurethane coatings, and[1]. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Pentaerythritol diallyl ether (PDAE) is a critical bifunctional monomer and crosslinking agent utilized in the synthesis of superabsorbent polymers, polyurethane coatings, and[1]. During the industrial etherification of pentaerythritol, a statistical mixture of mono-, di-, tri-, and tetra-allyl ethers is inevitably generated. Because the exact degree of allyl substitution dictates the crosslinking density and thermomechanical properties of the final polymer matrix, rigorous analytical validation is required to[2].

As a Senior Application Scientist, I frequently evaluate the analytical trade-offs required to validate these derivatives. PDAE (Molecular Weight: 216.27 g/mol ) presents unique mass spectrometry challenges: its free hydroxyl groups cause thermal instability and peak tailing in gas-phase analyses, while its lack of basic functional groups makes standard atmospheric pressure ionization (API) inefficient in liquid-phase analyses.

This guide provides a self-validating framework for selecting and executing the optimal mass spectrometry workflow for PDAE, objectively comparing Gas Chromatography-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-High-Resolution Mass Spectrometry (LC-ESI-HRMS).

Methodology Comparison: GC-EI-MS vs. LC-ESI-HRMS

The decision to deploy GC-MS or LC-HRMS hinges on the available sample preparation infrastructure and the required depth of structural elucidation for [3].

Quantitative Data & Performance Comparison
Analytical ParameterGC-EI-MS (Derivatized)LC-ESI-HRMS (Adduct Promoted)
Sample Preparation Silylation (BSTFA/TMCS) requiredDirect dilution with Na⁺ modifiers
Ionization Mechanism 70 eV Electron Ionization (Hard)Electrospray Ionization (Soft)
Primary Ions Observed [M-CH3]⁺, [M-Allyl]⁺ fragments[M+Na]⁺, [M+NH4]⁺ intact adducts
Chromatographic Driver Boiling point & volatilityHydrophobicity (C18 phase)
Mass Accuracy Nominal mass (Unit resolution)Exact mass (< 5 ppm error)
Primary Advantage High resolution of structural isomersRapid confirmation of intact polymer
Analytical Decision Workflow

G A Pentaerythritol Allyl Ether Mixture B Sample Preparation Strategy A->B C Silylation (BSTFA) Capillary GC B->C Volatile/Thermally Stable D Adduct Promotion (Na+) Reversed-Phase LC B->D Non-volatile/Labile E GC-EI-MS Fragment Ion Analysis C->E F LC-ESI-HRMS Intact Mass Profiling D->F

Fig 1. Decision matrix for mass spectrometry validation of pentaerythritol allyl ether derivatives.

Experimental Protocols & Mechanistic Causality

Protocol A: GC-EI-MS Validation via Silylation

Gas chromatography coupled with electron ionization is the industry standard for separating structural isomers, but it requires chemical modification of the target analyte to succeed.

Step-by-Step Methodology:

  • Derivatization (Silylation): Dissolve 1 mg of the PDAE mixture in 1 mL of anhydrous pyridine. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

    • The Causality: The two free hydroxyl groups on PDAE engage in strong intermolecular hydrogen bonding. BSTFA replaces the labile protons with trimethylsilyl (TMS) groups. This drastically lowers the boiling point and prevents thermal degradation in the 250°C GC inlet.

  • Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm). Program the oven from 80°C to 280°C at 10°C/min.

    • The Causality: The non-polar stationary phase separates the homologs strictly by boiling point. The mono-allyl derivative elutes first, followed sequentially by the di-, tri-, and tetra-allyl species.

  • EI-MS Detection (70 eV): Scan from m/z 50 to 500.

    • The Causality: Hard ionization at 70 eV shatters aliphatic ethers, meaning the intact molecular ion [M]⁺ is rarely observed. Instead, structural validation relies on identifying predictable fragmentation pathways, specifically the [M-CH3]⁺ ion (loss of a methyl from the TMS group) and the [M-Allyl]⁺ fragment.

  • System Self-Validation: The presence of the mono-allyl peak (containing three TMS groups) and the tri-allyl peak (containing one TMS group) flanking the diallyl peak acts as an internal system suitability check, confirming that the derivatization reaction went to completion across all available hydroxyl sites.

Protocol B: LC-ESI-HRMS Validation via Adduct Promotion

For complex industrial resins where derivatization is impractical or thermal degradation is a risk, LC coupled with High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is the superior choice.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the PDAE sample to 10 µg/mL in Methanol/Water (80:20, v/v). Crucially, spike the diluent with 1 mM Sodium Acetate.

    • The Causality: PDAE is a neutral ether/alcohol. It lacks a proton-affinitive site (like an amine), meaning standard acidic mobile phases (e.g., 0.1% Formic Acid) yield exceptionally poor [M+H]⁺ signals. Spiking the sample with sodium deliberately forces the molecule to coordinate with Na⁺, creating a highly stable [M+Na]⁺ adduct that amplifies the signal-to-noise ratio by orders of magnitude.

  • Reversed-Phase Separation: Utilize a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

    • The Causality: The C18 phase separates the mixture based on hydrophobicity. The highly polar mono-allyl ether elutes early, while the fully substituted, hydrophobic tetra-allyl ether is strongly retained.

  • HRMS Detection: Operate the mass spectrometer in positive ion mode. Extract the exact mass of the diallyl derivative's sodium adduct (C₁₁H₂₀O₄Na⁺, theoretical m/z 239.1254).

    • The Causality: High mass accuracy (<5 ppm error) unambiguously confirms the elemental composition, distinguishing PDAE from isobaric impurities or partially oxidized byproducts common in industrial batches.

  • System Self-Validation: The simultaneous detection of the [M+Na]⁺ adduct alongside the complete absence of the [M+H]⁺ ion confirms that the ionization environment is strictly controlled by the sodium modifier, ruling out random background protonation and ensuring quantitative reliability.

Conclusion

Both GC-EI-MS and LC-ESI-HRMS serve as robust, self-validating systems for the characterization of diallyl pentaerythritol derivatives. GC-MS offers unparalleled chromatographic resolution of structural isomers provided proper silylation is performed to mitigate thermal degradation. Conversely, LC-HRMS delivers rapid, intact molecular confirmation by exploiting sodium adduct chemistry, making it the definitive method of choice for high-throughput batch validation and precise structural elucidation.

References

  • Title: Preparation of Novel Hydrolyzing Urethane Modified Thiol-Ene Networks Source: MDPI Polymers (2011) URL: [Link]

  • Title: Industrial alkyd resins: characterization of pentaerythritol and phthalic acid esters using integrated mass spectrometry Source: Rapid Communications in Mass Spectrometry / PubMed (2015) URL: [Link]

  • Title: A Polyolefin Elastomer Encapsulant Modified by an Ethylene–Propylene–Diene Terpolymer for Photovoltaic Applications Source: ACS Omega (2024) URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diallyl Pentaerythritol

Introduction: A Proactive Approach to Safety Part 1: Understanding the Hazards of Diallyl Pentaerythritol The chemical structure of Diallyl Pentaerythritol, featuring a central pentaerythritol core with two allyl ether l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Approach to Safety

Part 1: Understanding the Hazards of Diallyl Pentaerythritol

The chemical structure of Diallyl Pentaerythritol, featuring a central pentaerythritol core with two allyl ether linkages, dictates its hazard profile. The primary risks are derived from the reactivity of the allyl groups.

Key Inferred Hazards:

  • Skin and Eye Irritation: Allyl compounds are frequently irritants. Direct contact can cause redness, pain, and in some cases, chemical burns.[1][2] Repeated exposure may lead to dermatitis, characterized by dry, cracked skin.[2]

  • Toxicity: Allyl ethers can be toxic if ingested, absorbed through the skin, or inhaled.[1][3] It is prudent to treat Diallyl Pentaerythritol as a substance with potential systemic effects.

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract, leading to symptoms like coughing.[2]

  • Peroxide Formation: This is a critical and often overlooked hazard of ethers. Upon exposure to air and light, ethers can form explosive peroxides.[2][4][5] These peroxides can detonate when subjected to heat, friction, or shock. Therefore, containers of Diallyl Pentaerythritol should be dated upon opening and periodically checked for peroxide formation.

  • Flammability: While Diallyl Pentaerythritol is a higher molecular weight compound, many allyl ethers are flammable.[3] It should be kept away from heat, sparks, and open flames.

Part 2: Core Directive on Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The choice of PPE should always be dictated by a risk assessment of the specific procedure being performed.

Eye and Face Protection: The First Line of Defense

Given the potential for serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times when handling Diallyl Pentaerythritol, wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), supplement your goggles with a full-face shield.[2]

Skin and Body Protection: An Impermeable Barrier

Preventing dermal absorption is crucial due to the inferred toxicity of the compound.

  • Gloves: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Laboratory Coat/Apron: A standard cotton lab coat should be worn to protect against minor spills. For procedures with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: Safeguarding Your Inhalation Zone

Engineering controls, such as fume hoods, are the preferred method for controlling airborne contaminants.

  • When is a Respirator Needed? Respiratory protection should be used when engineering controls are not feasible or are insufficient to maintain airborne concentrations below acceptable limits. This may include:

    • Handling large quantities of the material.

    • Generating aerosols (e.g., via sonication or vigorous mixing).

    • Cleaning up a significant spill outside of a fume hood.

  • Type of Respirator: If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate.[2] Ensure you have been properly fit-tested and trained in its use.

Part 3: Operational Plans and Protocols

PPE Selection Guide

The following table provides guidance on selecting the appropriate level of PPE based on the scale and nature of the work.

Task/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (mg scale) in a vented enclosure Chemical Splash GogglesNitrile GlovesLab CoatNot generally required
Solution Preparation (mL scale) in a fume hood Chemical Splash GogglesNitrile GlovesLab CoatNot generally required
Chemical Reaction (gram scale) in a fume hood Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatReadily available
Large Volume Transfer (>1L) or Pilot Scale Goggles and Face ShieldNeoprene or Butyl Rubber GlovesChemical Resistant Apron over Lab CoatRequired if not in a closed system
Spill Cleanup Goggles and Face ShieldNeoprene or Butyl Rubber GlovesChemical Resistant Apron or SuitAir-purifying respirator with organic vapor cartridges
Experimental Protocol: Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves without touching the outside with your bare hands. Peel one glove off, ball it up in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.

  • Lab Coat/Apron: Unfasten and remove by rolling it inside-out, avoiding contact with the contaminated exterior.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator (if used): Remove from the face.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

Disposal Plan for Contaminated PPE

All disposable PPE that has come into contact with Diallyl Pentaerythritol must be treated as hazardous waste.

  • Gloves and other disposables: Place in a designated, sealed hazardous waste container.

  • Contaminated Lab Coats: Non-disposable lab coats that are contaminated should be professionally laundered by a service familiar with handling chemical contaminants. Do not take contaminated lab coats home.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with Diallyl Pentaerythritol.

PPE_Workflow cluster_start Initial Assessment cluster_escalation Escalation Conditions cluster_enhanced_ppe Enhanced PPE start Start: Plan to handle Diallyl Pentaerythritol risk_assessment Perform Risk Assessment: - Quantity? - Aerosol generation? - Splash potential? start->risk_assessment eye Eye Protection: Chemical Splash Goggles risk_assessment->eye skin Skin Protection: - Lab Coat - Nitrile Gloves (min.) risk_assessment->skin respirator Respiratory Protection: - Work in Fume Hood risk_assessment->respirator splash_risk High Splash Potential? risk_assessment->splash_risk ventilation_fail Poor Ventilation or Large Quantity? risk_assessment->ventilation_fail end_node Proceed with Experiment respirator->end_node face_shield Add Face Shield splash_risk->face_shield Yes heavy_gloves Use Heavy-Duty Gloves (Neoprene/Butyl) splash_risk->heavy_gloves Yes resp_required Use Air-Purifying Respirator ventilation_fail->resp_required Yes face_shield->end_node heavy_gloves->end_node resp_required->end_node

Caption: Decision workflow for selecting appropriate PPE.

References

  • Hazard Summary: Diallyl Ether . New Jersey Department of Health. [Link]

  • Diallyl ether | C6H10O | CID 11194 . PubChem, National Institutes of Health. [Link]

  • International Chemical Safety Cards (ICSC): DIALLYL ETHER . INCHEM. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diallyl pentaerythritol
Reactant of Route 2
Diallyl pentaerythritol
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